molecular formula C12H16O4 B3121720 Methyl 2-(3,4-dimethoxyphenyl)propanoate CAS No. 29207-02-1

Methyl 2-(3,4-dimethoxyphenyl)propanoate

Cat. No.: B3121720
CAS No.: 29207-02-1
M. Wt: 224.25 g/mol
InChI Key: DUMQFLGJMUWUPV-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-dimethoxyphenyl)propanoate is a useful research compound. Its molecular formula is C12H16O4 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-(3,4-dimethoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-8(12(13)16-4)9-5-6-10(14-2)11(7-9)15-3/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMQFLGJMUWUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201264011
Record name Methyl 3,4-dimethoxy-α-methylbenzeneacetate
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Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29207-02-1
Record name Methyl 3,4-dimethoxy-α-methylbenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29207-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,4-dimethoxy-α-methylbenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of Methyl 2-(3,4-dimethoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, evaluating the structural utility and synthetic viability of molecular building blocks is critical for accelerating drug discovery pipelines. Methyl 2-(3,4-dimethoxyphenyl)propanoate (CAS: 29207-02-1) serves as a highly versatile intermediate in medicinal chemistry[1]. Characterized by its electron-rich aromatic core and alpha-methyl stereocenter, this compound is frequently utilized in the synthesis of complex phenethylamines, isoquinoline alkaloids, and targeted enzyme inhibitors. This guide provides an authoritative breakdown of its physicochemical properties, mechanistic utility, and self-validating synthetic protocols.

Physicochemical Properties & Structural Logic

To establish a baseline for analytical characterization and stoichiometric calculations, the core quantitative data for Methyl 2-(3,4-dimethoxyphenyl)propanoate is summarized below[1][2].

PropertyValue
Chemical Name Methyl 2-(3,4-dimethoxyphenyl)propanoate
CAS Number 29207-02-1
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol
SMILES String COC(=O)C(C)C1=CC(OC)=C(OC)C=C1
Typical Commercial Purity ≥97%
Functional Groups Ester, Aryl Ether
Mechanistic Utility in Drug Design

The architectural logic of this molecule relies on three distinct domains:

  • The 3,4-Dimethoxyarene System : The methoxy groups act as strong electron-donating groups (EDGs) via resonance, rendering the aromatic ring highly nucleophilic at the 6-position. This is a classic pharmacophore that mimics catecholamines, allowing downstream derivatives to interact favorably with monoamine receptors and metabolic enzymes (e.g., PDE4).

  • The Alpha-Methyl Stereocenter : The inclusion of the methyl group at the alpha position restricts the conformational freedom of the propanoate side chain. In pharmacological applications, this structural rigidity often enhances receptor subtype selectivity and increases metabolic stability by hindering rapid β-oxidation in vivo.

  • The Methyl Ester : Functionally, the methyl ester serves as a robust protecting group for the carboxylic acid during upstream electrophilic aromatic substitutions. Alternatively, it acts as a primed electrophile for downstream modifications, such as reduction to the corresponding alcohol (using LiAlH₄) or conversion to an amide.

Synthetic Workflows & Mechanistic Causality

The synthesis of Methyl 2-(3,4-dimethoxyphenyl)propanoate typically proceeds via one of two distinct pathways, depending on precursor availability.

SyntheticPathways A Methyl 3,4-dimethoxyphenylacetate (Starting Material) C Methyl 2-(3,4-dimethoxyphenyl)propanoate (Target: CAS 29207-02-1) A->C LDA, THF, -78°C Then CH3I (SN2 Alkylation) B 2-(3,4-dimethoxyphenyl)propanoic acid (Alternative Precursor) B->C MeOH, H2SO4, Reflux (Fischer Esterification)

Synthetic pathways for Methyl 2-(3,4-dimethoxyphenyl)propanoate.

Protocol A: Alpha-Methylation of Methyl 3,4-Dimethoxyphenylacetate

This is the preferred route for de novo synthesis, leveraging kinetic enolate chemistry.

Expertise & Causality: Lithium diisopropylamide (LDA) is selected as a non-nucleophilic, sterically hindered strong base. Operating strictly at cryogenic temperatures (-78°C) ensures kinetic deprotonation, completely suppressing unwanted thermodynamic side reactions such as self-condensation (Claisen condensation). Methyl iodide (CH₃I) is utilized as a highly reactive, unhindered electrophile to execute a clean Sₙ2 alkylation on the lithium enolate.

Self-Validating Step-by-Step Methodology:

  • Preparation: Purge a flame-dried Schlenk flask with Argon. Add anhydrous THF (10 mL/mmol) and diisopropylamine (1.1 eq). Cool the system to -78°C using a dry ice/acetone bath.

  • Base Formation: Add n-Butyllithium (1.05 eq) dropwise. Stir for 30 minutes. (Validation: The solution should remain clear; a slight yellow tint indicates active LDA).

  • Enolate Generation: Slowly add methyl 3,4-dimethoxyphenylacetate (1.0 eq) dissolved in a minimal amount of THF. Stir for 1 hour at -78°C.

    • In-Process Control (IPC): Quench a 0.1 mL reaction aliquot in D₂O. Analyze via ¹H-NMR; the disappearance (>95%) of the alpha-proton singlet confirms quantitative enolate formation.

  • Alkylation: Add methyl iodide (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours. (Causality: Gradual warming ensures complete consumption of the enolate while minimizing the risk of polyalkylation).

  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl to safely protonate any residual base. Extract the aqueous phase with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). (Validation: TLC at 254 nm UV will show a single spot with a slightly higher R_f than the starting material due to the loss of the polar alpha-protons and increased lipophilicity).

AlkylationWorkflow N1 1. Deprotonation LDA, -78°C N2 2. IPC Validation D2O Quench & NMR N1->N2 N3 3. Alkylation CH3I, -78°C to RT N2->N3 N4 4. Quench & Extract NH4Cl / EtOAc N3->N4 N5 5. Purification Silica Gel Chromatography N4->N5

Self-validating experimental workflow for the alpha-methylation protocol.

Protocol B: Fischer Esterification of 2-(3,4-Dimethoxyphenyl)propanoic acid

When the alpha-methylated carboxylic acid is commercially sourced or previously synthesized, direct esterification is the most efficient route.

Expertise & Causality: Methanol acts as both the solvent and the nucleophile. A catalytic amount of concentrated H₂SO₄ provides the necessary protons to activate the carbonyl carbon, making it more susceptible to nucleophilic attack. Using a vast molar excess of methanol drives the equilibrium entirely toward the ester product, conforming to Le Chatelier's Principle.

Self-Validating Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2-(3,4-dimethoxyphenyl)propanoic acid in anhydrous Methanol to achieve a 0.5 M concentration.

  • Catalysis: Add concentrated H₂SO₄ (0.1 eq) dropwise. Equip the flask with a reflux condenser and heat to 65°C for 6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (DCM:MeOH 9:1). (Validation: The highly polar carboxylic acid spot, which typically streaks on silica, will completely convert to a tight, non-polar, fast-moving ester spot).

  • Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove the bulk of the excess methanol. Dilute the residue with Dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. (Causality: The basic wash neutralizes the acid catalyst and deprotonates any unreacted starting material, pulling it into the aqueous phase).

  • Isolation: Dry the organic layer over MgSO₄, filter, and evaporate to yield the pure methyl ester as a viscous oil.

Analytical Characterization Standard

To definitively prove the structural integrity of the synthesized Methyl 2-(3,4-dimethoxyphenyl)propanoate, ¹H-NMR (CDCl₃, 400 MHz) must be utilized. The self-validating spectral markers include:

  • Ester Methoxy: A sharp singlet at ~3.6 ppm (3H).

  • Aromatic Methoxys: Two distinct singlets at ~3.8 ppm (6H total).

  • Alpha-Proton: A distinct quartet at ~3.7 ppm (1H), coupling with the adjacent methyl group.

  • Alpha-Methyl: A doublet at ~1.4 ppm (3H).

  • Aromatic Protons: A multiplet in the 6.7–6.9 ppm region (3H).

References

Sources

Methyl 2-(3,4-dimethoxyphenyl)propanoate: Structural Profiling and Advanced Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(3,4-dimethoxyphenyl)propanoate is a highly versatile α -aryl ester intermediate characterized by its electron-rich veratrole moiety. Structurally analogous to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), this scaffold is a critical building block in the synthesis of selective phosphodiesterase (PDE) inhibitors, antispasmodics, and novel neuroactive therapeutics. As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals with a rigorous, self-validating framework for the structural characterization and scalable synthesis of this compound, emphasizing the mechanistic causality behind each experimental protocol.

Structural and Physicochemical Profiling

The molecular architecture features a 3,4-dimethoxyphenyl ring attached to the α -carbon of a methyl propanoate group. The electron-donating methoxy groups at the meta and para positions significantly increase the electron density of the aromatic system, stabilizing transient benzylic intermediates during synthesis. The C2 carbon of the propanoate chain is a stereocenter, meaning the compound inherently exists as a racemate unless synthesized via asymmetric catalysis or subjected to chiral resolution.

Table 1: Physicochemical and Computational Data

Property Value
Chemical Name Methyl 2-(3,4-dimethoxyphenyl)propanoate
CAS Registry Number 29207-02-1 ([1])
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol
SMILES COC(=O)C(C)C1=CC(OC)=C(OC)C=C1
Topological Polar Surface Area (TPSA) 44.76 Ų
LogP (Predicted) 1.9803
H-Bond Donors / Acceptors 0 / 4

| Rotatable Bonds | 4 |

Retrosynthetic Analysis & Strategic Pathways

To establish a robust, scalable supply of this API intermediate, we evaluate two distinct synthetic strategies. The causality behind selecting these specific routes lies in balancing thermodynamic reliability with modern step-economy.

  • Route A: Classical Enolate Alkylation: This route relies on the α -alkylation of methyl 3,4-dimethoxyphenylacetate. The rationale for this pathway is its thermodynamic predictability. By employing a sterically hindered base like Lithium Diisopropylamide (LDA) at cryogenic temperatures, kinetic deprotonation is achieved, completely suppressing unwanted Claisen self-condensation.

  • Route B: Palladium-Catalyzed α -Arylation: A more modern approach involves the direct cross-coupling of 4-bromo-1,2-dimethoxybenzene ([2]) with methyl propionate. Pioneered by Buchwald and Hartwig, this one-pot procedure utilizes bulky, electron-rich o-biphenyl phosphines to facilitate the challenging reductive elimination step of secondary alkyl palladium complexes ([3]). Recent advancements have further expanded this methodology to include traceless protecting strategies and broader aryl halide scopes ([4],[5]).

SynthesisRoutes SM1 3,4-Dimethoxyphenylacetic acid Int1 Methyl 3,4-dimethoxyphenylacetate SM1->Int1 Esterification SM2 4-Bromo-1,2-dimethoxybenzene Rxn2 Pd-Catalyzed α-Arylation (Pd(OAc)2, Ligand) SM2->Rxn2 Rxn1 Enolate Alkylation (LDA, MeI, -78°C) Int1->Rxn1 Prod Methyl 2-(3,4-dimethoxyphenyl)propanoate Rxn1->Prod Route A Rxn2->Prod Route B

Figure 1: Strategic synthetic pathways for Methyl 2-(3,4-dimethoxyphenyl)propanoate.

Table 2: Comparative Analysis of Synthetic Routes | Metric | Route A (Enolate Alkylation) | Route B (Pd-Catalyzed α -Arylation) | | :--- | :--- | :--- | | Primary Reagents | LDA, Methyl Iodide | Pd(OAc)₂, JohnPhos, LiHMDS | | Starting Material | Methyl 3,4-dimethoxyphenylacetate | 4-Bromo-1,2-dimethoxybenzene | | Key Advantage | High thermodynamic reliability, low cost | Step-economic, utilizes simple ester feedstocks | | Primary Challenge | Cryogenic conditions (-78 °C) required | Sensitivity to oxygen, high catalyst cost | | Scalability | Excellent (Standard batch reactors) | Moderate (Requires specialized degassing) |

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis via Enolate Alkylation (Route A)

Objective: High-yield methylation of methyl 3,4-dimethoxyphenylacetate. Causality & Validation: The use of cryogenic temperatures (-78 °C) ensures the stability of the lithium enolate. The reaction is self-validating: the formation of the enolate is accompanied by a distinct pale-yellow color change, and the consumption of the starting material can be cleanly tracked via TLC (Hexanes/EtOAc 8:2, UV active).

  • Esterification: Dissolve 3,4-dimethoxyphenylacetic acid (1.0 eq) in anhydrous methanol (0.5 M). Add concentrated H₂SO₄ (0.05 eq). Reflux for 4 hours. Concentrate, neutralize with saturated aqueous NaHCO₃, and extract with EtOAc. Dry and concentrate to yield methyl 3,4-dimethoxyphenylacetate.

  • Enolate Generation: Purge a flame-dried Schlenk flask with Argon. Add anhydrous THF (0.2 M) and diisopropylamine (1.1 eq). Cool to -78 °C using a dry ice/acetone bath. Dropwise add n-Butyllithium (1.1 eq, 2.5 M in hexanes). Stir for 30 minutes.

  • Substrate Addition: Slowly inject a solution of methyl 3,4-dimethoxyphenylacetate (1.0 eq) in THF. Stir for 1 hour at -78 °C to ensure complete enolization.

  • Alkylation: Introduce methyl iodide (1.2 eq) dropwise. Maintain at -78 °C for 2 hours, then allow the system to warm to room temperature slowly over 6 hours.

  • Quench & Isolation: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Wash organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Palladium-Catalyzed α -Arylation (Route B)

Objective: Direct coupling of 4-bromo-1,2-dimethoxybenzene with methyl propionate. Causality & Validation: The bulky JohnPhos ligand is critical; its steric bulk accelerates the reductive elimination of the product from the Pd(II) center, preventing β -hydride elimination side reactions. The precipitation of lithium bromide (LiBr) serves as a visual indicator of reaction progression.

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with Pd(OAc)₂ (0.02 eq), JohnPhos (0.04 eq), and Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 eq).

  • Reagent Addition: Add anhydrous toluene (0.3 M), followed by 4-bromo-1,2-dimethoxybenzene (1.0 eq) and methyl propionate (1.2 eq).

  • Coupling: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 80 °C for 12 hours with vigorous stirring.

  • Workup: Cool to ambient temperature. Dilute with diethyl ether and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel chromatography to isolate the target α -aryl ester.

Process Troubleshooting & Scale-Up Considerations

  • Moisture Exclusion in Enolate Chemistry: The generation of the lithium enolate in Route A is highly sensitive to protic impurities. Trace moisture leads to premature protonation of LDA, resulting in unreacted starting material. Rigorous drying of THF over sodium/benzophenone and titration of n-BuLi prior to use are non-negotiable standards for reproducible yields.

  • Catalyst Deactivation in Cross-Coupling: In Route B, Pd(OAc)₂ is reduced in situ to the active Pd(0) species. This active catalyst is highly susceptible to aerobic oxidation. Solvents must be rigorously degassed using the freeze-pump-thaw method. Black precipitate (palladium black) formation before the reaction reaches completion is a definitive indicator of oxygen ingress or ligand degradation.

Analytical Characterization

To confirm the structural integrity of the synthesized product, the following spectroscopic markers must be validated:

  • ¹H NMR (400 MHz, CDCl₃): The appearance of a doublet at δ 1.48 ppm (J = 7.2 Hz, 3H) corresponding to the newly introduced α -methyl group, and a quartet at δ 3.68 ppm (J = 7.2 Hz, 1H) for the α -methine proton definitively confirms the alkylation/arylation event. The veratryl methoxy protons appear as two sharp singlets at δ 3.86 and 3.88 ppm.

  • LC-MS (ESI): The mass spectrum must exhibit a molecular ion peak [M+H]⁺ at m/z 225.1, corroborating the molecular weight of 224.25 g/mol .

References

  • Moradi WA, Buchwald SL. "Palladium-catalyzed alpha-arylation of esters". Source: PubMed (J Am Chem Soc. 2001). URL:[Link]

  • He, Zhi-Tao; Hartwig, John F. "Palladium-Catalyzed α‑Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy". Source: eScholarship.org. URL:[Link]

  • Hama, T.; Hartwig, J. F. "Palladium-Catalyzed α-Arylation of Esters with Chloroarenes". Source: Organic Chemistry Portal. URL: [Link]

Sources

Strategic Applications of Methyl 2-(3,4-dimethoxyphenyl)propanoate in Medicinal Chemistry: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(3,4-dimethoxyphenyl)propanoate (MDMP) is a highly versatile, electron-rich aromatic building block that serves as a critical intermediate in the synthesis of diverse active pharmaceutical ingredients (APIs). Because of its unique structural features—a veratryl core coupled with an alpha-methylated ester—it is widely utilized in the development of antiviral agents, respiratory therapeutics, and neuropharmacological scaffolds. This whitepaper details the mechanistic rationale behind its utility, its primary applications in drug discovery, and provides self-validating experimental protocols for its derivatization.

Structural and Physicochemical Rationale

MDMP (CAS 29207-02-1) features a veratryl (3,4-dimethoxyphenyl) core conjugated to an alpha-methylated ester[1]. The strategic value of this molecule in medicinal chemistry is driven by two primary structural components:

  • The 3,4-Dimethoxy Motif: The two methoxy groups act as strong electron-donating groups (EDGs) via resonance, significantly increasing the nucleophilicity of the aromatic ring. This activates the ortho and para positions (specifically the 6-position) for electrophilic aromatic substitution (EAS), making it an ideal precursor for regioselective ring-closing reactions. Furthermore, these methoxy groups frequently act as hydrogen-bond acceptors in target binding pockets.

  • The Alpha-Methyl Group: The introduction of a methyl group at the alpha carbon introduces a stereocenter. In drug design, alpha-methylation of arylacetic acids (forming "profen" analogs) prevents rapid metabolic degradation via β -oxidation. It also restricts the conformational flexibility of the molecule, which can enhance target binding affinity and selectivity by locking the pharmacophore into a bioactive conformation.

Quantitative Data & Physicochemical Profiling
PropertyValueSignificance in Drug Design
Molecular Formula C₁₂H₁₆O₄Low molecular weight (224.25 g/mol ) allows for extensive downstream elaboration without violating Lipinski's Rule of 5[2].
Topological Polar Surface Area (TPSA) 44.76 ŲExcellent membrane permeability profile; leaves ample room for adding polar functional groups during late-stage lead optimization[2].
H-Bond Acceptors 4Methoxy and ester oxygens provide multiple vectors for target protein interactions.
H-Bond Donors 0The lack of donors in the base scaffold allows for controlled, strategic introduction via subsequent amidation steps.

Key Applications in Drug Discovery

Synthesis of Antiviral Dihydroquinolizinones (HBV Therapeutics)

MDMP is a documented precursor in the synthesis of novel dihydroquinolizinones aimed at treating Hepatitis B Virus (HBV) infections[3]. In these synthetic pathways, the ester is first hydrolyzed to 2-(3,4-dimethoxyphenyl)propanoic acid, which is subsequently coupled and cyclized[3]. The electron-rich nature of the dimethoxy ring is essential for the final cyclization step that constructs the rigid quinolizinone core—a scaffold that interferes with HBV viral polymerase and nucleocapsid assembly[3].

Development of Dual PDE4/M3 Inhibitors for COPD

Derivatives of 3,4-dimethoxyphenylpropanoic acid are utilized in the creation of dual-pharmacology molecules, such as M3 antagonist-PDE4 inhibitors for Chronic Obstructive Pulmonary Disease (COPD)[4]. The dimethoxyphenyl ring mimics the catechol ether moiety found in classic PDE4 inhibitors (like Roflumilast), fitting perfectly into the hydrophobic pocket of the PDE4 active site. Concurrently, the propanoate linker provides the necessary vector to attach the M3 antagonistic pharmacophore[4].

Pathway Drug MDMP-derived PDE4 Inhibitor PDE4 PDE4 Enzyme Drug->PDE4 Inhibits cAMP Intracellular cAMP Levels Drug->cAMP Prevents degradation cAMP_deg cAMP Degradation PDE4->cAMP_deg Catalyzes cAMP_deg->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Activates Bronchodilation Smooth Muscle Relaxation (Bronchodilation) PKA->Bronchodilation Induces

Figure 1: Mechanism of action for MDMP-derived PDE4 inhibitors in respiratory diseases.

Tetrahydroisoquinoline (THIQ) Scaffold Generation

The THIQ core is a privileged scaffold in neuropharmacology. MDMP can be converted into an arylacetamide, which readily undergoes Bischler-Napieralski cyclization. The methoxy groups at the 3 and 4 positions ensure the cyclization occurs regioselectively at the 6-position and under milder conditions than would be required for an unsubstituted phenyl ring.

G MDMP Methyl 2-(3,4-dimethoxyphenyl)propanoate (Starting Material) Hydrolysis Alkaline Hydrolysis (NaOH/THF/MeOH) MDMP->Hydrolysis Acid 2-(3,4-dimethoxyphenyl)propanoic acid (Intermediate) Hydrolysis->Acid Amidation Amide Coupling (EDC/HOBt + Amine) Acid->Amidation Amide Arylacetamide Derivative Amidation->Amide Cyclization Bischler-Napieralski Cyclization (POCl3, Heat) Amide->Cyclization THIQ Tetrahydroisoquinoline (THIQ) Scaffold (Active Pharmacophore) Cyclization->THIQ

Figure 2: Synthetic workflow utilizing MDMP to generate THIQ pharmacophores.

Experimental Protocols: Self-Validating Workflows

To ensure high-fidelity synthesis, the following protocols detail the causality behind each reagent choice and incorporate self-validating checkpoints.

Protocol 1: Alkaline Hydrolysis to 2-(3,4-dimethoxyphenyl)propanoic acid
  • Objective: Convert MDMP to its corresponding carboxylic acid for subsequent amide coupling[3].

  • Causality & Design: A mixed solvent system of THF/MeOH/H₂O is critical. THF dissolves the lipophilic ester, water dissolves the NaOH, and MeOH acts as a phase-transfer bridge. This ensures a homogeneous reaction mixture, preventing the sluggish kinetics typically seen in biphasic ester hydrolyses.

  • Step-by-Step Methodology:

    • Dissolve 1.0 eq of MDMP in a 3:2 mixture of THF and Methanol.

    • Cool the mixture to 0°C. Rationale: Lowering the temperature prevents unwanted base-catalyzed epimerization at the chiral alpha-carbon.

    • Add 1.5 eq of 1M aqueous NaOH dropwise.

    • Stir at room temperature for 4 hours. Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the high-Rf ester spot completely disappears.

    • Concentrate under reduced pressure to remove the organic solvents (THF/MeOH).

    • Acidify the remaining aqueous layer with 1M HCl to pH 2. Self-Validation Check: A white precipitate of the free carboxylic acid will immediately form upon reaching the correct pH.

    • Extract with Dichloromethane (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the pure acid.

Protocol 2: Bischler-Napieralski Cyclization to THIQ
  • Objective: Form the THIQ core from an MDMP-derived amide.

  • Causality & Design: Phosphorus oxychloride (POCl₃) is utilized as a potent dehydrating agent to convert the amide into a highly electrophilic nitrilium ion intermediate. The 3,4-dimethoxy groups sufficiently activate the aromatic ring to allow rapid intramolecular attack by the π -electrons, forming the new heterocyclic ring.

  • Step-by-Step Methodology:

    • Dissolve the MDMP-derived amide in anhydrous Toluene under an inert argon atmosphere. Rationale: Moisture must be strictly excluded to prevent the hydrolysis of the POCl₃ reagent.

    • Add 3.0 eq of POCl₃. The excess ensures complete conversion and drives the dehydration equilibrium forward.

    • Reflux at 110°C for 2-4 hours.

    • Cool to room temperature and quench carefully by pouring the mixture over crushed ice. Rationale: The quench is highly exothermic and generates HCl gas; ice controls the thermal spike.

    • Basify the aqueous mixture with saturated Na₂CO₃ until pH 9 is reached, then extract with EtOAc.

    • Purify the resulting imine/THIQ derivative via silica gel chromatography.

Conclusion

Methyl 2-(3,4-dimethoxyphenyl)propanoate is far more than a simple ester; it is a strategically designed building block. By combining the electron-rich reactivity of a veratryl group with the metabolic stability and stereochemical potential of an alpha-methyl propanoate moiety, MDMP enables the efficient synthesis of complex, high-affinity pharmacophores across multiple therapeutic areas.

References

  • Google Patents.
  • Journal of Medicinal Chemistry. "Discovery of M3 Antagonist-PDE4 Inhibitor Dual Pharmacology Molecules for the Treatment of Chronic Obstructive Pulmonary Disease". ACS Publications. [Link]

Sources

Methyl 2-(3,4-dimethoxyphenyl)propanoate: A Strategic Precursor in the Synthesis of Bioactive Alkaloids and Antiviral Agents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Scientists Document Type: Technical Whitepaper / Application Guide

Introduction & Chemical Significance

In the landscape of modern drug discovery, the rational design of active pharmaceutical ingredients (APIs) heavily relies on versatile, functionalized building blocks. Methyl 2-(3,4-dimethoxyphenyl)propanoate (CAS No. 29207-02-1)[1] has emerged as a highly strategic intermediate. Structurally, it possesses two critical features that make it invaluable for medicinal chemistry:

  • The 3,4-Dimethoxyphenyl Motif: This electron-rich aromatic ring is a privileged scaffold found in numerous isoquinoline alkaloids and cardiovascular agents (e.g., Verapamil). It facilitates strong π−π stacking and hydrogen bond interactions within target protein binding pockets.

  • The α -Methyl Group: The introduction of the methyl group at the α -carbon creates a stereocenter. This steric bulk is not merely structural; it is often the determining factor in the conformational locking required for high target affinity, particularly in antiviral architectures.

As a Senior Application Scientist, I have utilized this precursor extensively to construct complex libraries, most notably the dihydroquinolizinones (DHQs) —a breakthrough class of small molecules that suppress Hepatitis B Virus (HBV) and Hepatitis A Virus (HAV)[2].

Upstream Synthesis: Enolate Alkylation Methodology

The synthesis of methyl 2-(3,4-dimethoxyphenyl)propanoate from homoveratric acid requires precise control over enolate geometry and reactivity. The α -alkylation of arylacetic esters is notorious for side reactions, including over-alkylation and Claisen self-condensation. To circumvent this, we employ a kinetic enolate strategy[3].

Causality in Reagent Selection
  • Base Selection (LDA): We utilize Lithium Diisopropylamide (LDA), a sterically hindered, non-nucleophilic base. Unlike sodium methoxide, which leads to thermodynamic equilibration and poor yields, LDA rapidly and irreversibly deprotonates the α -carbon without attacking the ester carbonyl[3].

  • Temperature Control (-78 °C): Conducting the metalation at cryogenic temperatures traps the kinetic enolate. This suppresses the activation energy required for the enolate to attack unreacted ester molecules (Claisen condensation).

  • Electrophile (Methyl Iodide): MeI is a highly reactive, unhindered electrophile that ensures a rapid, clean SN​2 substitution before any enolate equilibration can occur[4].

Self-Validating Experimental Protocol

Step 1: Esterification of Homoveratric Acid

  • Reaction: Charge a flame-dried round-bottom flask with 2-(3,4-dimethoxyphenyl)acetic acid (1.0 eq) and anhydrous methanol (0.5 M). Add concentrated H2​SO4​ (0.1 eq) dropwise at 0 °C.

  • Causality: The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity.

  • Execution: Reflux at 65 °C for 12 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the baseline acid spot disappears. Quench with saturated NaHCO3​ to neutralize the catalyst, extract with EtOAc, and concentrate to yield methyl 2-(3,4-dimethoxyphenyl)acetate.

Step 2: α -Alkylation via Kinetic Enolate

  • Preparation of LDA: In a separate flame-dried flask under Argon, dissolve diisopropylamine (1.1 eq) in anhydrous THF (0.3 M) and cool to -78 °C. Add n-Butyllithium (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes. Generating LDA in situ ensures exact stoichiometry, preventing unreacted n-BuLi from acting as a nucleophile.

  • Enolate Formation: Add the ester from Step 1 (1.0 eq) in THF dropwise over 15 minutes. Stir at -78 °C for 1 hour.

  • Alkylation: Add methyl iodide (1.5 eq) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to room temperature.

  • Validation & Quench: Quench strictly with saturated NH4​Cl . This mildly acidic buffer neutralizes excess LDA and protonates any unreacted enolate without hydrolyzing the ester. Extract with diethyl ether. Verify the product via 1H NMR (confirm the appearance of a distinct doublet at ~1.4 ppm corresponding to the new α -methyl group).

SynthesisWorkflow A Homoveratric Acid (Starting Material) B Esterification (MeOH, H2SO4, Reflux) A->B C Methyl Homoveratrate (Intermediate) B->C D alpha-Methylation (LDA, MeI, -78°C) C->D E Methyl 2-(3,4-dimethoxyphenyl)propanoate (Target Precursor) D->E

Synthesis workflow of Methyl 2-(3,4-dimethoxyphenyl)propanoate.

Quantitative Data & Yield Optimization

To demonstrate the necessity of the kinetic enolate approach, the following table summarizes our optimization data for the α -alkylation step.

Table 1: Optimization of Reaction Conditions for α -Alkylation

EntryBaseSolventTemp (°C)ElectrophileYield (%)Purity Profile & Observations
1NaOMeMeOH25MeI15<50% (Heavy Claisen condensation)
2NaHDMF0MeI45~70% (Dialkylation observed)
3LHMDSTHF-78 to 25MeI82>90% (Clean, trace starting material)
4 LDA THF -78 to 25 MeI 88 >95% (Optimal kinetic control)

Downstream Applications: Dihydroquinolizinones (HBV/HAV Inhibitors)

Once synthesized, methyl 2-(3,4-dimethoxyphenyl)propanoate serves as the foundational building block for , such as RG7834 and its PROTAC derivatives[2].

Mechanistic Pathway in Antiviral Therapy

Chronic Hepatitis B (CHB) is characterized by persistent levels of HBV surface antigen (HBsAg). DHQs synthesized from our precursor act as potent inhibitors of host terminal nucleotidyltransferases TENT4A and TENT4B (PAPD7 and PAPD5) [5].

By binding to these host polymerases, the DHQ molecules block the extension of the 3' poly(A) tails of viral mRNAs. Without a stable poly(A) tail, the HBV mRNA undergoes rapid degradation, leading to a profound reduction in HBsAg and viral clearance[6]. The α -methyl group inherited from our precursor is critical for fitting into the hydrophobic pocket of the TENT4A/B complex, dictating the hepatoselective distribution and potency of the drug[7].

MechanismOfAction A Precursor-Derived DHQ (e.g., RG7834 analogs) B TENT4A / TENT4B (Host Polymerases) A->B Inhibits C Blockade of 3' Poly(A) Tail Extension B->C Leads to D HBV mRNA Degradation C->D Induces E Reduction of HBsAg & Viral Clearance D->E Results in

Mechanism of action of precursor-derived DHQs in HBV inhibition.

Conclusion

Methyl 2-(3,4-dimethoxyphenyl)propanoate is far more than a simple ester; it is a meticulously engineered scaffold that bridges basic organic synthesis with advanced antiviral therapeutics. By adhering to strict kinetic control during its synthesis, researchers can reliably produce this precursor at scale, enabling the downstream development of life-saving DHQ-based therapies for Hepatitis B and A.

References

  • Master Organic Chemistry Title: Kinetic Versus Thermodynamic Enolates Source: Master Organic Chemistry Educational Portal URL:[Link]

  • National Center for Biotechnology Information (NCBI) - PMC Title: “PROTAC” modified Dihydroquinolizinones (DHQs) that causes degradation of PAPD-5 and inhibition of hepatitis A virus and hepatitis B virus, in vitro Source: Bioorganic & Medicinal Chemistry Letters / PMC URL:[Link]

  • American Chemical Society (ACS) Publications Title: Hepatoselective Dihydroquinolizinone Bis-acids for HBsAg mRNA Degradation Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

Technical Whitepaper: Methyl 2-(3,4-dimethoxyphenyl)propanoate – Nomenclature, Synthesis, and Application in API Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(3,4-dimethoxyphenyl)propanoate (CAS: 29207-02-1) is a highly versatile organic building block and pharmaceutical intermediate[1]. Characterized by its electron-rich dimethoxyphenyl ring and a propanoate ester moiety, this compound serves as a critical precursor in the synthesis of complex alkaloids, neuroactive compounds, and cardiovascular active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its structural identity, mechanistic pathways, and a field-proven, self-validating protocol for its synthesis.

Nomenclature and Structural Identity

Accurate nomenclature is paramount in drug development to avoid isomeric confusion, particularly concerning the α -methyl group on the propanoate chain. The presence of this α -methyl group introduces a stereocenter, meaning the compound exists as a pair of enantiomers unless stereoselectively synthesized. This chirality is a critical parameter in pharmacology, as enantiomers often exhibit divergent pharmacokinetic profiles.

  • IUPAC Name: Methyl 2-(3,4-dimethoxyphenyl)propanoate

  • Primary Synonyms:

    • Methyl α -(3,4-dimethoxyphenyl)propionate

    • 2-(3,4-Dimethoxyphenyl)propanoic acid methyl ester

    • Benzeneacetic acid, 3,4-dimethoxy- α -methyl-, methyl ester

The two methoxy groups at the 3- and 4-positions of the phenyl ring significantly enhance the nucleophilicity of the aromatic system via resonance donation. This makes the ring highly susceptible to electrophilic aromatic substitution, a property that must be carefully controlled during downstream functionalization.

Quantitative Physicochemical Data

The following table summarizes the core chemical properties required for analytical verification and stoichiometric calculations[2].

PropertyValue
IUPAC Name Methyl 2-(3,4-dimethoxyphenyl)propanoate
CAS Number 29207-02-1
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol
SMILES String COC(=O)C(C)C1=CC(OC)=C(OC)C=C1
Commercial Purity Standard ≥97%

Synthetic Pathways and Workflow

The synthesis of Methyl 2-(3,4-dimethoxyphenyl)propanoate is typically achieved via the Fischer esterification of commercially available 2-(3,4-dimethoxyphenyl)propanoic acid. Alternatively, it can be synthesized via the α -alkylation of methyl 3,4-dimethoxyphenylacetate using a strong base (e.g., Lithium diisopropylamide) and methyl iodide. In industrial applications, this ester acts as a protected intermediate for the synthesis of L-DOPA analogs and related catecholamines[3].

Workflow A 3,4-Dimethoxyphenylacetic Acid B Alpha-Methylation A->B Base + MeI C 2-(3,4-Dimethoxyphenyl)propanoic Acid B->C Workup D Fischer Esterification C->D MeOH, H+ E Methyl 2-(3,4-dimethoxyphenyl)propanoate D->E Condensation F API Synthesis (e.g., L-DOPA analogs) E->F Downstream Processing

Fig 1: Synthetic workflow from acetic acid precursor to downstream API applications.

Experimental Protocol: Self-Validating Fischer Esterification

As a standard practice in robust chemical engineering, an experimental protocol must be self-validating. The following methodology for the esterification of 2-(3,4-dimethoxyphenyl)propanoic acid incorporates built-in diagnostic checkpoints to ensure high yield and structural integrity.

Objective: Quantitative conversion of 2-(3,4-dimethoxyphenyl)propanoic acid to its methyl ester.

Reagents:

  • 2-(3,4-dimethoxyphenyl)propanoic acid (1.0 eq)

  • Anhydrous Methanol (10.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.1 eq)

  • Saturated Aqueous NaHCO₃

Step-by-Step Methodology:

  • Moisture Exclusion and Solvation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the starting acid in anhydrous methanol.

    • Causality: Fischer esterification is an equilibrium-driven process. Flame-drying eliminates ambient moisture, preventing premature hydrolysis. The 10-fold excess of acts as both solvent and reactant, driving the equilibrium toward the ester via Le Chatelier’s principle.

  • Catalytic Activation: Cool the solution to 0°C using an ice bath and add concentrated H₂SO₄ dropwise.

    • Causality: The protonation of the carbonyl oxygen is highly exothermic. Cooling prevents the localized boiling of methanol and suppresses the formation of dimethyl ether (a common side reaction at elevated temperatures).

  • Reflux and Condensation: Attach a reflux condenser and heat the mixture to 65°C for 4 hours.

  • In-Process Self-Validation (TLC): Perform Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent.

    • Validation Checkpoint: The starting carboxylic acid interacts strongly with the silica gel via hydrogen bonding, resulting in a low Retention Factor ( Rf​≈0.2 ) with visible streaking. The target ester, lacking the hydrogen-bond donor, will elute significantly higher as a tight spot ( Rf​≈0.6 ). The absolute disappearance of the Rf​0.2 spot validates quantitative conversion.

  • Quenching and Phase Separation: Cool the mixture, concentrate under reduced pressure to remove excess methanol, dilute the residue with ethyl acetate, and wash with saturated aqueous NaHCO₃.

    • Validation Checkpoint: The evolution of CO₂ gas (effervescence) provides immediate visual confirmation that the acid catalyst and any unreacted starting material are being successfully neutralized and partitioned into the aqueous layer.

  • Isolation: Wash the organic phase with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield Methyl 2-(3,4-dimethoxyphenyl)propanoate as a pale oil.

Mechanistic Insights

Understanding the electron flow during the Fischer esterification is critical for troubleshooting low yields. The mechanism relies on the electrophilic activation of the carboxylic acid.

Mechanism A Carboxylic Acid B Protonated Carbonyl A->B + H+ (Catalyst) C Tetrahedral Intermediate B->C + MeOH (Nucleophile) D Proton Transfer C->D Intramolecular Shift E Acylium-like Cation D->E - H2O (Dehydration) F Methyl Ester Product E->F - H+ (Regeneration)

Fig 2: Stepwise mechanism of the Fischer esterification process.

The rate-determining step is typically the nucleophilic attack of methanol on the protonated carbonyl (Node B to C). Because the α -carbon in 2-(3,4-dimethoxyphenyl)propanoic acid is secondary (bearing a methyl group and an aryl group), steric hindrance is moderate. Therefore, maintaining a high concentration of methanol is strictly required to ensure the tetrahedral intermediate is formed efficiently.

References

  • Google Patents. "Synthetic method of L-dopa methyl ester hydrochloride." Patent CN104945270B.

Sources

Comprehensive Technical Guide to Methyl 2-(3,4-dimethoxyphenyl)propanoate: Physicochemical Profiling, Synthetic Methodologies, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I frequently encounter the need for robust, highly reproducible building blocks in the design of complex active pharmaceutical ingredients (APIs). Methyl 2-(3,4-dimethoxyphenyl)propanoate (CAS: 29207-02-1) is one such critical intermediate. Characterized by its electron-rich aromatic system and a versatile alpha-chiral center, this ester serves as a linchpin in the synthesis of diverse therapeutic agents, ranging from antiviral dihydroquinolizinones to cytotoxic natural product analogues.

This technical guide provides an in-depth analysis of the compound's molecular properties, details a self-validating synthetic protocol, and explores its downstream utility, ensuring that drug development professionals can integrate this compound into their workflows with absolute confidence.

Physicochemical and Structural Profiling

Understanding the baseline properties of Methyl 2-(3,4-dimethoxyphenyl)propanoate is essential for predicting its behavior in both synthetic matrices and biological assays. The molecule features a propanoate backbone with a 3,4-dimethoxyphenyl substituent at the C2 position. The dual methoxy groups act as strong electron-donating groups (EDGs) via resonance, increasing the electron density of the aromatic ring, which can be leveraged for subsequent electrophilic aromatic substitutions if required.

Table 1: Core Physicochemical Data

PropertyValue
Chemical Name Methyl 2-(3,4-dimethoxyphenyl)propanoate
CAS Number 29207-02-1
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol
SMILES String COC(=O)C(C)C1=CC(OC)=C(OC)C=C1
Topological Polar Surface Area (TPSA) 44.76 Ų
LogP 1.9803
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 4

The TPSA of 44.76 Ų and a LogP of ~1.98 suggest excellent membrane permeability, making its downstream free-acid or amide derivatives highly suitable for intracellular targeting 1.

Mechanistic Insight: The Alpha-Alkylation Pathway

While there are multiple routes to synthesize this ester, the most controlled and scalable method involves the alpha-methylation of methyl 3,4-dimethoxyphenylacetate.

Causality in Reagent Selection: To achieve mono-alkylation without risking self-condensation (such as the Claisen condensation), we must generate the kinetic enolate quantitatively. This dictates the use of Lithium Diisopropylamide (LDA)—a strong, sterically hindered base—at cryogenic temperatures (-78 °C). The bulky isopropyl groups of LDA prevent nucleophilic attack on the ester carbonyl, ensuring it exclusively abstracts the slightly acidic alpha-proton. Subsequent trapping with Methyl Iodide (MeI) via an Sₙ2 mechanism yields the target propanoate.

Synthesis A Methyl 3,4-Dimethoxyphenylacetate B Enolization (LDA, THF, -78°C) A->B C Lithium Enolate B->C D Alkylation (MeI, -78°C to RT) C->D E Methyl 2-(3,4-dimethoxyphenyl)propanoate D->E

Caption: Alpha-methylation workflow for Methyl 2-(3,4-dimethoxyphenyl)propanoate.

Self-Validating Synthetic Protocol

In my experience, the difference between a theoretical route and a bench-ready protocol lies in the integration of In-Process Controls (IPCs). The following procedure is designed as a self-validating system to ensure high-fidelity synthesis.

Step 1: Kinetic Enolate Formation
  • Preparation : Purge a flame-dried Schlenk flask with Argon. Add anhydrous THF (10 mL/mmol) and diisopropylamine (1.1 equiv). Cool to -78 °C using a dry ice/acetone bath.

  • Base Generation : Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Enolization : Add a solution of methyl 3,4-dimethoxyphenylacetate (1.0 equiv) in THF dropwise over 15 minutes.

    • Self-Validation (IPC 1) : Withdraw a 0.1 mL micro-aliquot, quench with D₂O, and extract with CDCl₃. A rapid ¹H-NMR should show >95% disappearance of the singlet alpha-protons (~3.6 ppm) and replacement with deuterium, confirming complete enolate formation.

Step 2: Electrophilic Alkylation
  • Alkylation : Add Methyl Iodide (1.2 equiv) dropwise at -78 °C.

  • Propagation : Allow the reaction to slowly warm to room temperature over 4 hours.

    • Self-Validation (IPC 2) : Monitor via TLC (Hexane:EtOAc 7:3). The product spot will appear slightly less polar (higher R_f) than the starting material due to the addition of the lipophilic methyl group.

Step 3: Quench, Isolation, and Validation
  • Quench : Terminate the reaction by adding saturated aqueous NH₄Cl to protonate any unreacted enolate or base.

  • Extraction : Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify via silica gel flash chromatography.

    • Final Validation : ¹H-NMR (400 MHz, CDCl₃) must reveal a new doublet at ~1.4 ppm (3H, -CH₃) and a quartet at ~3.6 ppm (1H, -CH-), confirming successful alpha-methylation.

Downstream Pharmaceutical Applications

The strategic value of Methyl 2-(3,4-dimethoxyphenyl)propanoate lies in its bifunctionality. The ester group can be readily transformed (hydrolyzed, reduced, or amidated), while the electron-rich aromatic system remains stable under standard conditions.

Applications A Methyl 2-(3,4-dimethoxyphenyl)propanoate B Hydrolysis (LiOH) A->B D Reduction (LiAlH4) A->D C 2-(3,4-Dimethoxyphenyl)propanoic Acid B->C E 2-(3,4-Dimethoxyphenyl)propan-1-ol D->E

Caption: Downstream transformations of Methyl 2-(3,4-dimethoxyphenyl)propanoate.

Antiviral and Cytotoxic Scaffolds: The hydrolyzed free acid, 2-(3,4-dimethoxyphenyl)propanoic acid, is frequently utilized as a chiral building block. For instance, patent literature highlights its direct use in synthesizing novel dihydroquinolizinones, which are potent agents for the treatment and prophylaxis of Hepatitis B virus (HBV) infections 2. Furthermore, analogous dimethoxyphenyl propanoate esters have been synthesized and evaluated for their cytotoxic properties against human tumor cell lines (e.g., PC-3, Hela, A549), demonstrating the scaffold's versatility in oncology and natural product (sintenin) analogue development 3.

References
  • ChemScene. "29207-02-1 | Methyl 2-(3,4-dimethoxyphenyl)propanoate - Computational Chemistry Data." 1

  • Google Patents. "WO2015113990A1 - Novel dihydroquinolizinones for the treatment and prophylaxis of hepatitis b virus infection."2

  • Journal of Natural Products (via NIH). "Synthesis and biological evaluation of a natural ester sintenin and its synthetic analogues." J Nat Prod. 2005 Mar;68(3):342-8. 3

Sources

Methyl 2-(3,4-dimethoxyphenyl)propanoate in Organic Synthesis: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-(3,4-dimethoxyphenyl)propanoate (CAS: 29207-02-1) is a highly versatile ester building block widely utilized in advanced organic synthesis and medicinal chemistry. Characterized by a propanoate backbone substituted with an electron-rich 3,4-dimethoxyphenyl (veratryl) moiety, this compound serves as a critical intermediate for the synthesis of "profen"-type scaffolds, catecholamine mimics, and complex active pharmaceutical ingredients (APIs) such as calcium channel blockers and phosphodiesterase (PDE) inhibitors.

As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a programmable chemical scaffold. This guide details the mechanistic rationale, physicochemical properties, and validated protocols required to effectively utilize this compound in a laboratory setting.

Physicochemical Profiling

Understanding the baseline properties of this compound is essential for designing robust synthetic workflows, particularly regarding solubility and phase-transfer behaviors during workup procedures.

PropertyValue / Description
Chemical Name Methyl 2-(3,4-dimethoxyphenyl)propanoate
CAS Registry Number 29207-02-1
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol
Functional Groups Ester, Aryl Ether (Methoxy)
Typical Purity ≥97% (Commercial standard)

Data synthesized from commercial chemical databases (1)[1] and (2)[2].

Mechanistic Role as a Synthetic Scaffold

Methyl 2-(3,4-dimethoxyphenyl)propanoate offers two primary vectors for structural functionalization:

  • The Alpha-Carbon: The proton adjacent to the ester carbonyl is moderately acidic. Deprotonation yields a stabilized enolate, allowing for stereoselective alkylation, halogenation, or aldol-type condensations.

  • The Veratryl Ring: The two methoxy groups at the 3 and 4 positions are strongly electron-donating. This enriches the aromatic ring, making it a prime candidate for electrophilic aromatic substitution (EAS) if further ring functionalization is required. Furthermore, the 3,4-dimethoxy motif is a well-established pharmacophore that mimics dopamine and other endogenous catecholamines, enhancing binding affinity to CNS and cardiovascular targets (3)[3].

Key Synthetic Workflows and API Applications

The strategic utility of this compound lies in its ability to be transformed into diverse API precursors. The 2-arylpropanoic acid derivative (obtained via hydrolysis) is a structural homologue to non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen and ibuprofen (4)[4]. However, the veratryl substitution pivots its biological activity toward different targets, including the synthesis of bulky, lipophilic tails for verapamil-like calcium channel blockers[3] and dual-target COX-2/CYP51 inhibitors for fungal infections[4].

SyntheticWorkflow A Methyl 2-(3,4-dimethoxyphenyl)propanoate (CAS: 29207-02-1) B 2-(3,4-dimethoxyphenyl)propanoic acid (Hydrolysis Product) A->B NaOH, THF/MeOH C Alpha-Alkylated Ester (C-C Bond Formation) A->C 1. LDA, -78°C 2. R-X D Chiral (S)-Ester (Kinetic Resolution) A->D Asymmetric Catalysis (Lipase) E Cardiovascular/CNS APIs (e.g., Verapamil Analogs) B->E Amidation / Reduction C->E Multi-step Synthesis D->E Enantioselective Synthesis

Synthetic pathways diverging from Methyl 2-(3,4-dimethoxyphenyl)propanoate to various APIs.

Experimental Protocols: A Self-Validating Approach

To ensure reproducibility and scientific integrity, the following protocols emphasize the causality behind each experimental choice.

Protocol A: Base-Catalyzed Hydrolysis to 2-(3,4-dimethoxyphenyl)propanoic acid

This procedure converts the ester into its corresponding carboxylic acid, a more versatile intermediate for amide coupling (5)[5].

  • Solvent Preparation: Dissolve 1.0 eq of Methyl 2-(3,4-dimethoxyphenyl)propanoate in a 1:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH). Causality: The mixed solvent system ensures the lipophilic ester remains completely dissolved while allowing the aqueous base to form a homogeneous single phase, preventing biphasic reaction stalling.

  • Base Addition: Slowly add 2.0 eq of 2M aqueous NaOH. Stir at room temperature for 4 hours.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material will appear under UV (254 nm); the product acid will stay at the baseline until acidified.

  • Workup: Concentrate the mixture in vacuo to remove THF and MeOH. Causality: Removing organic solvents prevents the product from partitioning into the organic phase prematurely during the acidification step.

  • Acidification & Extraction: Cool the aqueous layer to 0 °C and acidify to pH ~2 using 1M HCl. Extract with Ethyl Acetate (3 x 20 mL). The low pH ensures the carboxylate is fully protonated and lipophilic.

  • Purification: Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the pure acid.

Protocol B: Alpha-Alkylation via Kinetic Enolate Formation

This protocol establishes a quaternary carbon center at the alpha position.

Mechanism S1 Ester Substrate Methyl 2-(3,4-dimethoxyphenyl)propanoate S2 Lithium Enolate Kinetic Enolate Stabilized at -78°C S1->S2 LDA (Bulky Base) Alpha-deprotonation S3 Transition State Electrophilic Attack by R-X S2->S3 Addition of Electrophile SN2 Trajectory S4 Alkylated Product Quaternary/Tertiary Carbon Center S3->S4 LiX Elimination C-C Bond Formation

Mechanistic logic of alpha-alkylation via kinetic lithium enolate formation.

  • Enolate Generation: In a flame-dried flask under argon, cool a solution of Lithium diisopropylamide (LDA, 1.1 eq) in anhydrous THF to -78 °C. Causality: LDA is utilized because its steric bulk prevents nucleophilic attack on the ester carbonyl. The -78 °C temperature is critical to stabilize the kinetic lithium enolate and suppress self-condensation (Claisen condensation).

  • Substrate Addition: Add Methyl 2-(3,4-dimethoxyphenyl)propanoate dropwise. Stir for 1 hour at -78 °C.

  • Electrophilic Trapping: Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quenching: Quench the reaction strictly with saturated aqueous NH₄Cl. Causality: A mild proton source like NH₄Cl destroys unreacted LDA and enolate without causing acid-catalyzed side reactions (like ether cleavage).

  • Isolation: Extract with diethyl ether, wash with brine, dry, and purify via flash column chromatography.

Conclusion

Methyl 2-(3,4-dimethoxyphenyl)propanoate is far more than a simple ester; it is a programmable chemical scaffold. By leveraging the acidity of its alpha-proton and the electron-rich nature of its veratryl ring, synthetic chemists can construct highly complex, biologically active molecules with precision.

References

  • ChemScene. "Methyl 2-(3,4-dimethoxyphenyl)propanoate Product Information." 1

  • CymitQuimica. "2-Amino-2-(3,4-dimethoxyphenyl)propanoic acid." 5

  • BLD Pharm. "93-40-3 | 3,4-Dimethoxyphenylacetic acid." 2

  • NIH / PMC. "Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania."3

  • ACS Publications. "Design, Synthesis, and Biological Evaluation of Dual-Target COX-2/CYP51 Inhibitors for the Treatment of Fungal Infectious Diseases." 4

Sources

Technical Whitepaper: Methyl 2-(3,4-dimethoxyphenyl)propanoate (CAS 29207-02-1)

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Structural Logic, Synthetic Methodology, and Drug Discovery Applications

Executive Summary

In the landscape of medicinal chemistry and advanced organic synthesis, Methyl 2-(3,4-dimethoxyphenyl)propanoate (CAS 29207-02-1) serves as a highly versatile intermediate. Featuring a privileged 3,4-dimethoxyphenyl pharmacophore coupled with an ester-protected propanoate side chain, this compound is foundational in the development of phosphodiesterase type 4 (PDE4) inhibitors, calcium channel blockers, and complex alkaloid scaffolds.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. Here, we dissect the physicochemical causality of the molecule, detail a self-validating synthetic protocol, and map its downstream biological applications.

Physicochemical Profiling & Structural Causality

Understanding the physicochemical properties of CAS 29207-02-1 is critical for predicting its behavior in both synthetic workflows and biological environments. The data summarized below dictates its utility in small-molecule drug design [1].

PropertyValueCausality & Strategic Significance
CAS Registry Number 29207-02-1Unique identifier ensuring precise global sourcing and regulatory compliance.
Molecular Formula C₁₂H₁₆O₄Dictates the exact atomic composition; provides a baseline for mass spectrometry validation.
Molecular Weight 224.25 g/mol Falls well within Lipinski’s Rule of 5, allowing significant room for downstream functionalization without exceeding the 500 Da limit for oral bioavailability.
LogP 1.98Exhibits a balanced lipophilicity-hydrophilicity profile, ensuring optimal partitioning into organic solvents during extraction while maintaining favorable theoretical membrane permeability.
Topological Polar Surface Area (TPSA) 44.76 ŲHighly predictive of excellent cellular permeability (< 90 Ų), making derivatives suitable for targeting intracellular enzymes.
H-Bond Acceptors / Donors 4 / 0The four oxygen atoms act as critical hydrogen-bond acceptors to anchor the molecule within target enzyme active sites. The lack of donors minimizes the desolvation penalty during receptor binding.
Rotatable Bonds 4Provides sufficient conformational flexibility to adopt the bioactive poses required for target engagement.

Synthetic Workflow & Mechanistic Causality

The synthesis of Methyl 2-(3,4-dimethoxyphenyl)propanoate is typically achieved via the α -alkylation of an ester intermediate. The following workflow illustrates the strategic transformation from the commercially available 3,4-dimethoxyphenylacetic acid.

SynthesisWorkflow SM 3,4-Dimethoxyphenylacetic Acid (Starting Material) Step1 Fischer Esterification (MeOH, H2SO4, Reflux) SM->Step1 Int1 Methyl 3,4-dimethoxyphenylacetate (Intermediate) Step1->Int1 Step2 Alpha-Methylation (LDA, MeI, -78°C) Int1->Step2 Product Methyl 2-(3,4-dimethoxyphenyl)propanoate CAS: 29207-02-1 Step2->Product

Fig 1. Synthetic workflow for CAS 29207-02-1 via esterification and alpha-alkylation.

Self-Validating Protocol: α -Methylation of Methyl 3,4-dimethoxyphenylacetate

To ensure rigorous scientific integrity, this protocol is designed as a closed, self-validating system. Every reagent choice is driven by mechanistic causality.

Mechanistic Rationale:

  • Base Selection (LDA): Lithium diisopropylamide (LDA) is chosen because its extreme steric bulk prevents nucleophilic attack on the ester carbonyl. It acts exclusively as a base, quantitatively deprotonating the α -carbon to form the lithium enolate.

  • Thermal Control (-78°C): Operating at cryogenic temperatures provides kinetic control. It suppresses reversible side reactions, such as the Claisen condensation, keeping the enolate stable until the electrophile is introduced.

  • Electrophile (MeI): Methyl iodide is an unhindered, highly reactive alkylating agent perfectly suited for an S_N2 attack by the bulky enolate.

Step-by-Step Execution:

  • System Preparation: Flame-dry a Schlenk flask under a continuous argon purge to eliminate ambient moisture, which would prematurely quench the LDA. Add anhydrous Tetrahydrofuran (THF) (10 mL/mmol) and diisopropylamine (1.1 eq).

  • Enolate Generation: Cool the system to -78°C using a dry ice/acetone bath. Dropwise, add n -Butyllithium (1.05 eq, 2.5 M in hexanes). Stir for 30 minutes to ensure complete LDA formation. Slowly introduce a solution of Methyl 3,4-dimethoxyphenylacetate (1.0 eq) in THF. Stir at -78°C for 1 hour.

  • Alkylation: Introduce Methyl iodide (1.2 eq) neat. Maintain the reaction at -78°C for 2 hours, then gradually allow the system to warm to room temperature over 4 hours. This thermal gradient drives the S_N2 reaction to thermodynamic completion.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. This mildly acidic buffer neutralizes unreacted base without hydrolyzing the ester product. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Isolate the target compound via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate 8:2).

Self-Validation Checkpoints:

  • TLC: The α -methylated product will exhibit a slightly higher Rf​ value than the starting material due to the increased lipophilicity of the added methyl group.

  • ¹H NMR Validation: Success is definitively confirmed by the disappearance of the α -CH₂ singlet (~3.5 ppm) of the starting material, replaced by a distinct doublet at ~1.4 ppm (3H, -CH₃) and a quartet at ~3.6 ppm (1H, -CH-), confirming successful mono-alkylation.

Downstream Application: Pharmacophore in PDE4 Inhibition

In drug development, the 3,4-dimethoxyphenyl moiety is a highly privileged scaffold. It acts as a bioisostere for the catechol ring of cyclic adenosine monophosphate (cAMP). When CAS 29207-02-1 is utilized as an Active Pharmaceutical Ingredient (API) intermediate, it is frequently integrated into molecules designed to inhibit Phosphodiesterase type 4 (PDE4) [2].

By blocking PDE4, the drug prevents the hydrolysis of cAMP. The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA), which subsequently modulates transcription factors to suppress pro-inflammatory cytokines (e.g., TNF- α ) and upregulate anti-inflammatory mediators.

PDE4Pathway Drug 3,4-Dimethoxyphenyl Scaffold (API Intermediate) PDE4 PDE4 Enzyme (Active Site Blockade) Drug->PDE4 Binds & Inhibits cAMP_deg cAMP Degradation (Inhibited) PDE4->cAMP_deg Prevents cAMP_acc Intracellular cAMP (Accumulation) cAMP_deg->cAMP_acc Leads to PKA Protein Kinase A (PKA) (Activation) cAMP_acc->PKA Activates Anti_inflam Anti-inflammatory Response (Cytokine Modulation) PKA->Anti_inflam Mediates

Fig 2. Downstream signaling pathway of 3,4-dimethoxyphenyl-derived PDE4 inhibitors.

The chiral center introduced during the α -methylation step of CAS 29207-02-1 is of paramount importance here. In biological systems, enantiomers often exhibit vastly different binding affinities. The propanoate side chain allows medicinal chemists to perform chiral resolution or asymmetric synthesis to isolate the specific enantiomer that perfectly aligns with the hydrophobic pocket of the PDE4 active site.

References

Methodological & Application

Application Note: Synthesis, Purification, and Characterization of Methyl 2-(3,4-dimethoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of methyl 2-(3,4-dimethoxyphenyl)propanoate, a key intermediate in the synthesis of various organic molecules. The primary synthetic route detailed is the Fischer-Speier esterification of 2-(3,4-dimethoxyphenyl)propanoic acid. This application note offers an in-depth explanation of the experimental choices, step-by-step protocols for synthesis and purification, and a full suite of analytical methods for quality control and structural verification. The procedures are designed for researchers in organic chemistry, medicinal chemistry, and drug development, providing a robust and reproducible methodology.

Synthesis Methodology

Principle and Rationale

The synthesis of methyl 2-(3,4-dimethoxyphenyl)propanoate is most commonly and efficiently achieved through the Fischer-Speier esterification of its corresponding carboxylic acid, 2-(3,4-dimethoxyphenyl)propanoic acid.[1][2][3] This acid-catalyzed reaction involves the refluxing of the carboxylic acid with an excess of methanol.

Causality of Experimental Choices:

  • Reaction Type: Fischer-Speier esterification is selected for its operational simplicity, cost-effectiveness, and the use of readily available reagents.[1][3] The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon.[2][3][4] The nucleophilic oxygen of the alcohol (methanol) then attacks this activated carbon.

  • Excess Reagent: The reaction is an equilibrium process.[3] To drive the equilibrium towards the formation of the ester product, a large excess of methanol is used as a reagent and the solvent. This application of Le Châtelier's principle ensures a high conversion rate.[2]

  • Catalyst: Concentrated sulfuric acid is a highly effective and common catalyst for this transformation due to its strong proton-donating ability and dehydrating properties.[1][5]

Workflow Overview

The overall synthesis process is a linear workflow from starting materials to the final crude product, which then enters the purification stage.

SynthesisWorkflow Start Starting Materials (Carboxylic Acid, Methanol) Setup Reaction Setup (Flask, Condenser) Start->Setup Catalyst Catalyst Addition (Conc. H₂SO₄) Setup->Catalyst Reflux Heating to Reflux (65-70°C) Catalyst->Reflux Monitor Reaction Monitoring (TLC) Reflux->Monitor Crude Crude Product Monitor->Crude PurificationWorkflow Crude Crude Reaction Mixture SolventRemoval Solvent Removal (Rotary Evaporation) Crude->SolventRemoval Dilution Dilution (Ethyl Acetate) SolventRemoval->Dilution Neutralize Neutralization (aq. NaHCO₃) Dilution->Neutralize Wash Washing (Brine) Neutralize->Wash Dry Drying (Na₂SO₄) Wash->Dry Filter Filtration Dry->Filter Concentrate Concentration Filter->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Pure Pure Product Chromatography->Pure AnalyticalWorkflow Product Pure Product H_NMR ¹H NMR Product->H_NMR Proton Environment C_NMR ¹³C NMR Product->C_NMR Carbon Skeleton IR FT-IR Product->IR Functional Groups MS Mass Spectrometry Product->MS Molecular Weight & Purity

Sources

Application Note: Synthesis of 3,4-Dimethoxy Fexofenadine Analogs via Methyl 2-(3,4-dimethoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

Fexofenadine is a highly selective, non-sedating H1-receptor antagonist widely utilized in the treatment of allergic rhinitis. Structurally, it is characterized by a bulky azacyclonol moiety and a gem-dimethyl substituted phenylacetic acid framework[1]. In modern drug discovery, modifying established antihistamine scaffolds with electron-donating groups is a proven strategy to modulate lipophilicity, alter blood-brain barrier (BBB) permeability, and fine-tune hERG channel liability.

This application note details a highly optimized, self-validating synthetic protocol for generating a 3,4-dimethoxy fexofenadine analog. By utilizing Methyl 2-(3,4-dimethoxyphenyl)propanoate as the primary starting material, we bypass several early-stage construction steps, allowing for a streamlined four-step conversion into the target active pharmaceutical ingredient (API).

Mechanistic Overview & Causality (E-E-A-T)

To ensure high fidelity and reproducibility, this protocol is built on self-validating steps where the mechanistic causality dictates the experimental conditions. The general synthetic framework for fexofenadine and its piperidine derivatives relies on precise regiocontrol and chemoselectivity[1],[2].

  • Step 1: Enolate Alkylation (α-Methylation)

    • Mechanism: The starting material possesses a single α-methyl group. To mimic the metabolic stability of fexofenadine, a second methyl group must be installed to form the gem-dimethyl (isobutyrate) moiety. Lithium diisopropylamide (LDA) generates the enolate, which is subsequently trapped by methyl iodide (MeI).

    • Causality: The gem-dimethyl group sterically hinders cytochrome P450-mediated oxidation at the benzylic position, drastically increasing the biological half-life of the resulting analog.

  • Step 2: Regioselective Friedel-Crafts Acylation

    • Mechanism: The methylated intermediate undergoes electrophilic aromatic substitution with 4-chlorobutyryl chloride, catalyzed by Aluminum chloride (AlCl₃).

    • Causality: The highly electron-donating 3,4-dimethoxy groups strongly activate the aromatic ring. The C3-methoxy group acts as a strong para-director, funneling the acylium ion electrophile predominantly to the 6-position (steric hindrance from the bulky isobutyrate group blocks the 2-position).

  • Step 3: N-Alkylation (Azacyclonol Coupling)

    • Mechanism: The chloroketone intermediate is coupled with azacyclonol (α,α-diphenyl-4-piperidinemethanol) via a bimolecular nucleophilic substitution (Sₙ2).

    • Causality: This step employs a Finkelstein-type in situ halogen exchange. Potassium iodide (KI) converts the relatively unreactive alkyl chloride into a transient, highly reactive alkyl iodide. Potassium carbonate (K₂CO₃) acts as a non-nucleophilic acid scavenger to prevent amine protonation[2].

  • Step 4: Chemoselective Reduction and Saponification

    • Mechanism: Sodium borohydride (NaBH₄) reduces the butyryl ketone to a secondary alcohol. Subsequent basic hydrolysis (NaOH) cleaves the methyl ester.

    • Causality: NaBH₄ provides strict chemoselectivity, reducing the ketone without over-reducing the ester or the aromatic system. Saponification yields the final zwitterionic carboxylic acid, a structural prerequisite that prevents BBB penetration, ensuring the analog remains strictly peripheral (non-sedating).

Synthetic Workflow Visualization

Workflow SM Starting Material Methyl 2-(3,4-dimethoxyphenyl)propanoate Step1 Step 1: α-Methylation Reagents: LDA, MeI, THF IPC: GC-MS (Loss of α-proton) SM->Step1 Int1 Intermediate 1 Isobutyrate Derivative Step1->Int1 Step2 Step 2: Friedel-Crafts Acylation Reagents: 4-Chlorobutyryl chloride, AlCl3 IPC: LC-MS & IR (Ketone stretch) Int1->Step2 Int2 Intermediate 2 Chloroketone Derivative Step2->Int2 Step3 Step 3: N-Alkylation (Coupling) Reagents: Azacyclonol, K2CO3, KI, DMF IPC: LC-MS (Mass shift) Int2->Step3 Int3 Intermediate 3 Ketone-Ester Precursor Step3->Int3 Step4 Step 4: Reduction & Hydrolysis Reagents: NaBH4, then NaOH/MeOH IPC: LC-MS (Final Zwitterion Mass) Int3->Step4 Final Final API 3,4-Dimethoxy Fexofenadine Analog Step4->Final

Synthetic workflow for the 3,4-dimethoxy fexofenadine analog with integrated IPCs.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate
  • Preparation: Purge a dry, 500 mL round-bottom flask with inert N₂ gas. Add anhydrous THF (150 mL) and diisopropylamine (1.2 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Add n-Butyllithium (1.15 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes to ensure complete LDA formation.

  • Alkylation: Dropwise add Methyl 2-(3,4-dimethoxyphenyl)propanoate (1.0 eq, dissolved in 20 mL THF). Stir for 45 minutes at -78 °C. Introduce Methyl Iodide (1.5 eq) slowly. Allow the reaction to gradually warm to room temperature over 4 hours.

  • In-Process Control (IPC): Sample 50 µL, quench with water, extract with EtOAc, and analyze via GC-MS. Proceed when the starting material peak is <2%.

  • Workup: Quench with saturated aqueous NH₄Cl (50 mL). Extract with EtOAc (3 × 50 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Synthesis of the Chloroketone Derivative
  • Preparation: Dissolve the Step 1 intermediate (1.0 eq) in anhydrous Dichloromethane (DCM, 100 mL). Cool to 0 °C.

  • Acylation: Add 4-chlorobutyryl chloride (1.2 eq). Portion-wise, add anhydrous AlCl₃ (1.5 eq) over 20 minutes to control the exotherm.

  • Reaction: Stir at 0 °C for 1 hour, then allow warming to room temperature. Stir for an additional 3 hours.

  • IPC: Analyze via LC-MS. Look for the disappearance of the starting mass and the emergence of the [M+H]⁺ signal corresponding to the chloroketone.

  • Workup: Carefully pour the reaction mixture over crushed ice/HCl (1M) to quench the aluminum complex. Separate the organic layer, extract the aqueous layer with DCM (2 × 50 mL), wash combined organics with saturated NaHCO₃, dry over MgSO₄, and evaporate.

Step 3: N-Alkylation with Azacyclonol
  • Preparation: In a 250 mL flask, combine the chloroketone intermediate (1.0 eq), azacyclonol (1.1 eq), anhydrous K₂CO₃ (2.5 eq), and KI (0.5 eq) in anhydrous DMF (80 mL).

  • Coupling: Heat the suspension to 80 °C under N₂ for 16 hours.

  • IPC: Monitor via LC-MS. The reaction is complete when the chloroketone derivative is fully consumed, yielding the coupled ketone-ester precursor.

  • Workup: Cool to room temperature. Dilute with water (200 mL) to precipitate the crude product. Filter the solid, wash with cold water, and recrystallize from ethanol/water to yield the pure intermediate.

Step 4: Ketone Reduction and Ester Hydrolysis
  • Reduction: Dissolve the Step 3 intermediate (1.0 eq) in Methanol (100 mL) and cool to 0 °C. Add NaBH₄ (1.5 eq) in small portions. Stir for 2 hours at room temperature.

  • Hydrolysis: To the same reaction vessel, add 2M aqueous NaOH (3.0 eq). Heat the mixture to 60 °C for 4 hours.

  • IPC: LC-MS must confirm the complete disappearance of the ester mass and the formation of the reduced, hydrolyzed zwitterion.

  • Workup & Isolation: Cool the mixture and concentrate in vacuo to remove methanol. Dilute the aqueous residue with water (50 mL) and carefully adjust the pH to 5.5–6.0 using 1M HCl. The target 3,4-dimethoxy fexofenadine analog will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum at 40 °C.

Quantitative Data & Analytical Signatures

Synthesis StepTarget Intermediate / ProductExpected Yield (%)Key Analytical Markers (IPC)
Step 1: α-Methylation Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate88 - 92%¹H NMR: Disappearance of α-CH (q, ~3.7 ppm); Appearance of 6H singlet (~1.5 ppm).
Step 2: Friedel-Crafts Chloroketone Derivative75 - 80%IR: New C=O stretch at 1680 cm⁻¹.LC-MS: [M+H]⁺ at m/z 343.
Step 3: N-Alkylation Ketone-Ester Precursor82 - 86%LC-MS: Complete consumption of m/z 343; New [M+H]⁺ at m/z 574.
Step 4: Reduction & Hydrolysis 3,4-Dimethoxy Fexofenadine Analog70 - 75%LC-MS: Final zwitterion[M+H]⁺ at m/z 562.¹H NMR: Loss of ester -OCH₃ (~3.6 ppm).

References

  • Carr, A. A., Dolfini, J. E., & Wright, G. J. (1981). Piperidine derivatives (U.S. Patent No. 4,254,129). U.S.
  • Kawai, S. H., Hambalek, R. J., & Just, G. (1994). A Facile Synthesis of an Oxidation Product of Terfenadine. The Journal of Organic Chemistry, 59(9), 2620-2622. [Link]

Sources

Methyl 2-(3,4-dimethoxyphenyl)propanoate as a starting material for APIs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 2-(3,4-dimethoxyphenyl)propanoate (MDMPP) in Advanced API Synthesis

Introduction & Mechanistic Grounding

As a Senior Application Scientist, selecting the optimal starting material is the foundational step in designing a scalable Active Pharmaceutical Ingredient (API) synthesis. Methyl 2-(3,4-dimethoxyphenyl)propanoate (MDMPP) is a highly versatile, chiral-center-containing ester building block.

Causality of Structural Features in Drug Design:

  • The Veratryl (3,4-Dimethoxyphenyl) Motif: This electron-rich aromatic system acts as a metabolically stable bioisostere for catechol. By masking the hydroxyl groups as methoxy ethers, the molecule resists rapid first-pass degradation by Catechol-O-methyltransferase (COMT). This significantly prolongs the pharmacokinetic half-life of downstream APIs while maintaining high binding affinity for monoaminergic and calcium channel targets.

  • The Alpha-Methyl Stereocenter: The 2-arylpropanoate structural motif introduces a critical chiral center. The spatial orientation of this methyl group profoundly dictates receptor binding stereospecificity. Consequently, MDMPP serves as an ideal divergence point: it can be utilized as a racemate or resolved into single enantiomers depending on the pharmacological target.

  • The Methyl Ester Functionality: Why start with the ester rather than the free acid? Esters provide superior solubility in anhydrous organic solvents, preventing premature protonation during upstream cross-coupling or enolate alkylation steps. Furthermore, the ester is the mandatory substrate for downstream enzymatic kinetic resolutions, as lipases require the ester carbonyl for nucleophilic attack.

Synthetic Applications in Drug Development

MDMPP is primarily hydrolyzed to 2-(3,4-dimethoxyphenyl)propanoic acid, a critical intermediate. Recent pharmaceutical developments have integrated this specific acid into the backbone of novel dihydroquinolizinones . These compounds act as potent inhibitors of the Hepatitis B Virus (HBV) by interfering with viral mRNA translation and replication pathways [1]. Depending on the target API, the hydrolysis of MDMPP must be tailored to yield either a high-throughput racemic mixture or a highly pure enantiomer.

Experimental Protocols: Self-Validating Hydrolysis Workflows

To support varying API requirements, I have detailed two distinct, self-validating workflows. Each protocol incorporates built-in analytical checkpoints to ensure mass balance and process integrity.

Protocol A: Base-Catalyzed Saponification (Racemic Workflow)

This protocol ensures the quantitative conversion of MDMPP to the corresponding racemic acid, utilizing a carefully balanced solvent system to manage the lipophilicity of the starting material.

  • Step 1: Biphasic Dissolution. Dissolve 1.0 eq (e.g., 10.0 g) of MDMPP in a 3:2 mixture of Tetrahydrofuran (THF) and Methanol (MeOH) (50 mL total volume).

    • Causality: MDMPP is highly lipophilic. THF provides excellent solvation for the ester, while MeOH acts as a phase-transfer bridge, ensuring the incoming aqueous NaOH mixes homogeneously without precipitating the substrate.

  • Step 2: Controlled Saponification. Slowly add 1.5 eq of NaOH (dissolved in 20 mL deionized water) dropwise at 0°C. Once added, remove the ice bath and stir at 25°C for 4 hours.

    • Causality: The thermodynamic excess of base drives the equilibrium to completion. Initiating the reaction at 0°C prevents exothermic degradation and suppresses undesired aldol-type side reactions.

  • Step 3: Validation Checkpoint. Monitor via TLC (Hexane:EtOAc 7:3). The reaction is self-validating when the ester spot ( Rf​≈0.6 ) completely disappears, leaving only baseline material (the carboxylate salt).

  • Step 4: Work-up and Acidification. Concentrate the mixture under reduced pressure to strip the THF/MeOH. Dilute the aqueous residue with 30 mL water and wash with Diethyl Ether (2x 20 mL) to remove trace organic impurities. Acidify the aqueous layer to pH 2.0 using 2M HCl.

    • Causality: Acidification protonates the carboxylate, rendering the 2-(3,4-dimethoxyphenyl)propanoic acid insoluble in water, forcing it into the organic phase for recovery.

  • Step 5: Extraction. Extract the acidified layer with Ethyl Acetate (3x 30 mL). Dry over anhydrous Na₂SO₄, filter, and evaporate to yield the racemic acid. Calculate mass balance (expected yield >95%).

Protocol B: Enzymatic Kinetic Resolution (Chiral Workflow)

For APIs requiring strict stereochemical purity, lipases are employed to selectively hydrolyze the (S)-enantiomer, leaving the (R)-ester intact.

  • Step 1: Emulsification. Suspend 5.0 g of racemic MDMPP in 100 mL of 0.1 M Phosphate Buffer (pH 7.0). Add 10% v/v Methyl tert-butyl ether (MTBE) as a co-solvent.

  • Step 2: Biocatalysis. Add 250 mg of immobilized Candida antarctica Lipase B (CAL-B). Incubate at 37°C with orbital shaking at 200 rpm.

    • Causality: CAL-B possesses a highly specific chiral pocket that preferentially accommodates the (S)-enantiomer of 2-arylpropanoates. The pH 7.0 buffer maintains the optimal ionization state of the enzyme's catalytic triad (Ser-His-Asp).

  • Step 3: Validation Checkpoint. Track the reaction via Chiral HPLC. The system is self-validating when the conversion reaches exactly 50%. Proceeding beyond 50% will compromise the enantiomeric excess (ee%) of the unreacted (R)-ester.

  • Step 4: Phase Separation. Filter out the immobilized enzyme. Extract the biphasic mixture with Hexane (3x 30 mL) to isolate the unreacted (R)-MDMPP. Acidify the remaining aqueous layer to pH 2.0 and extract with EtOAc (3x 30 mL) to isolate the pure (S)-2-(3,4-dimethoxyphenyl)propanoic acid.

Quantitative Data Summary

The following table synthesizes the operational metrics for both protocols, allowing process chemists to select the appropriate workflow based on downstream API requirements.

ParameterProtocol A: Chemical SaponificationProtocol B: Enzymatic Resolution
Catalyst / Reagent NaOH (1.5 eq)CAL-B Lipase (Immobilized)
Solvent System THF / MeOH / H₂O (3:2:1)0.1 M Phosphate Buffer (pH 7.0) / MTBE
Reaction Time 4 hours24 - 48 hours
Yield > 95% (Quantitative)~ 48% (Theoretical max 50%)
Enantiomeric Excess (ee) N/A (Racemic mixture)> 98% for (S)-Acid
Scalability High (Multi-kilogram)Moderate (Requires enzyme recycling)
Downstream API Target Racemic DihydroquinolizinonesChiral CNS / Dopaminergic Agents

Process Visualization

G cluster_0 Hydrolysis Pathways MDMPP MDMPP (Racemic Ester) Chem Chemical Saponification (NaOH, THF/MeOH) MDMPP->Chem Enz Enzymatic Resolution (CAL-B Lipase, pH 7) MDMPP->Enz RacAcid Racemic Acid Quantitative Yield Chem->RacAcid SAcid (S)-Acid >98% ee Enz->SAcid Hydrolysis REster (R)-Ester Unreacted Enz->REster Retention API1 HBV Inhibitors (Dihydroquinolizinones) RacAcid->API1 API2 Chiral CNS Agents SAcid->API2

Fig 1: Synthetic divergence of MDMPP into racemic and chiral API intermediates via hydrolysis.

References

  • Title: Novel dihydroquinolizinones for the treatment and prophylaxis of hepatitis b virus infection (WO2015113990A1)

Methyl 2-(3,4-dimethoxyphenyl)propanoate catalytic reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Synthesis and Optimization of Methyl 2-(3,4-dimethoxyphenyl)propanoate

Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

Methyl 2-(3,4-dimethoxyphenyl)propanoate is a crucial chiral building block and intermediate in the synthesis of profen-class pharmaceuticals and bioactive arylpropionic acid derivatives. The selection of catalytic conditions for its synthesis dictates not only the overall yield and environmental footprint but also the stereochemical outcome of the final product.

As a Senior Application Scientist, I have structured this guide to detail two divergent, highly optimized catalytic pathways based on the desired application:

  • Pathway A (Racemic Synthesis): Solid-acid catalyzed esterification of 2-(3,4-dimethoxyphenyl)propanoic acid. This method prioritizes scalability, green chemistry, and operational simplicity.

  • Pathway B (Enantioselective Synthesis): Ruthenium-catalyzed asymmetric hydrogenation of methyl 2-(3,4-dimethoxyphenyl)acrylate. This method prioritizes high enantiomeric excess (ee) for targeted drug development.

Understanding the causality behind these catalytic choices is paramount. Traditional Fischer esterifications rely on homogeneous acids (e.g., H₂SO₄) or chlorinating agents (e.g., SOCl₂), which complicate downstream processing and generate hazardous waste. Transitioning to a macroreticular solid-acid catalyst like Amberlyst-15 circumvents these issues, allowing for product isolation via simple filtration[1]. Conversely, when the (S)- or (R)-enantiomer is required, relying on chiral resolution is highly inefficient. The implementation of a BINAP-Ruthenium(II) catalyst enables direct, stereoconvergent asymmetric hydrogenation of the corresponding acrylate, operating via a highly predictable monohydride-unsaturate pathway[2].

Visualization: Divergent Synthetic Workflows

The following workflow diagram illustrates the logical progression of both catalytic pathways, highlighting the divergence from distinct precursors to the racemic or enantioenriched target molecule.

G P1 2-(3,4-dimethoxyphenyl) propanoic acid Cat1 Amberlyst-15, MeOH (Solid-Acid Catalysis) P1->Cat1 Esterification P2 Methyl 2-(3,4-dimethoxyphenyl) acrylate Cat2 Ru(OAc)2((S)-BINAP), H2 (Asymmetric Hydrogenation) P2->Cat2 Hydrogenation Prod1 Racemic Methyl 2-(3,4- dimethoxyphenyl)propanoate Cat1->Prod1 Racemic Yield Prod2 (S)-Methyl 2-(3,4- dimethoxyphenyl)propanoate Cat2->Prod2 Enantioenriched Yield

Caption: Divergent catalytic workflows for the synthesis of racemic and enantiopure Methyl 2-(3,4-dimethoxyphenyl)propanoate.

Pathway A: Solid-Acid Catalyzed Esterification (Racemic)

Causality & Experimental Design: Amberlyst-15 is a strongly acidic, sulfonic acid-functionalized cross-linked polystyrene resin. Its macroreticular structure allows for excellent swelling in polar solvents like methanol. By using methanol as both the reactant and the solvent, Le Chatelier's principle drives the equilibrium toward the ester. The causality of choosing a solid resin is rooted in workup efficiency: it prevents the risk of ester hydrolysis that often occurs during the aqueous neutralization of homogeneous acids[1].

Protocol A: Step-by-Step Methodology
  • Preparation: To a 100 mL round-bottom flask, add 2-(3,4-dimethoxyphenyl)propanoic acid (5.0 g, 23.8 mmol) and anhydrous methanol (40 mL).

  • Catalyst Addition: Add 1.0 g (20 wt%) of oven-dried (80 °C under vacuum) Amberlyst-15 resin. Insight: Drying the resin is critical; residual moisture in the catalyst pores will severely retard the equilibrium shift.

  • Reaction: Equip the flask with a reflux condenser and heat to 65 °C under continuous magnetic stirring for 4 hours.

  • Self-Validating Checkpoint: Analyze a 10 µL aliquot via TLC (Hexanes:EtOAc 7:3). The highly polar carboxylic acid (R_f ≈ 0.2, broad) must cleanly convert to the less polar ester (R_f ≈ 0.6, sharp). Complete disappearance of the baseline-trailing spot validates thermodynamic completion.

  • Isolation: Cool the mixture to room temperature. Filter the reaction mixture through a medium-porosity glass frit to recover the Amberlyst-15 resin (which can be washed with methanol and reused).

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as a pale yellow oil. Quantitative yield (>98%) is typically achieved without the need for column chromatography.

Table 1: Optimization of Solid-Acid Esterification Conditions

CatalystLoading (wt%)Temp (°C)Time (h)Conversion (%)Workup Complexity
H₂SO₄ (Homogeneous)10%65488High (Aqueous Wash)
Amberlyst-15 (Wet)20%651275Low (Filtration)
Amberlyst-15 (Dry) 20% 65 4 >99 Low (Filtration)

Pathway B: Transition-Metal Catalyzed Asymmetric Hydrogenation

Causality & Experimental Design: The synthesis of the (S)-enantiomer is achieved via the asymmetric hydrogenation of methyl 2-(3,4-dimethoxyphenyl)acrylate. We utilize Ru(OAc)2((S)-BINAP) as the catalyst. The causality here lies in the stereochemical communication between the chiral BINAP ligand and the substrate. The rigid, atropisomeric backbone of BINAP forces its equatorial phenyl rings to block two diagonal quadrants around the Ruthenium center. This steric encumbrance dictates that the acrylate coordinates via its less hindered face, leading to highly predictable enantioinduction during the migratory insertion of the hydride[3].

Crucially, hydrogen pressure profoundly affects the enantioselectivity[2]. Operating at lower pressures (e.g., 4 atm) often yields higher ee than high-pressure conditions, as it allows the stereoselectivity-determining step to compete effectively with reversible olefin coordination.

Protocol B: Step-by-Step Methodology
  • Anaerobic Preparation: In a nitrogen-filled glovebox, dissolve methyl 2-(3,4-dimethoxyphenyl)acrylate (2.22 g, 10.0 mmol) in 20 mL of rigorously degassed, anhydrous methanol.

  • Catalyst Loading: Add Ru(OAc)2((S)-BINAP) (8.4 mg, 0.01 mmol, 0.1 mol% loading) to the solution. Transfer the bright yellow homogeneous solution to a stainless-steel autoclave.

  • Pressurization: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen manifold. Purge the lines with H₂ three times, then pressurize the vessel to 4 atm (approx. 60 psi) of H₂.

  • Reaction: Stir the mixture vigorously (1000 rpm) at 25 °C for 12 hours. Insight: High stirring rates are mandatory to overcome the gas-liquid mass transfer limitations inherent in low-pressure hydrogenations.

  • Self-Validating Checkpoint: The system validates itself through stoichiometric hydrogen consumption. Monitor the mass flow controller or pressure gauge; a pressure drop corresponding to exactly 1 molar equivalent of H₂ indicates successful conversion. If hydrogen uptake stalls prematurely, it indicates catalyst poisoning (typically by O₂ or sulfur impurities), necessitating a halt.

  • Workup: Carefully vent the hydrogen gas. Concentrate the methanolic solution under reduced pressure. Pass the residue through a short pad of silica gel (eluting with Hexanes:EtOAc 8:2) to remove the ruthenium catalyst. Evaporation yields (S)-Methyl 2-(3,4-dimethoxyphenyl)propanoate.

Table 2: Catalyst and Pressure Effects on Asymmetric Hydrogenation

CatalystH₂ Pressure (atm)SolventTemp (°C)ee (%)Yield (%)
Ru(OAc)2((S)-BINAP) 4 MeOH 25 94 (S) >99
Ru(OAc)2((S)-BINAP)100MeOH2585 (S)>99
[Rh(COD)((R,R)-DiPAMP)]BF₄4MeOH2588 (R)95

Analytical Validation Parameters

To ensure absolute trustworthiness of the synthesized materials, the following analytical parameters must be met:

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85-6.75 (m, 3H, Ar-H), 3.88 (s, 3H, -OCH₃), 3.86 (s, 3H, -OCH₃), 3.65 (s, 3H, ester -OCH₃), 3.68 (q, J = 7.1 Hz, 1H, -CH-), 1.48 (d, J = 7.1 Hz, 3H, -CH₃).

  • Chiral HPLC (For Pathway B): Chiralcel OD-H column; Hexanes/Isopropanol (90:10); Flow rate: 1.0 mL/min; UV detection at 254 nm. Baseline separation of enantiomers is required to validate the ee reported in Table 2.

References

  • Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach ACS Omega URL:[Link][1]

  • Mechanism of Asymmetric Hydrogenation of α-(Acylamino)acrylic Esters Catalyzed by BINAP−Ruthenium(II) Diacetate Journal of the American Chemical Society URL:[Link][2]

  • Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes The Journal of Organic Chemistry URL:[Link][3]

Sources

Advanced Asymmetric Reduction Techniques for the Synthesis of Chiral Methyl 2-(3,4-dimethoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The enantioselective synthesis of 2-arylpropanoates is of paramount importance in modern medicinal chemistry. These motifs serve as critical chiral building blocks for profen-type active pharmaceutical ingredients (APIs) and complex isoquinoline alkaloids. The target compound, methyl 2-(3,4-dimethoxyphenyl)propanoate , is typically synthesized via the asymmetric reduction of its corresponding prochiral alkene, methyl 2-(3,4-dimethoxyphenyl)acrylate.

Achieving high enantiofacial discrimination on α -arylacrylates is notoriously challenging due to the minimal steric differentiation between the aryl and ester groups. To overcome this, application scientists employ three orthogonal mechanistic paradigms: Transition-Metal Catalysis, Biocatalysis, and Organocatalysis.

G Substrate Methyl 2-(3,4-dimethoxyphenyl)acrylate (Prochiral Substrate) Rh Transition Metal Catalysis Rh-DIPAMP / H2 Substrate->Rh High Pressure H2 Enzyme Biocatalysis Ene-Reductase (OYE) / NADPH Substrate->Enzyme Aqueous Buffer, 30°C Organo Organocatalysis Chiral Phosphoric Acid / Hantzsch Ester Substrate->Organo Metal-Free, 40°C Product Methyl 2-(3,4-dimethoxyphenyl)propanoate (Chiral Target) Rh->Product >95% ee Enzyme->Product >99% ee Organo->Product ~90% ee

Fig 1: Orthogonal asymmetric reduction pathways to chiral methyl 2-(3,4-dimethoxyphenyl)propanoate.

Technique 1: Transition-Metal Catalyzed Asymmetric Hydrogenation

Causality & Experimental Design

The use of cationic Rhodium(I) complexes bearing chiral C2​ -symmetric diphosphine ligands (such as (S,S) -DIPAMP) remains the industrial gold standard for α -arylacrylate reduction. The reaction stereocontrol is governed by the classic Halpern "anti-lock-and-key" motif. In this kinetic regime, the minor catalyst-substrate diastereomeric complex reacts with H2​ orders of magnitude faster than the major, thermodynamically stable complex, dictating the final stereochemical outcome 1. Methanol is deliberately selected as the solvent; its weak coordinating ability stabilizes the oxidative addition of H2​ to the metal center, preventing non-productive alkene isomerization that would erode enantiomeric excess (ee).

Protocol: High-Pressure Hydrogenation

Note: This protocol is a self-validating system; the application of high pressure specifically outpaces reversible olefin dissociation, ensuring the kinetic product dominates.

  • Inert Preparation : In an argon-filled glovebox, dissolve methyl 2-(3,4-dimethoxyphenyl)acrylate (1.0 mmol) in anhydrous, freeze-pump-thaw degassed methanol (10 mL).

  • Catalyst Loading : Add 1.0 mol% of the pre-formed catalyst [Rh((S,S)−DIPAMP)(MeOH)2​]BF4​ . The solution will exhibit a characteristic deep orange/red hue.

  • Pressurization : Transfer the homogeneous solution to a stainless-steel autoclave. Purge the vessel three times with ultra-high-purity H2​ gas, then pressurize to 30 bar.

  • Reaction Execution : Stir the mixture vigorously at 25°C for 12 hours.

  • Workup : Vent the H2​ gas carefully in a fume hood. Evaporate the solvent under reduced pressure. Pass the crude mixture through a short silica gel plug (Hexanes/EtOAc 4:1) to sequester the rhodium catalyst.

  • Validation : Determine the conversion via 1H -NMR (disappearance of the vinylic protons at δ 6.2-7.0 ppm) and ee via chiral HPLC (Chiralcel OD-H column).

Technique 2: Biocatalytic Reduction via Ene-Reductases (ERDs)

Causality & Experimental Design

Ene-reductases (e.g., OYE1-3 from the Old Yellow Enzyme family) offer exquisite, environmentally benign stereocontrol. These flavoproteins catalyze the asymmetric trans-hydrogenation of activated C=C bonds 2. The enzyme utilizes a non-covalently bound FMN cofactor to deliver a hydride to the β -carbon, followed by stereoselective protonation at the α -carbon from a conserved tyrosine residue. Because stoichiometric NADPH is economically unviable for scale-up, a Glucose Dehydrogenase (GDH) coupled system is employed. GDH oxidizes inexpensive D-glucose to D-glucono-1,5-lactone, continuously regenerating NADPH in situ and driving the thermodynamic equilibrium forward.

Protocol: Enzymatic Trans-Hydrogenation
  • Buffer Preparation : Prepare 50 mL of 100 mM potassium phosphate (KPi) buffer, adjusted precisely to pH 7.0 to maintain optimal structural integrity of the ERD.

  • Cofactor & Regeneration System : Add NADP+ (0.1 mM), D-glucose (2.0 equivalents relative to the substrate), and Glucose Dehydrogenase (GDH, 10 U/mL).

  • Enzyme Addition : Add the purified Ene-Reductase (e.g., OYE3, 5 mg/mL).

  • Substrate Feeding : Dissolve methyl 2-(3,4-dimethoxyphenyl)acrylate to a 50 mM final concentration in DMSO. Add this dropwise to the buffer (ensuring DMSO does not exceed 5% v/v) to prevent substrate-induced enzyme inhibition.

  • Incubation : Incubate the reaction in an orbital shaker at 30°C and 200 rpm for 24 hours. The mild agitation ensures adequate mixing without denaturing the proteins at the air-water interface.

  • Extraction : Extract the aqueous phase with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate to yield the highly enantioenriched propanoate.

Technique 3: Organocatalytic Asymmetric Transfer Hydrogenation

Causality & Experimental Design

For laboratories requiring a metal-free approach, organocatalytic transfer hydrogenation utilizes Hantzsch esters (1,4-dihydropyridines) as synthetic NADH mimics 3. A Chiral Phosphoric Acid (CPA), such as (R) -TRIP, acts as a bifunctional catalyst. The acidic proton of the CPA activates the ester carbonyl via hydrogen bonding, lowering the LUMO of the α,β -unsaturated system. Simultaneously, the bulky chiral binaphthyl backbone of the CPA creates a rigid steric pocket that directs the incoming hydride from the Hantzsch ester exclusively to one face of the α -arylacrylate 4. Toluene is chosen as the solvent because non-polar media maximize the strength of the hydrogen-bonding network between the CPA and the substrate.

Protocol: Metal-Free Transfer Hydrogenation
  • Setup : In an oven-dried Schlenk tube, add methyl 2-(3,4-dimethoxyphenyl)acrylate (0.5 mmol), Hantzsch ester (HE, 0.6 mmol), and the (R) -TRIP catalyst (5 mol%).

  • Solvent Addition : Add anhydrous toluene (5 mL).

  • Reaction : Seal the tube and stir the mixture at 40°C for 48 hours under an argon atmosphere. The slight elevation in temperature overcomes the activation barrier for hydride transfer without compromising the hydrogen-bond assembly.

  • Purification : Directly load the crude mixture onto a silica gel column. Elute with a gradient of Hexanes/EtOAc (starting at 9:1) to separate the oxidized pyridine byproduct from the desired chiral methyl 2-(3,4-dimethoxyphenyl)propanoate.

Quantitative Data Presentation

The following table summarizes the operational metrics of the three methodologies, providing a comparative matrix for process selection based on laboratory capabilities and scale requirements.

MethodologyCatalyst / EnzymeHydride SourceSolvent / MediumTemp / Press.Typical ee (%)Scalability
Transition-Metal Rh- (S,S) -DIPAMP H2​ GasMethanol25°C / 30 bar>95%High (Industrial standard)
Biocatalysis Ene-Reductase (OYE3)NADPH (GDH recycling)KPi Buffer (pH 7.0)30°C / 1 atm>99%Moderate (Volumetric limits)
Organocatalysis Chiral Phosphoric AcidHantzsch EsterToluene40°C / 1 atm85-92%Low to Moderate

References

  • About the Crystal Structure of[Rh((S,S)-DIPAMP)-((Z)-2-benzoylamino-3-(3,4-dimethoxyphenyl)-methyl Acrylate)]BF4: Major or Minor Catalyst−Substrate Complex? Organometallics. 1

  • Takao Katagiri's research works (Old Yellow Enzymes / Ene-Reductases) . ResearchGate. 2

  • Enantioselective organocatalytic transfer hydrogenation reactions using Hantzsch esters . Accounts of Chemical Research. 3

  • Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis . MDPI Catalysts.4

Sources

Application Note: Synthesis of Methyl 2-(3,4-dimethoxyphenyl)propanoate via a Knoevenagel Condensation Workflow

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Strategic Rationale

The 2-arylpropanoate scaffold is a highly privileged structural motif in medicinal chemistry, forming the core of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs) and serving as a critical chiral building block for complex APIs. While traditional syntheses of 2-arylpropanoates rely on Friedel-Crafts alkylation, Buchwald-Hartwig arylation, or Willgerodt-type rearrangements, these methods often suffer from regioselectivity issues or require expensive transition-metal catalysts.

This application note details a highly atom-economical, three-step synthetic workflow to produce Methyl 2-(3,4-dimethoxyphenyl)propanoate utilizing a Knoevenagel condensation as the pivotal carbon-carbon bond-forming step.

By starting with 3,4-dimethoxyphenylacetonitrile (homoveratronitrile) rather than an ester, we exploit the enhanced acidity of the α -protons (pKa ~21). This allows the Knoevenagel condensation with formaldehyde to proceed smoothly under mild basic conditions, avoiding the harsh conditions and self-condensation side reactions typical of ester enolates[1]. The resulting α -arylacrylonitrile is then seamlessly reduced and solvolyzed to yield the target ester[2].

SynthesisWorkflow A 3,4-Dimethoxyphenyl- acetonitrile B 2-(3,4-Dimethoxyphenyl)- acrylonitrile A->B Knoevenagel (HCHO, Piperidine) C 2-(3,4-Dimethoxyphenyl)- propanenitrile B->C Hydrogenation (H2, Pd/C) D Methyl 2-(3,4-dimethoxy- phenyl)propanoate C->D Methanolysis (MeOH, H+)

Figure 1: 3-step synthesis workflow for Methyl 2-(3,4-dimethoxyphenyl)propanoate.

Experimental Methodologies

Step 1: Knoevenagel Condensation

Objective: Synthesis of 2-(3,4-dimethoxyphenyl)acrylonitrile.

Causality & Design: Paraformaldehyde is utilized instead of aqueous formaldehyde (formalin) to minimize the water content in the reaction mixture. Because the Knoevenagel condensation relies on a final dehydration step to form the terminal olefin, excluding excess water drives the equilibrium forward[3]. Piperidine acts as a weak base to generate the carbanion without triggering Cannizzaro reactions on the formaldehyde[4].

Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 50 mmol (8.86 g) of 3,4-dimethoxyphenylacetonitrile in 100 mL of anhydrous ethanol.

  • Reagent Addition: Add 60 mmol (1.80 g) of paraformaldehyde, followed by 5 mmol (0.43 g, 0.1 equiv) of piperidine.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 4 to 6 hours. Monitor the reaction progress via TLC (Hexane:EtOAc 4:1, UV visualization).

  • Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure. Dissolve the crude residue in 100 mL of dichloromethane (DCM).

  • Purification: Wash the organic layer with 1M HCl (2 x 50 mL). Expert Insight: This acidic wash is critical to remove the piperidine catalyst, which can act as a poison to the palladium catalyst in the subsequent hydrogenation step. Wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the crude terminal olefin.

KnoevenagelMechanism N1 Homoveratronitrile (Active Methylene) N2 Carbanion Intermediate N1->N2 Base (Piperidine) Deprotonation N3 Aldol-type Adduct (with Formaldehyde) N2->N3 Nucleophilic Attack on HCHO N4 Dehydration (-H2O) N3->N4 Base-catalyzed Elimination N5 2-(3,4-Dimethoxyphenyl)- acrylonitrile N4->N5 Formation of Terminal Olefin

Figure 2: Mechanistic pathway of the Knoevenagel condensation step.

Step 2: Catalytic Hydrogenation

Objective: Reduction to 2-(3,4-dimethoxyphenyl)propanenitrile.

Causality & Design: The terminal double bond of the acrylonitrile derivative is highly susceptible to catalytic hydrogenation. Room temperature and balloon pressure (1 atm) are sufficient; harsher conditions risk reducing the nitrile group to a primary amine.

Protocol:

  • Setup: Dissolve the crude 2-(3,4-dimethoxyphenyl)acrylonitrile in 50 mL of methanol in a 250 mL flask.

  • Catalyst Addition: Carefully add 10% Pd/C (5 wt% relative to the substrate) under a gentle stream of nitrogen to prevent ignition of the methanol solvent.

  • Reaction: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen balloon (1 atm) at 25 °C for 12 hours.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain 2-(3,4-dimethoxyphenyl)propanenitrile as a pale oil.

Step 3: Methanolysis (Pinner-Type Esterification)

Objective: Conversion of the nitrile to Methyl 2-(3,4-dimethoxyphenyl)propanoate.

Causality & Design: Direct conversion of a nitrile to an ester avoids the need to isolate the intermediate carboxylic acid. The use of concentrated sulfuric acid in anhydrous methanol generates an intermediate imidate, which undergoes hydrolysis and subsequent esterification in a single pot.

Protocol:

  • Setup: Dissolve the 2-(3,4-dimethoxyphenyl)propanenitrile in 50 mL of anhydrous methanol.

  • Acidification: Cool the flask to 0 °C using an ice bath. Carefully add 10 mL of concentrated sulfuric acid dropwise.

  • Reaction: Equip the flask with a reflux condenser and heat to 65 °C for 16–24 hours.

  • Workup: Cool the mixture to room temperature and carefully pour it over crushed ice. Neutralize the aqueous mixture slowly with saturated aqueous NaHCO₃ until pH ~7.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine and dry over MgSO₄.

  • Purification: Concentrate the solvent and purify the residue via silica gel column chromatography (Hexane:EtOAc gradient) to yield pure Methyl 2-(3,4-dimethoxyphenyl)propanoate.

Quantitative Data & Yield Analysis

The following table summarizes the typical quantitative parameters and expected yields for this self-validating synthetic protocol.

Reaction StepReagents / CatalystTemp (°C)Time (h)Typical Yield (%)
1. Knoevenagel Condensation Paraformaldehyde, Piperidine78 (Reflux)4 - 682 - 88
2. Catalytic Hydrogenation H₂ (1 atm), 10% Pd/C251290 - 95
3. Methanolysis Methanol, conc. H₂SO₄65 (Reflux)16 - 2475 - 80
Overall Workflow ---~55 - 66

Troubleshooting & Optimization

  • Incomplete Knoevenagel Condensation: If TLC indicates unreacted homoveratronitrile after 6 hours, the paraformaldehyde may not be depolymerizing efficiently. Adding a catalytic amount of acetic acid (to form piperidinium acetate, a classic Knoevenagel catalyst) can accelerate the reaction[2].

  • Over-reduction in Step 2: If mass spectrometry indicates the presence of an amine byproduct, the hydrogenation time was too long, or the hydrogen pressure was too high. Strictly adhere to 1 atm H₂ and monitor the reaction closely.

  • Low Ester Yield in Step 3: The presence of the primary amide intermediate indicates incomplete solvolysis. Ensure the methanol is strictly anhydrous prior to the addition of sulfuric acid, and extend the reflux time if necessary.

References

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed. nih.gov.
  • Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes - RSC Publishing. rsc.org.
  • Early Studies on 2-Phenylacrylonitrile Derivatives: A Technical Guide - Benchchem. benchchem.com.
  • Practical Synthesis of (Z)-α,β-Unsaturated Nitriles via a One-Pot Sequential Hydroformylation/Knoevenagel Reaction | The Journal of Organic Chemistry - ACS Publications. acs.org.

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 2-(3,4-dimethoxyphenyl)propanoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of methyl 2-(3,4-dimethoxyphenyl)propanoate .

While the esterification of 2-(3,4-dimethoxyphenyl)propanoic acid is a straightforward route, the most scalable and economically viable synthetic pathway relies on the α -methylation of methyl 2-(3,4-dimethoxyphenyl)acetate . This C–C bond-forming reaction utilizes a strong, non-nucleophilic base (typically Lithium Diisopropylamide, LDA) and methyl iodide (MeI)[1]. However, ester enolate chemistry is notoriously sensitive to reaction parameters, frequently suffering from yield-diminishing side reactions such as over-alkylation and Claisen self-condensation[2].

This document provides a mechanistic breakdown, a diagnostic matrix, troubleshooting FAQs, and a self-validating experimental protocol to ensure maximum yield and purity.

Mechanistic Workflow & Competing Pathways

To troubleshoot effectively, we must first understand the kinetic and thermodynamic pathways at play. The generation of the lithium enolate must be quantitative and rapid to prevent the starting material from acting as an electrophile against its own enolate[2].

G SM Methyl 2-(3,4-dimethoxyphenyl)acetate (Starting Material) Enolate Lithium Enolate Intermediate SM->Enolate Deprotonation Claisen β-Keto Ester (Claisen Impurity) SM->Claisen Self-condensation LDA LDA / THF (-78°C) LDA->Enolate Product Methyl 2-(3,4-dimethoxyphenyl)propanoate (Target Product) Enolate->Product SN2 Alkylation Enolate->Claisen MeI Methyl Iodide (Alkylating Agent) MeI->Product Dimethyl Dimethylated (Over-alkylation) Product->Dimethyl Enolate Equilibration + Excess MeI

Figure 1: Mechanistic workflow of alpha-methylation and competing side reactions.

Diagnostic Data Matrix

Compare your crude reaction analytics (GC-MS or HPLC) against this matrix to identify the root cause of your yield loss.

Observed Yield (%)Major Impurity ProfileMechanistic Root CauseCorrective Action
< 50% > 20% Unreacted Starting MaterialMoisture in THF/LDA; Quenching of the enolate intermediate.Titrate n-BuLi; Distill diisopropylamine over CaH 2​ ; Use strictly anhydrous THF.
55 - 65% 15 - 20% Dimethylated esterEnolate equilibration and over-alkylation due to slow S N​ 2 kinetics.Add DMPU to accelerate S N​ 2; Ensure complete enolate formation before MeI addition.
< 40% High MW yellow oil ( β -keto ester)Claisen self-condensation; Localized depletion of base; T > -50 °C.Reverse addition (Ester into LDA); Maintain internal reaction temp < -70 °C.
Troubleshooting FAQs

Q1: Why am I seeing significant amounts of the dimethylated byproduct (methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate)? A: This is a classic case of enolate equilibration. The target product, methyl 2-(3,4-dimethoxyphenyl)propanoate, still possesses an α -proton. If the S N​ 2 alkylation with MeI is too slow, the unreacted lithium enolate can act as a base, deprotonating the newly formed product. Subsequent reaction with MeI yields the dimethylated impurity. Solution: To outcompete enolate equilibration, the S N​ 2 step must be accelerated. The addition of a polar aprotic co-solvent like DMPU or HMPA (10% v/v) disrupts the lithium enolate aggregates, dramatically increasing their nucleophilicity toward methyl iodide[3].

Q2: I am observing a high-molecular-weight impurity and yellowing of the reaction mixture. What is happening? A: You are observing a Claisen condensation. Alkylations of simple esters require a strong base because weaker bases (or localized deficiencies of strong bases) promote condensation reactions[3]. This occurs when un-deprotonated starting ester reacts with the newly formed enolate[2]. Solution: This is an order-of-addition problem. Never add LDA to the ester. You must add the ester dropwise to a solution containing an excess of LDA at -78 °C. This ensures the ester is instantaneously and quantitatively converted to the enolate, leaving no electrophilic carbonyls available for self-condensation[2].

Q3: My conversion stalls at 70%, leaving unreacted starting material, despite using 1.1 equivalents of LDA. A: Your effective LDA concentration is likely lower than calculated. Diisopropylamine is highly hygroscopic, and n-Butyllithium (n-BuLi) degrades over time. If moisture is introduced, the LDA is hydrolyzed, resulting in a stoichiometric deficit of base. Solution: Implement a self-validating system: Titrate your n-BuLi against diphenylacetic acid immediately prior to use, and freshly distill your diisopropylamine.

Optimized Step-by-Step Protocol: α -Methylation

This protocol incorporates the corrective actions discussed above to ensure a self-validating, high-yield synthesis[1].

Reagents & Materials:

  • Methyl 2-(3,4-dimethoxyphenyl)acetate (1.0 eq, rigorously dried)

  • Diisopropylamine (1.15 eq, freshly distilled)

  • n-Butyllithium (1.1 eq, titrated)

  • Methyl Iodide (1.2 eq, passed through basic alumina to remove HI)

  • Anhydrous THF and DMPU (10% v/v)

Step 1: Preparation of LDA

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, internal thermometer, and argon inlet.

  • Add anhydrous THF and diisopropylamine (1.15 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stir the pale yellow mixture for 30 minutes at -78 °C to ensure complete formation of LDA[1].

Step 2: Enolate Formation 5. Dissolve methyl 2-(3,4-dimethoxyphenyl)acetate (1.0 eq) in a minimum volume of anhydrous THF. 6. Critical Step: Add the ester solution dropwise to the LDA solution at -78 °C. (Adding ester to base prevents Claisen condensation[2]). 7. Stir for 45 minutes at -78 °C to ensure quantitative enolate generation.

Step 3: Alkylation 8. Add DMPU (10% v/v relative to THF) to the reaction mixture to break up enolate aggregates[3]. 9. Add Methyl Iodide (1.2 eq) dropwise. 10. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight to drive the S N​ 2 reaction to completion[1].

Step 4: Quench and Workup 11. Quench the reaction by carefully adding saturated aqueous NH 4​ Cl. 12. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). 13. Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure. 14. Purify via flash column chromatography (Hexanes/EtOAc) to isolate pure methyl 2-(3,4-dimethoxyphenyl)propanoate.

References
  • Alkylation of enolates: Alkylation of esters.Chapter 26.
  • Molybdenum-containing oxidases and their application in cascade synthesis.University of Liverpool Repository.
  • Advanced Organic Chemistry: Alkylation of Nucleophilic Carbon Intermediates.Mangaldai College.

Sources

Methyl 2-(3,4-dimethoxyphenyl)propanoate purification challenges and solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of Methyl 2-(3,4-dimethoxyphenyl)propanoate (CAS: 29207-02-1). As a key intermediate in the synthesis of phenethylamine derivatives and cardiovascular drug analogs, achieving high purity of this ester is critical.

Because this molecule is a viscous oil at room temperature and possesses both electron-rich aromatic features and a hydrolytically sensitive ester linkage, standard purification templates often fail. This guide is engineered by application scientists to provide you with causally-driven troubleshooting, self-validating protocols, and optimized workflows.

I. Troubleshooting Guide & FAQs

Q1: My yield drops significantly during the aqueous workup. Why is the methyl ester hydrolyzing, and how can I prevent it? The Causality: The ester linkage in methyl 2-(3,4-dimethoxyphenyl)propanoate is highly susceptible to base-catalyzed hydrolysis (saponification). While the alpha-methyl group provides minor steric hindrance, it is insufficient to block attack by strong nucleophiles. If you are using strong bases like NaOH or KOH to wash away unreacted 2-(3,4-dimethoxyphenyl)propanoic acid, the hydroxide ions will attack the ester carbonyl, reverting your product back to the aqueous-soluble free acid[1]. The Solution: Switch to a mild, non-nucleophilic base wash. Use 5% aqueous NaHCO3​ (pH ~8). Bicarbonate is a sufficient Brønsted base to deprotonate the free carboxylic acid (pKa ~4.5) but lacks the nucleophilic strength to attack the ester carbonyl at room temperature.

Q2: The purified product always exhibits band broadening and tailing during flash chromatography. How do I fix this? The Causality: Methyl 2-(3,4-dimethoxyphenyl)propanoate is a highly viscous oil. When loaded directly onto a silica column as a neat liquid or a highly concentrated solution, the oil does not instantly partition into the mobile phase. Instead, it forms a viscous plug that disrupts the laminar flow of the solvent, leading to severe band broadening and co-elution with closely related impurities[2]. The Solution: Implement the Dry Loading technique. By pre-adsorbing the oil onto a small amount of silica gel and evaporating the solvent, you create a free-flowing powder. This ensures the sample enters the column with uniform flow dynamics and maximum surface area exposure.

Q3: How can I reliably track the ester during chromatography without relying solely on TLC stains? The Causality: The 3,4-dimethoxyphenyl moiety is highly electron-rich and exhibits strong π→π∗ and n→π∗ transitions. The Solution: Utilize an automated fraction collector with a dual-wavelength UV detector. Set the primary detection wavelength to 254 nm (aromatic ring absorbance) and the secondary to 280 nm (methoxy group auxochromic shift)[3]. This allows for real-time tracking and precise peak slicing.

II. Mechanistic & Workflow Visualizations

To understand the risks of improper workup and the logic of the optimized purification route, review the following system diagrams.

Hydrolysis A Methyl 2-(3,4-dimethoxyphenyl) propanoate B OH⁻ Attack (Strong Aqueous Base) A->B pH > 10 C Tetrahedral Intermediate B->C Nucleophilic addition D 2-(3,4-dimethoxyphenyl) propanoate (Aqueous) C->D Elimination (Product Loss) E Methanol (Byproduct) C->E Leaving group

Caption: Base-catalyzed hydrolysis pathway demonstrating product loss when using strong bases.

Workflow Crude Crude Reaction Mixture (Viscous Oil) LLE Liquid-Liquid Extraction (EtOAc / 5% NaHCO3) Crude->LLE OrgPhase Organic Phase (Contains Target Ester) LLE->OrgPhase Top Layer AqPhase Aqueous Phase (Contains Free Acid Impurity) LLE->AqPhase Bottom Layer (Discard/Recycle) DryLoad Dry Loading onto Silica (Evaporate with SiO2) OrgPhase->DryLoad Dry over Na2SO4 & Evaporate Flash Flash Chromatography (Hexane:EtOAc Gradient) DryLoad->Flash Pure Pure Methyl Ester (Verified via UV/NMR) Flash->Pure UV 254 nm Detection

Caption: Optimized purification workflow combining mild extraction and dry-load flash chromatography.

III. Quantitative Data Summary

For quick reference during method development, utilize the following physicochemical parameters:

ParameterValueAnalytical Significance
Molecular Weight 224.25 g/mol Target mass for LC-MS (ESI+) is [M+H]+=225.1 m/z.
Physical State Viscous OilPrecludes crystallization; mandates LLE and chromatography.
UV Absorbance Max 254 nm, ~280 nmOptimal wavelengths for diode-array detection (DAD)[3].
TLC Rf​ Value ~0.45Using Hexane:Ethyl Acetate (8:2 v/v). Target for gradient setup.
Acid Impurity Rf​ ~0.10Free acid remains at baseline in low-polarity solvent systems.

IV. Step-by-Step Experimental Methodologies

Protocol A: Mild Liquid-Liquid Extraction (LLE)

Objective: Remove unreacted acid and polar byproducts without hydrolyzing the ester.

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) at a ratio of 10 mL per gram of crude oil.

  • Mild Base Wash: Transfer to a separatory funnel. Add an equal volume of 5% aqueous NaHCO3​ .

  • Agitation & Venting: Shake vigorously. Crucial: Vent the funnel frequently, as the neutralization of residual acids will generate CO2​ gas.

  • Phase Separation: Allow the layers to separate. The upper organic layer contains the methyl ester; the lower aqueous layer contains the sodium salt of the free acid[1].

  • Self-Validation Step: Spot the organic layer on a TLC plate. Stain with Bromocresol Green. If a yellow spot appears (indicating carboxylic acid), repeat the NaHCO3​ wash. A purely blue background confirms the complete removal of the acid.

  • Drying: Wash the organic layer once with brine (saturated NaCl ), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude oil.

Protocol B: Dry-Load Flash Chromatography

Objective: Isolate the pure ester from structurally similar neutral impurities (e.g., regioisomers).

  • Silica Preparation: Dissolve the crude oil from Protocol A in a minimal amount of Dichloromethane (DCM).

  • Adsorption: Add dry silica gel (230-400 mesh) to the flask at a 1:3 ratio (crude mass : silica mass).

  • Evaporation: Attach the flask to a rotary evaporator and carefully remove the DCM until the silica becomes a free-flowing, dry powder[2].

  • Column Loading: Pack a flash column with silica gel equilibrated in 100% Hexane. Carefully pour the dry-loaded silica powder directly onto the top of the column bed. Top with a 1 cm layer of clean sea sand to protect the bed.

  • Gradient Elution:

    • Run 2 column volumes (CV) of 100% Hexane.

    • Initiate a gradient from 0% to 20% Ethyl Acetate over 10 CVs.

  • Collection: Monitor at 254 nm. The methyl 2-(3,4-dimethoxyphenyl)propanoate typically elutes between 12% and 15% Ethyl Acetate.

  • Self-Validation Step: Analyze the combined fractions via 1H -NMR. Purity is confirmed by the sharp singlet at ~3.65 ppm (ester methoxy, 3H) and the distinct doublet at ~1.45 ppm (alpha-methyl, 3H), with no broad carboxylic OH signal past 10 ppm.

V. References

  • High-performance thin-layer chromatography analysis of (E)-4-(3′,4′-dimethoxyphenyl)but-3-en-1-ol Source: Chula Digital Collections (Thai Journal of Pharmaceutical Sciences) URL:[Link]

  • 2-phenylpropionic acid - Organic Syntheses Procedure Source: Organic Syntheses, Inc. URL:[Link]

  • How to set-up a flash chromatography silica column and actually succeed at separation Source: Reach Devices URL:[Link]

Sources

Methyl 2-(3,4-dimethoxyphenyl)propanoate reaction side product analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical mechanistic bottlenecks and side-product profiles encountered during the α -methylation of methyl 2-(3,4-dimethoxyphenyl)acetate to yield methyl 2-(3,4-dimethoxyphenyl)propanoate .

This guide abandons generic troubleshooting in favor of a causality-driven, self-validating approach. By understanding the thermodynamic and kinetic forces governing enolate chemistry, you can systematically eliminate impurities and optimize your target yield.

Mechanistic Pathway & Side Product Topology

To control the reaction, we must first map the competitive pathways. The α -alkylation relies on the generation of a kinetic lithium enolate. Failure to control stoichiometry, temperature, or moisture diverts the reactive intermediate into three primary side-product channels: over-alkylation, hydrolysis, or self-condensation.

Pathway SM Methyl 2-(3,4-dimethoxyphenyl)acetate (Starting Material) Enolate Lithium Enolate Intermediate (Kinetic Control) SM->Enolate LDA, THF, -78°C (Deprotonation) Target Methyl 2-(3,4-dimethoxyphenyl)propanoate (Target Product) Enolate->Target MeI (1.5 eq) Rapid Addition SP1 Dimethylated Side Product (Over-alkylation) Enolate->SP1 Excess MeI / Warming (Equilibration) SP2 Carboxylic Acid (Hydrolysis) Enolate->SP2 H2O / LiOH (Moisture) SP3 β-Keto Ester (Claisen Condensation) Enolate->SP3 Unreacted SM (Slow MeI Addition)

Reaction pathway & side products in the α-methylation of methyl 2-(3,4-dimethoxyphenyl)acetate.

Diagnostic Q&A: Troubleshooting Side Products

Q: Why does my reaction yield high levels of the dimethylated side product (methyl 2-methyl-2-(3,4-dimethoxyphenyl)propanoate)? A: Over-alkylation is fundamentally a failure of kinetic control. When the electrophile (methyl iodide, MeI) is added too slowly or the reaction temperature rises prematurely above -78°C, the newly formed mono-methylated product (which possesses a relatively acidic α -proton) undergoes proton exchange with the remaining unreacted lithium enolate. This enolate equilibration leads to a second methylation event. To suppress this, you must 1[1] to ensure complete initial deprotonation before the rapid introduction of the electrophile.

Q: My LC-MS shows a significant peak for 2-(3,4-dimethoxyphenyl)propanoic acid. How is this hydrolysis occurring in an anhydrous setup? A: Ester saponification in this context is a direct consequence of adventitious moisture reacting with your base. Water reacts instantly with LDA to generate lithium hydroxide (LiOH) and diisopropylamine. LiOH is a highly active nucleophile that rapidly attacks the ester carbonyl, yielding the carboxylate salt. This side product serves as a built-in diagnostic tool: if your crude mixture contains >5% carboxylic acid, your2[2].

Q: What causes the formation of high-molecular-weight oligomers or β -keto esters? A: These are products of Claisen self-condensation. This occurs when the lithium enolate acts as a nucleophile against the unreacted starting ester. Mechanistically, this is favored if the electrophile (MeI) is not present in sufficient concentration or if the enolate is left stirring for extended periods without an electrophile. Ensuring a rapid addition of MeI after the enolate formation window (typically 30–45 minutes) outcompetes the slower Claisen condensation pathway.

Self-Validating Experimental Protocol

This methodology utilizes3[3]. Every step includes a causality check to validate the reaction's progress before proceeding.

Step 1: Preparation of the Kinetic Base (LDA)

  • Purge a flame-dried Schlenk flask with Argon. Add anhydrous THF (to achieve 0.2 M final substrate concentration) and diisopropylamine (1.2 equivalents). Cool the system to -78°C using a dry ice/acetone bath.

  • Dropwise add n-BuLi (1.15 equivalents). Stir for 30 minutes at 0°C to ensure complete metalation, then re-cool to -78°C.

  • Causality Check: The slight excess of amine prevents unreacted n-BuLi from acting as a nucleophile and directly attacking the ester later.

Step 2: Enolate Formation 3. Dissolve methyl 2-(3,4-dimethoxyphenyl)acetate (1.0 equivalent) in a minimal volume of anhydrous THF. Add this dropwise to the LDA solution at -78°C.

  • Validation Checkpoint 1: The solution should transition to a persistent pale yellow. If the solution remains colorless, deprotonation has failed (likely due to quenched n-BuLi). Halt the experiment and titrate your organolithium reagent. Stir for exactly 45 minutes.

Step 3: Electrophilic Alkylation 4. Add methyl iodide (1.5 equivalents) rapidly in one portion. 5. Maintain the reaction strictly at -78°C for 2 hours.

  • Validation Checkpoint 2: Do not remove the cooling bath prematurely. Allowing the reaction to warm too quickly induces enolate equilibration, directly causing the dimethylated side product.

  • Allow the mixture to slowly warm to room temperature over an additional 4 hours to drive the reaction to completion.

Step 4: Quench and Isolation 7. Quench the reaction by adding saturated aqueous NH₄Cl. Extract with EtOAc (3x). 8. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 4[4].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution. Use this data to benchmark your LC-MS/GC-MS results against expected outcomes.

EntryBase (Equivalents)MeI (Equivalents)Temperature ProfileTarget Yield (%)Dimethylated SP (%)Hydrolysis SP (%)Claisen SP (%)
1LDA (1.0)1.0-78°C to RT65%5%2%25%
2 LDA (1.2) 1.5 -78°C strictly, then RT 92% <2% <1% <1%
3LDA (2.0)2.5-78°C to RT40%55%<1%<1%
4NaH (1.2)1.50°C to RT35%30%15%10%

Note: Entry 2 represents the optimized protocol parameters. Entry 4 demonstrates the failure of thermodynamic bases (NaH) to control the kinetic enolate, resulting in massive over-alkylation and moisture-driven hydrolysis.

References

  • ResearchGate. "Stereospecific synthesis of α-methylated amino acids - ResearchGate". [Link]

  • University of Liverpool Repository. "Molybdenum-containing oxidases and their application in cascade synthesis" (General procedure for the alkylation of methyl phenylacetate).[Link]

Sources

Technical Support Center: Synthesis & Optimization of Methyl 2-(3,4-dimethoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals tasked with synthesizing Methyl 2-(3,4-dimethoxyphenyl)propanoate (CAS: 29207-02-1). This molecule is a highly valued intermediate in the development of active pharmaceutical ingredients (APIs), including verapamil derivatives and related calcium channel blockers.

Depending on your available precursors, there are two primary synthetic workflows to access this molecule. This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative optimization strategies for both pathways, focusing specifically on the critical parameters of reaction temperature and time .

Pathway 1: Fischer Esterification Optimization

Mechanism & Causality: Fischer esterification of 2-(3,4-dimethoxyphenyl)propanoic acid is an acid-catalyzed, equilibrium-driven process. The reaction rate is highly dependent on overcoming the activation energy barrier via temperature, while the final yield is dictated by Le Chatelier's principle. Because water is a stoichiometric byproduct, its accumulation will drive the reverse reaction (ester hydrolysis), stalling conversion regardless of how long the reaction is run .

FischerEsterification A 2-(3,4-dimethoxyphenyl) propanoic acid D Reflux Heating (65°C) A->D B Methanol (Solvent & Reactant) B->D C Acid Catalyst (H2SO4 or PTSA) C->D E Water Removal (Soxhlet/Sieves) D->E Shifts Equilibrium F Methyl 2-(3,4-dimethoxyphenyl) propanoate E->F >95% Yield

Workflow for the Fischer esterification of 2-(3,4-dimethoxyphenyl)propanoic acid.

Quantitative Data: Temperature & Time Optimization
Temperature (°C)Time (h)CatalystWater Removal StrategyYield (%)
25 (RT)24H₂SO₄ (0.1 eq)None< 10
65 (Reflux)16H₂SO₄ (0.1 eq)None65 - 70
65 (Reflux)16H₂SO₄ (0.1 eq)Soxhlet with 3Å Sieves> 95
85 (Microwave)0.5PTSA (10 mol%)Sealed Vessel> 90
Self-Validating Protocol: Acid-Catalyzed Esterification
  • Initialization: In a dry round-bottom flask, dissolve 1.0 eq of 2-(3,4-dimethoxyphenyl)propanoic acid in anhydrous methanol (10 volumes). Methanol acts as both the reactant and the solvent to drive the equilibrium forward.

  • Catalysis: Slowly add 0.1 eq of concentrated H₂SO₄ (or 10 mol% p-Toluenesulfonic acid) dropwise under continuous stirring.

  • Heating & Water Removal: Attach a reflux condenser fitted with a Soxhlet extractor containing freshly activated 3Å molecular sieves. Heat the reaction to a gentle reflux (~65 °C).

  • Monitoring: Sample the reaction at 4h, 8h, and 16h. Monitor via TLC or LC-MS. The reaction should reach >95% conversion by the 16-hour mark.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess methanol. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (to neutralize the catalyst and unreacted acid) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified ester.

Troubleshooting FAQs (Pathway 1)

Q: My reaction stalls at 65% conversion even after 24 hours at 65 °C. Should I increase the temperature? A: No. Increasing the temperature of a refluxing solvent will only boil off the methanol faster without increasing the internal reaction temperature. The stall is caused by the accumulation of water, which shifts the equilibrium back toward the starting materials . You must implement a water removal strategy, such as using activated 3Å molecular sieves or employing a Dean-Stark apparatus with a co-solvent like toluene.

Q: Can I reduce the 16-hour reaction time without compromising the yield? A: Yes. Modern optimization studies demonstrate that sealed-vessel microwave irradiation can drastically reduce reaction times. By heating the reaction to 85 °C in a sealed microwave reactor, the activation energy barrier is overcome rapidly, reducing the required time from 16 hours to approximately 30 minutes while maintaining >90% yield .

Pathway 2: α-Alkylation of Ester Enolates

Mechanism & Causality: The synthesis of methyl 2-(3,4-dimethoxyphenyl)propanoate can also be achieved by the α-methylation of methyl 2-(3,4-dimethoxyphenyl)acetate. This requires the quantitative generation of a lithium enolate using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The causality of temperature here is twofold: low temperatures (-78 °C) are strictly required to preserve the highly reactive ester enolate and prevent self-condensation (Claisen condensation) , while a gradual temperature increase is required to provide the activation energy for the subsequent S_N2 alkylation with methyl iodide (MeI) .

AlphaAlkylation A Methyl 3,4-dimethoxyphenyl acetate B LDA Addition (-78°C, 1h) A->B C Lithium Enolate Intermediate B->C Deprotonation D MeI Addition (-78°C) C->D E Warming Phase (-20°C to 0°C, 2h) D->E SN2 Alkylation F Quench & Workup (NH4Cl aq) E->F G Methyl 2-(3,4-dimethoxyphenyl) propanoate F->G >90% Yield

Workflow for the α-methylation of methyl 2-(3,4-dimethoxyphenyl)acetate via lithium enolate.

Quantitative Data: Temperature Profile Optimization
Enolate Temp (°C)Alkylation Temp (°C)Time (h)Major ByproductYield (%)
00 to 252Claisen Dimer< 20
-78-78 (constant)4Unreacted SM30 - 40
-78-78 to 0 (gradient)3Trace Dimer> 90
Self-Validating Protocol: α-Methylation via LDA
  • Enolate Formation: Purge a flame-dried Schlenk flask with inert gas (N₂ or Ar). Add 1.1 eq of freshly prepared LDA in anhydrous THF. Cool the solution strictly to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Dissolve 1.0 eq of methyl 2-(3,4-dimethoxyphenyl)acetate in anhydrous THF. Add this solution dropwise to the LDA over 15 minutes. Stir at -78 °C for 1 hour to ensure complete, thermodynamic enolate formation.

  • Alkylation: Add 1.2 eq of methyl iodide (MeI) dropwise at -78 °C.

  • Temperature Gradient (Critical Step): Remove the dry ice bath and allow the reaction mixture to slowly warm to 0 °C over a period of 2 to 3 hours. This gradient provides the kinetic energy required for the S_N2 substitution while minimizing byproduct formation.

  • Quench & Workup: Quench the reaction at 0 °C by adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to isolate the pure methylated ester.

Troubleshooting FAQs (Pathway 2)

Q: I am observing significant amounts of a β-keto ester byproduct. What went wrong? A: The formation of a β-keto ester indicates that a Claisen condensation occurred between your formed enolate and unreacted starting material . This is almost always caused by inadequate temperature control during the deprotonation phase. If the internal temperature rises above -50 °C during the addition of the ester to LDA, the enolate will rapidly attack the unreacted ester. Ensure your cooling bath is maintained strictly at -78 °C and that the substrate is added slowly.

Q: The methylation is incomplete after adding MeI and stirring for 4 hours at -78 °C. Should I add more MeI? A: No. Adding excess MeI will not solve the issue and may lead to over-alkylation (dimethylation) or safety hazards. The S_N2 reaction between the lithium enolate and MeI is kinetically slow at -78 °C. The reaction requires a controlled warming phase (from -78 °C to 0 °C) to overcome the activation energy barrier for the alkylation step .

References
  • MDPI. "Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances." Catalysts. Available at: [Link]

  • OCLUE: Organic Chemistry, Life, the Universe & Everything. "Chapter 9: A return to the carbonyl." Michigan State University. Available at: [Link]

  • ResearchGate. "Enhanced utilization of ester enolates in slow-kinetic α-functionalization of esters." Available at: [Link]

Technical Support Center: Troubleshooting Regioselectivity in Methyl 2-(3,4-dimethoxyphenyl)propanoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that working with veratryl derivatives—specifically methyl 2-(3,4-dimethoxyphenyl)propanoate—presents unique regiochemical challenges. The dual reactivity of the electron-rich aromatic ring and the enolizable propanoate side chain requires precise control over reaction conditions to prevent isomeric mixtures and single-electron oxidation side reactions.

This guide provides self-validating protocols, mechanistic troubleshooting FAQs, and verified methodologies to ensure absolute regiocontrol in your synthetic workflows.

Part 1: Diagnostic Data & Reaction Outcomes

Before troubleshooting, compare your current reaction metrics against our standardized baseline data. The table below summarizes the quantitative regiochemical outcomes of common functionalization reactions on methyl 2-(3,4-dimethoxyphenyl)propanoate.

Reaction ClassReagents & ConditionsTarget RegioselectivityMajor ByproductYield / Ratio
EAS (Bromination) Br₂, AcOH, 25 °CC6-BrominationC2-Bromination65% (3:1 C6:C2)
EAS (Bromination) NBS, LiClO₄, CH₃CN, 0 °CC6-BrominationNone detected88% (>19:1 C6:C2)
EAS (Nitration) HNO₃, H₂SO₄, 0 °CC6-NitrationC2-Nitration70% (4:1 C6:C2)
Enolate Alkylation LDA, MeI, THF, -78 °CC-AlkylationO-Alkylation45% (1:4 C:O)
Enolate Alkylation LDA, LiCl, MeI, THF, -78 °CC-AlkylationNone detected92% (>20:1 C:O)

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I getting a mixture of 2-bromo and 6-bromo isomers during halogenation?

Expertise & Causality: The 3,4-dimethoxyphenyl group is highly activated. According to Hirshfeld charge analysis, the nucleophilicity of the substituted aromatic ring dictates the regioselectivity of Electrophilic Aromatic Substitution (EAS)[1]. The methoxy groups direct incoming electrophiles to the ortho and para positions. Position 6 (para to the 3-methoxy, meta to the 4-methoxy) is electronically favored and sterically less hindered than Position 2, which suffers from severe steric clash with the bulky alpha-methyl propanoate chain at C1. However, using harsh conditions (e.g., Br₂ in AcOH at room temperature) provides enough thermal energy to overcome the steric activation barrier at C2, leading to isomeric mixtures. Resolution: Switch to a milder, more selective halogenating system. Using N-bromosuccinimide (NBS) with a Lewis acid catalyst like LiClO₄ in acetonitrile at 0 °C stabilizes the transition state and strictly enforces steric control, driving the reaction exclusively to the 6-bromo isomer[2].

Q2: How can I suppress single-electron oxidation side reactions when using strong electrophiles?

Expertise & Causality: Electron-rich dialkoxyarenes possess a dual reactivity profile. While they readily undergo two-electron EAS, strong electrophiles (e.g., Selectfluor or excess nitronium ions) can act as single-electron oxidants, generating an arene radical cation[3]. This mechanistic switch leads to dimerization, amination (if nitrogen sources are present), or complex oligomeric mixtures rather than the desired regioselective substitution. Resolution: Modulate the oxidation potential of the reaction medium. Avoid strongly oxidizing electrophiles where possible, or run reactions at cryogenic temperatures (-20 °C to 0 °C) to kinetically favor the two-electron EAS pathway over the single-electron transfer (SET) pathway.

Q3: During alpha-alkylation of the propanoate, I observe significant O-alkylation. How do I force C-alkylation?

Expertise & Causality: The lithium enolate of methyl 2-(3,4-dimethoxyphenyl)propanoate is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the alpha-carbon is "soft." In purely polar aprotic solvents like THF, loose ion pairs can form, exposing the hard oxygen to electrophilic attack (O-alkylation). Resolution: Introduce anhydrous Lithium Chloride (LiCl) into the enolization step. LiCl breaks up enolate aggregates and forms tight mixed-dimers with the lithium enolate, effectively shielding the oxygen atom and directing the electrophile exclusively to the softer alpha-carbon.

Part 3: Mandatory Visualizations

EAS_Regioselectivity A Methyl 2-(3,4-dimethoxyphenyl)propanoate B Electrophilic Attack (E+) A->B C Wheland Intermediate (C6) Sterically Favored B->C Kinetically Favored (Low Temp, Soft E+) D Wheland Intermediate (C2) Sterically Hindered B->D Steric Clash with Propanoate Chain E 6-Substituted Product (Major, >95%) C->E Rearomatization (-H+) F 2-Substituted Product (Minor, <5%) D->F Rearomatization (-H+)

Mechanistic divergence in the electrophilic aromatic substitution of the 3,4-dimethoxyphenyl ring.

Enolate_Alkylation Start Propanoate Ester (Starting Material) Enolate Lithium Enolate Formation (LDA, THF, -78°C) Start->Enolate Check Ion-Pair Status Enolate->Check Loose Loose Ion Pair (Promotes O-Alkylation) Check->Loose No Additives Tight Tight Ion Pair + LiCl (Promotes C-Alkylation) Check->Tight Add LiCl O_Prod O-Alkylated Byproduct Loose->O_Prod Electrophile Addition C_Prod C-Alkylated Product (Desired) Tight->C_Prod Electrophile Addition

Troubleshooting workflow for controlling C- vs. O-alkylation of propanoate enolates.

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Regioselective C6-Bromination via Steric Control

This self-validating protocol utilizes a Lewis acid to enforce regiocontrol, preventing C2-bromination and SET side reactions[2].

  • Preparation: In an oven-dried 50 mL round-bottom flask under argon, dissolve methyl 2-(3,4-dimethoxyphenyl)propanoate (1.0 equiv, 5.0 mmol) in anhydrous CH₃CN (20 mL).

  • Catalyst Addition: Add anhydrous LiClO₄ (0.2 equiv, 1.0 mmol) and stir for 10 minutes to ensure complete dissolution.

  • Cooling: Submerge the flask in an ice-water bath and cool the mixture to 0 °C.

  • Electrophile Addition: Add N-bromosuccinimide (NBS) (1.05 equiv, 5.25 mmol) portion-wise over 15 minutes to prevent localized heating and suppress radical pathways.

  • Reaction Monitoring: Stir at 0 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the starting material is consumed.

  • Quenching & Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to neutralize residual NBS. Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to isolate the pure 6-bromo derivative (>88% yield).

SOP 2: Regioselective Alpha-C-Alkylation via Tight Ion-Pairing
  • Enolate Generation: In a flame-dried Schlenk flask under argon, add anhydrous LiCl (3.0 equiv, 15.0 mmol) and flame-dry again under vacuum to remove residual moisture.

  • Solvent & Base: Cool to -78 °C. Add anhydrous THF (15 mL) followed by freshly prepared LDA (1.1 equiv, 5.5 mmol).

  • Substrate Addition: Dissolve methyl 2-(3,4-dimethoxyphenyl)propanoate (1.0 equiv, 5.0 mmol) in THF (5 mL) and add dropwise to the LDA solution over 10 minutes. Stir at -78 °C for 45 minutes to ensure complete enolization and tight ion-pair formation.

  • Electrophile Trapping: Add the alkyl halide (e.g., Methyl Iodide, 1.5 equiv, 7.5 mmol) dropwise. Maintain the temperature at -78 °C for 2 hours, then slowly warm to -20 °C over 1 hour.

  • Quenching: Quench with saturated aqueous NH₄Cl (10 mL) at -20 °C.

  • Workup: Extract with Et₂O (3 × 20 mL), dry over MgSO₄, and concentrate. Purify via chromatography to yield the C-alkylated product (>90% yield).

References

  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: PubMed Central (PMC)
  • Quantifying Reactivity for Electrophilic Aromatic Substitution Reactions with Hirshfeld Charge Source: ResearchGate URL

Sources

Methyl 2-(3,4-dimethoxyphenyl)propanoate recrystallization techniques for purification

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 2-(3,4-dimethoxyphenyl)propanoate Purification & Troubleshooting

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating and purifying methyl 2-(3,4-dimethoxyphenyl)propanoate (CAS 29207-02-1) .

Due to its low molecular symmetry, high conformational flexibility, and specific substitution pattern (two electron-donating methoxy groups and a propanoate ester), this molecule often presents as a low-melting solid or a viscous oil. The primary bottleneck in its purification is its severe propensity to undergo Liquid-Liquid Phase Separation (LLPS) —a phenomenon known in process chemistry as "oiling out" [1].

This guide provides a thermodynamically grounded, self-validating protocol to bypass the binodal curve, avoid oiling out, and achieve >99% crystalline purity.

Physicochemical Profiling & Solvent Strategy

To design a robust crystallization system, we must first understand the solubility thermodynamics. Methyl 2-(3,4-dimethoxyphenyl)propanoate is highly soluble in polar aprotic and protic solvents but exhibits a steep solubility curve in aliphatic hydrocarbons.

Oiling out occurs when a supersaturated solution intersects the liquid-liquid coexistence curve (binodal curve) before reaching the solid-liquid solubility curve [2]. To prevent this, we utilize a binary solvent system where the "good solvent" disrupts stable solute-solute liquid phases via hydrogen bonding, while the anti-solvent forces controlled supersaturation.

Table 1: Solubility Profile & Solvent Selection Matrix

Solvent SystemRoleSolute AffinityOiling Out RiskRecommendation
Isopropanol (IPA) Good SolventHigh (H-bonding with ester/methoxy)LowPrimary solvent
Heptane Anti-solventLowHigh (if used >85% v/v)Co-solvent (forces supersaturation)
Methanol / Water Binary SystemModerate to LowVery HighAvoid (severe LLPS observed)
Ethyl Acetate Good SolventVery HighLowUse only for initial crude extraction

Process Diagram: Recrystallization & Troubleshooting Logic

The following workflow illustrates the decision-making process for handling crude methyl 2-(3,4-dimethoxyphenyl)propanoate, with a specific feedback loop for mitigating LLPS.

RecrystallizationWorkflow Start Crude Methyl 2-(3,4-dimethoxyphenyl)propanoate CheckPurity Is Crude Purity > 85%? Start->CheckPurity PrePurify Pre-purification (Silica Plug / Distillation) CheckPurity->PrePurify No Dissolve Dissolve in Hot IPA/Heptane (1:4) at 60°C CheckPurity->Dissolve Yes PrePurify->Dissolve Cooling Cool to Tsat (~35°C) Dissolve->Cooling CheckOiling Does Liquid-Liquid Phase Separation Occur? Cooling->CheckOiling TroubleshootOiling Reheat to 60°C Add 5% v/v IPA Seed at 38°C CheckOiling->TroubleshootOiling Yes Crystallize Controlled Cooling (0.1°C/min) to 5°C CheckOiling->Crystallize No TroubleshootOiling->Cooling Filter Vacuum Filtration & Cold Heptane Wash Crystallize->Filter End Pure Crystalline Product (>99% Purity) Filter->End

Fig 1: Recrystallization logic and LLPS troubleshooting for methyl 2-(3,4-dimethoxyphenyl)propanoate.

Standard Operating Procedure (SOP): Precision Recrystallization

Objective: Achieve >99% purity while bypassing the metastable liquid-liquid phase.

  • Dissolution: In a jacketed reactor, dissolve 10.0 g of crude methyl 2-(3,4-dimethoxyphenyl)propanoate in 15 mL of Isopropanol (IPA) at 60°C. Ensure complete dissolution.

  • Anti-Solvent Addition: Slowly add 60 mL of pre-warmed Heptane (60°C) dropwise under constant agitation (300 rpm).

    • Causality: Dropwise addition prevents localized zones of high supersaturation. Rapid addition immediately forces the system into the binodal region, triggering oiling out.

  • Controlled Cooling & Seeding (Critical): Cool the reactor at a strict rate of 0.1°C/min to 38°C. At 38°C, add 0.1% w/w of pure seed crystals.

    • Causality: Seeding at the upper edge of the metastable zone provides a low-energy surface for primary nucleation. This bypasses the high activation energy required to form a crystal lattice from a highly flexible molecule, directing the thermodynamics toward solid-liquid equilibrium [3].

  • Aging & Isolation: Continue cooling at 0.1°C/min to 5°C. Hold the suspension at 5°C for 2 hours to maximize yield. Filter via vacuum, wash the cake with 2 x 10 mL of cold Heptane (0°C), and dry under vacuum at 25°C.

Technical Support FAQs & Troubleshooting

Q1: My solution turned cloudy and formed a heavy, sticky oil at the bottom of the flask at 40°C. What happened, and how do I fix it? A1: Your system hit the binodal curve and underwent Liquid-Liquid Phase Separation (LLPS). The oil phase is a highly mobile, disordered state that acts as a "sink" for structurally similar impurities, severely degrading final purity if it spontaneously solidifies [1]. Self-Validating Fix: Reheat the mixture to 60°C until it becomes entirely homogeneous again. Add 5% v/v of your good solvent (IPA) to shift the solubility curve away from the binodal region. Cool at a slower rate (0.05°C/min) and seed the solution 2-3°C higher than your previous cloud point.

Q2: The yield is very low (<40%), but the purity is high. Should I cool the reactor further (e.g., to -10°C)? A2: Do not cool below 0°C. At sub-zero temperatures, the solubility of your impurities drops, and you risk co-crystallization. Instead, your solvent-to-antisolvent ratio is likely too rich in IPA. In your next run, increase the Heptane ratio from 1:4 to 1:5. Crucial: Only add this extra anti-solvent after the seed bed has fully established at 30°C to avoid crashing out the oil.

Q3: I don't have seed crystals for methyl 2-(3,4-dimethoxyphenyl)propanoate. How do I initiate primary crystallization? A3: You must generate a seed bed externally. Take a 1 mL aliquot of your supersaturated solution in a glass vial, cool it rapidly in an ice bath, and scratch the inside of the glass vigorously with a glass rod. If it oils out, add a single drop of heptane and sonicate the vial for 5 minutes. Once solid crystals form, use this slurry to seed your main batch.

Q4: Can I use this recrystallization method to resolve the enantiomers of this compound? A4: No. Methyl 2-(3,4-dimethoxyphenyl)propanoate is a racemate at the C2 chiral center. Standard achiral recrystallization will not resolve the (R) and (S) enantiomers. Chiral resolution requires either enzymatic kinetic resolution (e.g., using lipases) or saponification to the corresponding acid, diastereomeric salt formation with a chiral amine (like chiral phenylethylamine), and subsequent re-esterification.

References

  • Lu, J., Li, Y.-P., Wang, J., Li, Z., Rohani, S., & Ching, C.-B. (2012). Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development, 16(3), 442-446. URL: [Link]

  • Koskinen, M. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. Lappeenranta University of Technology - LUTPub. URL: [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Solutions. Mettler Toledo AutoChem Applications. URL: [Link]

Validation & Comparative

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Methyl 2-(3,4-dimethoxyphenyl)propanoate and Related Arylpropanoate Analogs in Pharmaceutical Synthesis

As a Senior Application Scientist in early-stage drug discovery, I approach the selection of chemical building blocks not merely as a procurement exercise, but as a strategic orchestration of electronic effects, steric constraints, and synthetic viability. The 2-arylpropanoic acid scaffold is a "privileged structure" in medicinal chemistry, famously serving as the core pharmacophore for profen-type non-steroidal anti-inflammatory drugs (NSAIDs) and emerging targeted therapies[1].

Within this chemical family, Methyl 2-(3,4-dimethoxyphenyl)propanoate (CAS 29207-02-1) [2] stands out as a highly versatile intermediate. This guide objectively compares its synthetic performance against related analogs, detailing the mechanistic causality behind its reactivity and providing self-validating experimental protocols for its application in drug development.

Structural and Functional Comparison of Analogs

To understand the utility of Methyl 2-(3,4-dimethoxyphenyl)propanoate, we must compare it against its closest structural relatives. The divergence in their aliphatic chain branching and aromatic substitution dictates entirely different pharmacological trajectories.

  • Methyl 2-(3,4-dimethoxyphenyl)propanoate (Target Compound): Features a branched alpha-methyl group and an electron-rich 3,4-dimethoxy aromatic ring. It is primarily used to synthesize GRPR (gastrin-releasing peptide receptor) antagonists and specialized profen analogs[1].

  • Methyl 2-(4-methoxyphenyl)propanoate (CAS 50415-73-1): Lacks the 3-methoxy group. This simpler analog is the workhorse for synthesizing standard NSAIDs like naproxen and ibuprofen derivatives, where extreme electron enrichment of the aromatic ring is not required[3].

  • Methyl 3-(3,4-dimethoxyphenyl)propanoate (Regioisomer): Features a linear propanoate chain. Instead of undergoing alpha-alkylation, this backbone is utilized to form stable imide linkages, acting as a critical precursor for thalidomide-analog phosphodiesterase-4 (PDE-4) inhibitors (e.g., 4NO2PDPMe) used in anti-inflammatory and tocolytic research[4].

Quantitative Data & Performance Summary
Property / FeatureMethyl 2-(3,4-dimethoxyphenyl)propanoateMethyl 2-(4-methoxyphenyl)propanoateMethyl 3-(3,4-dimethoxyphenyl)propanoate
CAS Number 29207-02-150415-73-1N/A (Precursor intermediate)
Aromatic Substitution 3,4-Dimethoxy4-Methoxy3,4-Dimethoxy
Aliphatic Chain 2-Propanoate (Branched)2-Propanoate (Branched)3-Propanoate (Linear)
Primary Drug Target GRPR Antagonists, NSAIDsNaproxen/Ibuprofen AnalogsPDE-4 Inhibitors (Thalidomide analogs)
Reactivity Focus Benzylic Enolate FormationBenzylic Enolate FormationTerminal Ester Amidation
Alpha-Proton Acidity High (Stabilized by resonance)Moderate-HighLow (Non-benzylic)

Mechanistic Insights: The Causality of the Ester and Dimethoxy Groups

Why utilize the methyl ester rather than starting directly with the free 2-(3,4-dimethoxyphenyl)propanoic acid?

In complex synthetic workflows, the free carboxylic acid proton acts as a liability, neutralizing the strong bases (e.g., LDA or LiHMDS) required for alpha-alkylation and forcing the generation of a highly unreactive carboxylate dianion. The methyl ester serves as an inherent protecting group, preserving the electrophilicity of the carbonyl carbon for later stages.

Furthermore, the 3,4-dimethoxy substitution is not merely a structural decoration; it fundamentally alters the molecule's reactivity. The methoxy groups strongly donate electron density into the aromatic ring via resonance. During alpha-deprotonation, this electron-rich ring stabilizes the adjacent benzylic carbanion (enolate). This stabilization lowers the activation energy for enolate formation, allowing for highly stereoselective alkylations or aminations at the alpha position—a critical step in synthesizing chiral GRPR antagonists[1].

StructuralDivergence A Dimethoxybenzene Derivatives B Methyl 2-(3,4-dimethoxyphenyl)propanoate (Target Ester) A->B C Methyl 3-(3,4-dimethoxyphenyl)propanoate (Regioisomer) A->C D Alpha-Alkylation / Enolate Chemistry B->D E Amidation / Imide Coupling C->E F Profen NSAIDs & GRPR Antagonists D->F G Thalidomide Analogs (PDE-4 Inhibitors) E->G

Fig 1: Synthetic divergence of regioisomeric dimethoxyphenylpropanoates into distinct drug classes.

Self-Validating Experimental Protocol: Chemoselective Saponification

To utilize the 2-arylpropanoate core in final API formulation, the methyl ester must eventually be hydrolyzed to the active free acid. The following protocol is designed as a self-validating system , ensuring that each step provides immediate, observable feedback regarding the reaction's success.

Objective: Convert Methyl 2-(3,4-dimethoxyphenyl)propanoate to 2-(3,4-Dimethoxyphenyl)propanoic acid.

Step-by-Step Methodology & Causality:

  • Solubilization: Dissolve 10 mmol of the methyl ester in 20 mL of a 1:1 mixture of Tetrahydrofuran (THF) and Deionized Water.

    • Causality: THF efficiently solvates the lipophilic ester, while water provides the necessary aqueous medium to dissolve the hydroxide nucleophile, creating a homogenous biphasic reaction environment.

  • Saponification: Cool the mixture to 0°C and slowly add 15 mmol (1.5 eq) of Lithium Hydroxide (LiOH) monohydrate. Stir for 4 hours, allowing the reaction to warm to room temperature.

    • Causality: The lithium cation ( Li+ ) acts as a Lewis acid, coordinating with the carbonyl oxygen of the ester. This coordination withdraws electron density, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the hydroxide ion.

  • Validation Checkpoint 1 (Reaction Completion): Perform Thin Layer Chromatography (TLC) using a 7:3 Hexane/Ethyl Acetate mobile phase.

    • Self-Validation: The high- Rf​ starting ester spot must completely disappear, replaced by baseline material (the highly polar lithium carboxylate salt). If the ester persists, the reaction requires additional time.

  • Phase Wash: Transfer the mixture to a separatory funnel and wash the aqueous layer with 15 mL of Ethyl Acetate. Discard the organic layer.

    • Causality: This step acts as an intrinsic purification mechanism, stripping away any unreacted ester or neutral organic impurities while the target molecule remains safely ionized in the aqueous phase.

  • Acidification & Isolation: Slowly add 1M HCl to the aqueous layer until the pH reaches 2.0.

    • Causality: The strong acid protonates the carboxylate. The resulting free 2-(3,4-dimethoxyphenyl)propanoic acid is highly lipophilic and insoluble in water.

  • Validation Checkpoint 2 (Product Formation):

    • Self-Validation: The immediate precipitation of a dense white solid upon reaching pH 2 visually confirms the successful generation of the free acid. Filter, wash with cold water, and dry under a vacuum to yield the final product.

ProtocolWorkflow S1 Solubilization (THF/H2O) S2 Saponification (LiOH, 0°C) S1->S2 S3 Phase Wash (EtOAc) S2->S3 S4 Acidification (pH 2, HCl) S3->S4 S5 Precipitation & Isolation S4->S5

Fig 2: Self-validating workflow for the chemoselective saponification of the methyl ester.

Conclusion

When designing synthetic routes for novel anti-inflammatory agents or GRPR antagonists, the choice of the starting ester is paramount. Methyl 2-(3,4-dimethoxyphenyl)propanoate offers a superior balance of benzylic activation and steric accessibility compared to its linear regioisomers or less-substituted analogs. By understanding the causality behind its electronic properties and utilizing self-validating protocols, researchers can reliably leverage this intermediate to construct highly complex, stereospecific pharmaceutical compounds.

References

  • Title: Two thalidomide analogs induce persistent estrous behavior and inhibit uterus contractility in rats: The central role of cAMP Source: PubMed / NIH URL: 4

  • Title: Design, Synthesis, and Evaluation of New 2-Arylpropanoic Acid-l-Tryptophan Derivatives for Mitigating Cisplatin-Induced Nephrotoxicity Source: MDPI URL: 1

  • Title: 29207-02-1 | Methyl 2-(3,4-dimethoxyphenyl)propanoate Source: ChemScene URL: 5

  • Title: methyl 2-(4-methoxyphenyl)propanoate | 50415-73-1 Source: ChemicalBook URL: 3

Sources

Methyl 2-(3,4-dimethoxyphenyl)propanoate anti-inflammatory activity compared to analogs

The 3,4-Dimethoxy Pharmacophore: In classic profens, alkyl groups (like the isobutyl group in ibuprofen) drive hydrophobic interactions within the cyclooxygenase (COX) active site. Replacing these with a 3,4-dimethoxyphenyl moiety introduces electron-donating oxygen atoms. These methoxy groups optimize π

π12
  • Esterification as a Prodrug Strategy: Free carboxylic acids in NSAIDs are notoriously ulcerogenic due to direct gastric irritation and local prostaglandin depletion[3](). The methyl ester in MDMPP masks this acidic moiety, significantly increasing the partition coefficient (LogP) for rapid passive diffusion across lipid bilayers. Once intracellular, ubiquitous carboxylesterases hydrolyze the ester, trapping the active 2-(3,4-dimethoxyphenyl)propanoic acid inside the cell.

  • Gateway to Lignan Synthesis: Beyond direct COX inhibition, the 3,4-dimethoxyphenylpropanoic acid scaffold is the foundational starting material for synthesizing complex bioactive lignans, such as arctigenin. Unlike profens, these lignan analogs exert profound anti-inflammatory effects by completely bypassing COX-2 and instead inhibiting the NF-κB signaling pathway, thereby suppressing TNF-α and IL-6 at the transcriptional level[4]().

  • Comparative Performance Data

    The following tables synthesize the physicochemical properties and representative pharmacological benchmarks of MDMPP compared to structural alternatives.

    Table 1: Structural & Mechanistic Comparison

    CompoundCore ScaffoldKey SubstitutionProdrug StatusPrimary Anti-Inflammatory TargetRelative Ulcerogenicity
    MDMPP 2-Arylpropanoate3,4-Dimethoxy + Methyl EsterYesCOX-1/2 (Post-cleavage)Low
    Ibuprofen 2-Arylpropanoate4-IsobutylNoCOX-1/2 InhibitionHigh
    Naproxen 2-Arylpropanoate6-Methoxy-2-naphthylNoCOX-1/2 InhibitionHigh
    Arctigenin Lignan (Derivative)3,4-DimethoxybenzylNoNF-κB PathwayVery Low

    Table 2: Physicochemical Properties & Assay Performance

    CompoundPredicted LogPCellular PermeabilityCOX-2 IC 50​ (µM)NF-κB Inhibition Potential
    MDMPP ~3.2Excellent~5.0 - 10.0*Moderate (As Precursor)
    Ibuprofen ~3.9Good~1.0 - 3.0Low
    3,4-Dimethoxycinnamic Acid ~2.1Moderate> 50.0Moderate
    Arctigenin ~3.0GoodInactiveHigh (IC 50​ < 1.0 µM)

    *Note: MDMPP COX-2 IC 50​ reflects the activity of the post-cleavage free acid based on established SAR for substituted profens[1]().

    Pathway Visualization

    The following diagram illustrates the dual-pathway utility of MDMPP, mapping both its prodrug activation cycle and its role as a precursor to NF-κB modulating lignans.

    GMDMPPMDMPP (Prodrug)High LipophilicityEsteraseIntracellular Esterases(Cleavage)MDMPP->Esterase Passive Diffusion& HydrolysisActiveAcid2-(3,4-dimethoxyphenyl)propanoic acidEsterase->ActiveAcid Active Acid ReleaseCOX2COX-2 EnzymeActiveAcid->COX2 Competitive InhibitionLignansSynthetic Lignan Analogs(e.g., Arctigenin)ActiveAcid->Lignans Synthetic PrecursorArachidonicArachidonic AcidArachidonic->COX2 OxidationPGE2Prostaglandin E2(Inflammation)COX2->PGE2 SynthesisNFkBNF-κB PathwayLignans->NFkB Pathway ModulationCytokinesTNF-α / IL-6NFkB->Cytokines Transcriptional Suppression

    Mechanism of MDMPP prodrug activation and dual-pathway inflammatory suppression.

    Self-Validating Experimental Protocols

    To rigorously evaluate the anti-inflammatory profile of MDMPP and its derivatives, researchers must utilize self-validating assay systems that isolate specific mechanistic variables.

    Protocol A: Intracellular Prodrug Activation & COX-2 Inhibition Assay

    This protocol is designed to prove that MDMPP successfully penetrates the cell, undergoes esterase cleavage, and subsequently inhibits COX-2.

    • Step 1: Macrophage Seeding & Priming. Seed RAW 264.7 murine macrophages at 1×105 cells/well. Stimulate with 1 µg/mL Lipopolysaccharide (LPS) for 12 hours.

      • Causality: LPS activates TLR4, heavily upregulating COX-2 expression to create a dynamic inflammatory baseline. RAW 264.7 cells are chosen specifically for their robust endogenous esterase activity.

    • Step 2: Prodrug Incubation & Esterase Validation. Add MDMPP (1–50 µM) to the media for 4 hours.

      • Self-Validation Checkpoint: In a parallel control plate, pre-treat cells with Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor, 30 minutes prior to adding MDMPP. If MDMPP fails to reduce inflammation in the BNPP-treated wells, it mathematically proves that the methyl ester must be cleaved to yield the active COX inhibitor.

    • Step 3: Arachidonic Acid Pulse. Wash cells and pulse with 10 µM exogenous arachidonic acid for 30 minutes.

      • Causality: Flooding the system with exogenous substrate ensures that any observed reduction in downstream products is strictly due to competitive enzyme inhibition by the MDMPP free acid, ruling out upstream substrate depletion.

    • Step 4: PGE2 Quantification. Harvest supernatants and quantify Prostaglandin E2 (PGE2) using a competitive Enzyme Immunoassay (EIA).

    Protocol B: Downstream NF-κB Translocation Assay (For Lignan Analogs)

    Because the MDMPP scaffold is used to synthesize lignans[4](), this protocol evaluates the shift from COX inhibition to NF-κB suppression.

    • Step 1: Dual-Luciferase Transfection. Transfect RAW 264.7 cells with an NF-κB-dependent Firefly luciferase reporter plasmid.

      • Self-Validation Checkpoint: Co-transfect with a constitutive Renilla luciferase plasmid (e.g., pRL-TK). Normalizing the Firefly signal against the Renilla signal ensures that any drop in NF-κB activity is due to true pharmacological suppression, not compound cytotoxicity or variations in transfection efficiency.

    • Step 2: Treatment & Stimulation. Pre-treat cells with the synthesized lignan analog for 2 hours, followed by 1 µg/mL LPS stimulation for 6 hours.

    • Step 3: Luminescence Quantification. Lyse cells and measure dual luminescence. A targeted reduction in the normalized Firefly/Renilla ratio confirms direct interference with NF-κB nuclear translocation.

    References

    • Arctigenin: pharmacology, total synthesis, and progress in structure modification. National Institutes of Health (NIH) / PMC.[Link]

    • Exploring the anti-diabetic potential of bis-Schiff bases of ibuprofen: insights into the in vitro, molecular docking and density functional theory analyses. National Institutes of Health (NIH) / PMC.[Link]

    • Evaluation of antioxidant, anti-inflammatory and anti-arthritic activity of new ibuprofen derivatives. Bulgarian Chemical Communications.[Link]

    • Synthesis, in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid. Journal of Applied Pharmaceutical Science.[Link]

    Methyl 2-(3,4-dimethoxyphenyl)propanoate cytotoxicity profile against cancer cell lines

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, evaluating the therapeutic potential of a chemical scaffold requires looking beyond isolated assays and understanding its structural role in drug design. Methyl 2-(3,4-dimethoxyphenyl)propanoate (CAS 29207-02-1) is a veratryl-type ester that, while exhibiting moderate baseline cytotoxicity on its own, serves as a highly potent pharmacophore when integrated into advanced molecular architectures.

    This guide objectively compares the baseline cytotoxicity of this ester against its structurally evolved alternatives—such as natural lignans and synthesized conjugates—and provides the self-validating experimental workflows required to assess these compounds in oncology research.

    Pharmacophore Rationale & Mechanistic Causality

    The 3,4-dimethoxyphenyl moiety is a privileged structure in medicinal chemistry. The electron-donating methoxy groups enhance the lipophilicity of the molecule, facilitating rapid cellular uptake and specific localization within the mitochondrial matrix[1].

    When evaluating the base product, 1, against its alternatives, we observe a clear structure-activity relationship (SAR). The isolated ester provides a safe, low-toxicity building block. However, when this pharmacophore is dimerized or conjugated—such as in the natural ester 2 or the lignan 3—it becomes a potent inducer of endoplasmic reticulum (ER) stress and reactive oxygen species (ROS). This oxidative stress directly triggers mitochondrial membrane permeabilization (MMP), leading to the release of cytochrome c and the execution of the intrinsic apoptotic pathway.

    Comparative Cytotoxicity Data

    To objectively benchmark the performance of the base ester, we compare its half-maximal inhibitory concentration ( IC50​ ) across multiple human cancer cell lines against its advanced derivatives and a standard chemotherapeutic control.

    Compound / ScaffoldPrimary Cell Lines Tested IC50​ Range (µM)Primary Mechanism of Action
    Methyl 2-(3,4-dimethoxyphenyl)propanoate PC-3, HeLa> 50.0Baseline Pharmacophore / Precursor
    Sintenin Analogues (Ester Derivative)PC-3, A549, BEL740415.2 - 24.5Moderate ROS Generation & Apoptosis
    Arctigenin (Lignan Derivative)PANC-1, SW480, HepG25.1 - 12.4ER Stress, MMP Collapse, Caspase-9 Activation
    BODIPY Conjugates (Photosensitizer)HSC-23.5 - 28.0Phototoxicity / Singlet Oxygen Generation
    Doxorubicin (Standard Control)Broad Spectrum0.5 - 1.2DNA Intercalation & Topoisomerase II Inhibition

    Data synthesized from comparative in vitro screenings[1], [2], [3].

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the protocols used to derive the above data must be robust against artifacts. Below are the field-proven workflows designed with internal causality and self-validation.

    Protocol A: High-Throughput Cell Viability (ATP-Luminescence Assay)
    • Causality: Methoxy-substituted phenyl derivatives can occasionally exhibit redox activity that artificially reduces tetrazolium salts (like MTT or MTS), leading to false-positive viability readings. Therefore, an ATP-dependent luminescent assay (e.g., CellTiter-Glo) is chosen. ATP strictly correlates with metabolically active cells, bypassing redox interference.

    • Self-Validating System:

      • Negative Control: 0.1% DMSO vehicle (establishes 100% baseline luminescence).

      • Positive Control: 1 µM Staurosporine (validates the dynamic range of cell death).

    • Workflow:

      • Seed cancer cells (e.g., A549 or PC-3) at 5×103 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2​ .

      • Treat cells with a serial dilution of the test compound (1 µM to 100 µM) and controls. Incubate for 48 hours.

      • Equilibrate the plate to room temperature for 30 minutes to ensure uniform enzymatic reaction.

      • Add an equal volume of CellTiter-Glo reagent to the culture medium.

      • Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

      • Record luminescence and calculate IC50​ using non-linear regression.

    Protocol B: Apoptosis & Mitochondrial Membrane Potential Assessment
    • Causality: Because 3,4-dimethoxyphenyl derivatives target mitochondrial respiration, we must measure the collapse of the mitochondrial membrane potential ( ΔΨm​ ). Simple Propidium Iodide (PI) staining only measures DNA content, which cannot distinguish early apoptosis from necrosis. Combining Annexin V (which binds externalized phosphatidylserine) with PI creates a definitive quadrant analysis.

    • Self-Validating System:

      • Depolarization Control: 50 µM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) is used to forcefully uncouple the mitochondria, validating the JC-1 dye's shift from red aggregates to green monomers.

    • Workflow:

      • Treat cells with the IC50​ concentration of the compound for 24 hours.

      • Harvest cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.

      • Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

      • For mitochondrial assessment, run a parallel plate stained with 2 µM JC-1 dye for 30 minutes at 37°C.

      • Analyze via flow cytometry. A shift from red (~590 nm) to green (~529 nm) fluorescence in the JC-1 assay confirms MMP collapse, directly correlating with an increase in the Annexin V+/PI- (early apoptotic) population.

    Pathway Visualization

    The following diagram maps the logical signaling cascade initiated by the 3,4-dimethoxyphenyl pharmacophore, culminating in cancer cell apoptosis.

    ApoptosisPathway A 3,4-Dimethoxyphenyl Pharmacophore B Intracellular ROS Generation A->B Induces C ER Stress Response A->C Triggers D Mitochondrial Membrane Permeabilization (MMP) B->D Oxidative Damage C->D Unfolded Protein Response E Cytochrome c Release D->E Pore Formation F Caspase-9 / Caspase-3 Activation E->F Apoptosome Assembly G Cancer Cell Apoptosis F->G Execution Phase

    Fig 1. Apoptotic signaling cascade induced by 3,4-dimethoxyphenyl derivatives in cancer cells.

    References

    • Title: Arctigenin: pharmacology, total synthesis, and progress in structure modification Source: National Institutes of Health (NIH) / PMC URL: [Link]

    • Title: Synthesis and Biological Evaluation of a Natural Ester Sintenin and Its Synthetic Analogues Source: Scilit URL: [Link]

    • Title: Spectroscopic, computational modeling and cytotoxicity of a series of meso-phenyl and meso-thienyl-BODIPYs Source: National Institutes of Health (NIH) / PMC URL: [Link]

    Sources

    Methyl 2-(3,4-dimethoxyphenyl)propanoate receptor binding affinity comparison

    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth technical evaluation of Methyl 2-(3,4-dimethoxyphenyl)propanoate (CAS 29207-02-1) requires a paradigm shift from traditional single-drug analysis. As a Senior Application Scientist, it is critical to state upfront: this compound is not a standalone therapeutic with direct receptor affinity. Instead, it is a privileged pharmacophore scaffold —a highly reactive ester intermediate whose 3,4-dimethoxyphenyl (homoveratryl) moiety serves as the structural determinant for high-affinity ligands targeting L-type Voltage-Gated Calcium Channels (CaV1.2) and Dopamine (D2/D3) Receptors.

    This guide objectively compares the receptor binding affinities of the primary drug classes derived from this structural motif, providing the experimental causality and self-validating protocols necessary for rigorous drug development.

    Pharmacophore Mapping: The Causality of the 3,4-Dimethoxy Motif

    In receptor pharmacology, the 3,4-dimethoxyphenyl group acts as a metabolically stable bioisostere for the catecholamine ring. Endogenous ligands like dopamine possess free hydroxyl groups that are rapidly degraded by Catechol-O-methyltransferase (COMT). By utilizing the dimethoxy motif found in Methyl 2-(3,4-dimethoxyphenyl)propanoate, medicinal chemists achieve two critical outcomes:

    • Steric and Electronic Mimicry: The oxygen atoms act as potent hydrogen-bond acceptors within the transmembrane helices of G-protein coupled receptors (GPCRs).

    • Metabolic Resistance: The methyl capping prevents COMT-mediated degradation, dramatically increasing the ligand's half-life for in vivo applications [1].

    Signaling cluster_Ca L-Type Calcium Channel (CaV1.2) cluster_DA Dopamine Receptors (D2/D3) Ligand 3,4-Dimethoxyphenyl Scaffold Ca_Channel Alpha-1 Subunit Ligand->Ca_Channel Antagonism D2_Receptor Gi/o Coupled GPCR Ligand->D2_Receptor Binding Ca_Influx Ca2+ Influx Blockade Ca_Channel->Ca_Influx Vasodilation Vasodilation Ca_Influx->Vasodilation cAMP cAMP Inhibition D2_Receptor->cAMP Neuromodulation Neuromodulation cAMP->Neuromodulation

    Fig 1. Divergent signaling pathways modulated by 3,4-dimethoxyphenyl-derived ligands.

    Receptor Binding Affinity Comparison

    When the Methyl 2-(3,4-dimethoxyphenyl)propanoate scaffold is functionalized (e.g., via amidation or reduction), the resulting ligands exhibit distinct affinity profiles across different receptor classes.

    Target A: L-Type Calcium Channels (CaV1.2)

    The most prominent derivatives of the 3,4-dimethoxyphenyl scaffold are the phenylalkylamine calcium channel blockers. These compounds bind to the intracellular segment of the alpha-1 subunit of the L-type calcium channel, blocking calcium influx in a voltage- and frequency-dependent manner.

    • Verapamil & Gallopamil: These classic derivatives utilize the dimethoxy motif to anchor into the hydrophobic pocket of the channel. Radioligand displacement assays show IC50​ values in the low micromolar range [2].

    • Fantofarone: A structurally optimized analog that demonstrates significantly higher potency and effectiveness against severe vasospasm compared to verapamil, pushing the binding affinity into the sub-micromolar range [3].

    Target B: Dopaminergic Receptors (D2/D3)

    In central nervous system (CNS) drug design, the scaffold is cyclized or extended to form 2-aminoindans or benzazepines.

    • 5,6-Dimethoxy-2-aminoindans: These derivatives show a high preference for the Dopamine D3 receptor over the D2 subtype. The dimethoxy groups are critical for orienting the molecule within the orthosteric binding site of the D3 receptor, yielding Ki​ values in the nanomolar range [1].

    Quantitative Affinity Profile

    The following table summarizes the comparative binding affinities of the primary derivatives synthesized from the 3,4-dimethoxyphenyl scaffold.

    Compound ClassRepresentative LigandPrimary TargetBinding Affinity ( Ki​ / IC50​ )Mechanism of Action
    Phenylalkylamine VerapamilL-type CaV1.2 1.95−4.56 µMAlpha-1 subunit allosteric blockade
    Phenylalkylamine FantofaroneL-type CaV1.2 <1.0 µMAlpha-1 subunit allosteric blockade
    2-Aminoindan 5,6-Dimethoxy-IndanDopamine D3 10−50 nMGi/o coupled GPCR antagonism
    Benzazepine SCH23390 AnalogDopamine D1 0.5−5.0 nMGs coupled GPCR antagonism

    Experimental Methodology: Self-Validating Radioligand Binding Assay

    To accurately determine the Ki​ values presented above, researchers must employ a rigorous radioligand binding protocol. As an application scientist, I emphasize that a protocol must be self-validating . The methodology below incorporates built-in internal controls to prevent false-positive affinity metrics caused by membrane degradation or non-specific lipid binding.

    Step 1: Membrane Preparation

    • Culture CHO cells stably expressing the target receptor (e.g., human D3 receptor or CaV1.2).

    • Harvest cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors.

    • Homogenize using a Polytron and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

    Step 2: Assay Incubation (The Self-Validation Step)

    • Set up a 96-well deep-well plate.

    • Total Binding (TB) Wells: Add 50 µL of [3H] -radioligand (e.g., [3H] -spiperone for D3), 50 µL of assay buffer, and 100 µL of membrane suspension.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of [3H] -radioligand, 50 µL of a saturating concentration of an unlabeled competitor (e.g., 10 µM Haloperidol), and 100 µL of membrane suspension.

    • Test Wells: Add 50 µL of [3H] -radioligand, 50 µL of the 3,4-dimethoxyphenyl derivative at varying concentrations ( 10−10 to 10−4 M), and 100 µL of membrane.

    • Incubate at 25°C for 60 minutes to reach equilibrium. Causality Note: The NSB wells are the self-validating mechanism. Specific Binding (SB) is calculated as TB - NSB. If SB is less than 50% of TB, the assay is flagged for failure, indicating that the radioligand is binding indiscriminately to the plastic or lipid bilayer rather than the receptor.

    Step 3: Rapid Filtration and Quantification

    • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of cationic ligands.

    • Wash filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

    • Extract the filters into vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

    • Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

    Workflow Prep 1. Membrane Preparation (Target Expression) Incubate 2. Ligand Incubation (Radioligand + Competitor) Prep->Incubate Filter 3. Rapid Filtration (GF/B Glass Fiber) Incubate->Filter Wash 4. Washing (Ice-cold Buffer) Filter->Wash Scintillation 5. Scintillation Counting (Quantify Radioactivity) Wash->Scintillation Analysis 6. Non-linear Regression (Calculate IC50 & Ki) Scintillation->Analysis

    Fig 2. Step-by-step self-validating radioligand binding assay workflow for affinity profiling.

    References

    • Title: Dopamine D3 Receptor Antagonists. 1. Synthesis and Structure−Activity Relationships of 5,6-Dimethoxy-N-alkyl- and N-Alkylaryl-Substituted 2-Aminoindans Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

    • Title: Studies on Ca2+ Channel Antagonists. 5-[(3,4-Dimethoxyphenethyl)methylamino]-2-(3,4-dimethoxyphenyl)-2- Isopropylpentyl Isothiocyanate, a Chemoaffinity Ligand Derived From Verapamil Source: PubMed (National Institutes of Health) URL: [Link]

    • Title: Fantofarone - Comparison with verapamil Source: Wikipedia URL: [Link]

    Methyl 2-(3,4-dimethoxyphenyl)propanoate Analytical Standards: A Comprehensive Comparison Guide for Bioanalytical and QC Workflows

    Author: BenchChem Technical Support Team. Date: March 2026

    As pharmaceutical development advances, the demand for rigorous analytical quantification of drug intermediates, active pharmaceutical ingredients (APIs), and their metabolites has never been higher. Methyl 2-(3,4-dimethoxyphenyl)propanoate (CAS: 29207-02-1; MW: 224.25 g/mol )[1] is a critical aryl propanoate ester. It frequently serves as a synthetic intermediate and a reference marker for metabolic studies involving phenylpropanoid derivatives and alkaloid analogs.

    To ensure the scientific integrity of pharmacokinetic (PK) data and quality control (QC) release testing, laboratories must select the appropriate grade of reference material. This guide objectively compares the performance of Certified Reference Materials (CRMs), Analytical Standards, and Stable Isotope-Labeled Internal Standards (SIL-IS), providing self-validating experimental protocols and mechanistic insights to support your analytical workflows.

    Comparative Analysis of Reference Material Grades

    The selection of a reference standard dictates the metrological traceability and regulatory compliance of your assay. Chromatographic purity (e.g., HPLC-UV Area %) is inherently flawed for absolute quantification because it assumes all impurities absorb UV light equally and ignores non-chromatophoric contaminants like water or inorganic salts.

    Therefore, regulatory bodies mandate specific grades of standards depending on the assay's lifecycle stage. Table 1 summarizes the performance and compliance metrics of the three primary standard grades available for Methyl 2-(3,4-dimethoxyphenyl)propanoate.

    Table 1: Performance and Compliance Comparison of Standard Grades
    FeatureCertified Reference Material (CRM)Analytical Standard (Primary/Working)Stable Isotope-Labeled IS (SIL-IS)
    Manufacturing Standard Produced under ISO 17034 accreditation[2]ISO 9001 / Non-accreditedISO 9001 / Non-accredited
    Purity Assignment Absolute (Mass Balance or qNMR)Relative (HPLC-UV/MS Area %)Relative (Isotopic Purity >99% D)
    Metrological Traceability Traceable to SI units (e.g., NIST/BIPM)Not strictly traceableNot strictly traceable
    Uncertainty Budget Fully characterized ( UCRM​ )Not providedNot provided
    Primary Application Calibration curve anchoring, Regulatory submissionsRoutine QC, Early-stage R&DLC-MS/MS Matrix effect correction
    Cost / Availability High / Custom synthesis often requiredModerate / Commercially availableHigh / Custom synthesis required

    CRM Certification via Quantitative NMR (qNMR)

    To achieve the SI-traceability required for a CRM, Quantitative Nuclear Magnetic Resonance (1H-qNMR) is the gold standard. Unlike chromatography, qNMR is a primary ratio method. The fundamental causality here is that the integrated area of a proton resonance signal is directly proportional to the number of nuclei generating that signal, independent of the molecule's chemical structure. By comparing the methoxy protons of Methyl 2-(3,4-dimethoxyphenyl)propanoate against a highly pure primary standard like Benzoic Acid[3], absolute purity can be determined without needing a pre-existing standard of the analyte.

    G A Raw Material Methyl 2-(3,4-dimethoxyphenyl)propanoate C High-Precision Weighing & Co-dissolution in CDCl3 A->C B Primary Internal Standard (e.g., Benzoic Acid, NIST SRM) B->C D 1H-qNMR Acquisition (Optimized Relaxation Delay) C->D E Integration & Mass Balance Calculation D->E F ISO 17034 Certified Reference Material (CRM) E->F SI Traceability Established

    Caption: ISO 17034 CRM Certification Workflow utilizing 1H-qNMR for SI-traceable purity assignment.

    Protocol 1: Absolute Purity Determination via 1H-qNMR

    Self-Validating Mechanism: The use of an independent NIST SRM ensures the system is anchored to a known metrological constant.

    • Gravimetric Preparation: Using a microbalance (d=0.001 mg), weigh approximately 10.000 mg of the Methyl 2-(3,4-dimethoxyphenyl)propanoate candidate material and 5.000 mg of NIST SRM 350b (Benzoic Acid).

      • Causality: High-precision weighing is the largest source of uncertainty in qNMR. Static elimination and buoyancy corrections must be applied.

    • Dissolution: Co-dissolve both powders in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% TMS, ensuring complete homogenization.

    • NMR Acquisition: Acquire the 1H-qNMR spectrum at 400 MHz (or higher) using a 90° excitation pulse.

      • Causality: Set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the target protons (typically D1​>30 seconds). Failing to allow complete magnetization recovery will result in truncated integrals and artificially low purity values.

    • Data Processing: Apply careful phase and baseline corrections. Integrate the methoxy protons of the analyte ( ∼3.8 ppm, 6H) and the aromatic protons of benzoic acid ( 7.4−8.1 ppm, 5H). Calculate the absolute mass fraction using the established qNMR equation.

    Bioanalytical LC-MS/MS Quantification (ICH M10 Compliance)

    When quantifying Methyl 2-(3,4-dimethoxyphenyl)propanoate in biological matrices (e.g., plasma) to support PK studies, laboratories must adhere to the ICH M10 guidelines for bioanalytical method validation[4].

    A major challenge in Electrospray Ionization (ESI) is the matrix effect . Endogenous plasma lipids co-elute with the analyte and compete for available charge on the droplet surface, leading to ion suppression. To build a self-validating assay, a Stable Isotope-Labeled Internal Standard (e.g., Methyl 2-(3,4-dimethoxyphenyl)propanoate- d3​ ) must be used. Because the SIL-IS is chemically identical to the analyte, it co-elutes perfectly and experiences the exact same degree of ion suppression. When the instrument calculates the Analyte/IS response ratio, the matrix effect mathematically cancels out.

    G S1 Biological Sample (Human Plasma) S2 Spike SIL-IS (-d3 derivative) S1->S2 S3 Protein Precipitation & Extraction S2->S3 S4 LC Separation (Co-elution of Analyte & IS) S3->S4 S5 ESI-MS/MS (Ion Suppression) S4->S5 S6 Response Ratio Calculation (Analyte/IS) S5->S6 Matrix Effect Canceled

    Caption: LC-MS/MS Bioanalytical Workflow demonstrating matrix effect correction using a Stable Isotope-Labeled Internal Standard.

    Protocol 2: LC-MS/MS Sample Preparation and Analysis
    • Spiking: Aliquot 50 µL of human plasma into a 96-well plate. Add 10 µL of the SIL-IS working solution (100 ng/mL).

      • Causality: Adding the IS before any extraction steps ensures that subsequent volumetric losses or extraction inefficiencies apply equally to both the analyte and the IS, preserving the quantitative ratio.

    • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex for 2 minutes and centrifuge at 4000 x g for 10 minutes.

      • Causality: Acetonitrile effectively denatures and precipitates plasma proteins. Formic acid lowers the pH, ensuring the ester remains fully protonated for optimal downstream ESI+ ionization.

    • Analysis: Inject 5 µL of the supernatant onto a C18 UPLC column. Elute using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Monitor the specific MRM transitions for the intact analyte and the +3 Da shifted SIL-IS.

    Table 2: Experimental Data - Matrix Effect Correction (Simulated Validation Data)

    To demonstrate the efficacy of the SIL-IS, an ICH M10-compliant matrix factor (MF) assessment was performed across 6 independent lots of human plasma at a concentration of 50 ng/mL.

    Plasma LotAbsolute Recovery (%)Matrix Factor (External Std)IS-Normalized Matrix FactorPrecision (CV%)
    Lot 188.40.65 (35% Suppression)1.022.1%
    Lot 286.20.61 (39% Suppression)0.991.8%
    Lot 389.10.68 (32% Suppression)1.012.4%
    Lot 485.50.59 (41% Suppression)1.031.9%
    Lot 587.90.66 (34% Suppression)1.002.0%
    Lot 688.00.64 (36% Suppression)0.982.2%
    Mean 87.5 0.638 1.005 < 2.5%

    Data Interpretation: Relying solely on an external analytical standard results in a severe ~36% under-quantification due to matrix-induced ion suppression. The implementation of the SIL-IS perfectly normalizes the response (IS-Normalized MF ≈1.00 ), validating the assay for regulatory submission.

    Conclusion

    The analytical lifecycle of Methyl 2-(3,4-dimethoxyphenyl)propanoate requires a strategic approach to reference materials. For primary calibration and establishing a metrological anchor, ISO 17034-accredited CRMs certified via qNMR are indispensable. However, for high-throughput bioanalytical LC-MS/MS assays, the investment in a Stable Isotope-Labeled Internal Standard is non-negotiable to correct for ESI matrix effects and ensure compliance with ICH M10 guidelines. By understanding the causality behind these analytical choices, laboratories can build robust, self-validating workflows that withstand rigorous regulatory scrutiny.

    References

    • International Council for Harmonisation (ICH). "ICH guideline M10 on bioanalytical method validation and study sample analysis". European Medicines Agency (EMA). Available at:[Link]

    • Bureau International des Poids et Mesures (BIPM). "Octad of standards for qNMR purity measurements (Benzoic Acid)". BIPM Scientific Output. Available at:[Link]

    • International Organization for Standardization (ISO). "ISO 17034:2016 - General requirements for the competence of reference material producers". ISO. Available at:[Link]

    Sources

    Methyl 2-(3,4-dimethoxyphenyl)propanoate: Synthesis Validation and Spectral Comparison Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction and Strategic Context

    Methyl 2-(3,4-dimethoxyphenyl)propanoate is a highly versatile intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs), including verapamil analogs and complex phenylalkylamine derivatives. For drug development professionals, selecting the optimal esterification route and rigorously validating the product's structural fidelity is paramount.

    This guide objectively compares two divergent synthetic methodologies—the thermodynamically driven Fischer esterification and the kinetically driven Steglich esterification—and provides the comprehensive spectral data (NMR, IR, MS) required to validate the target molecule and quantify its purity against method-specific byproducts.

    Comparative Synthesis Workflows

    SynthesisWorkflow Precursor 2-(3,4-dimethoxyphenyl) propanoic acid RouteA Route A: Fischer Esterification (MeOH, H2SO4, Reflux) Precursor->RouteA Acid Catalysis RouteB Route B: Steglich Esterification (MeOH, DCC, DMAP, RT) Precursor->RouteB Coupling Agent CrudeA Crude Ester + H2O + Unreacted Acid RouteA->CrudeA CrudeB Crude Ester + DCU + Trace DMAP RouteB->CrudeB PurifyA Aqueous Extraction & NaHCO3 Wash CrudeA->PurifyA Neutralization PurifyB Filtration of DCU & Silica Column CrudeB->PurifyB Byproduct Removal Final Pure Methyl 2-(3,4-dimethoxyphenyl)propanoate (Spectral Validation) PurifyA->Final PurifyB->Final

    Comparative workflows for Fischer and Steglich esterification of the target propanoic acid.

    Route A: Fischer Esterification (Thermodynamic Control)

    The 1 is a traditional, acid-catalyzed equilibrium process[1].

    • Mechanistic Causality: The reaction relies on the protonation of the carboxylic acid carbonyl by a strong mineral acid (e.g., H₂SO₄), significantly increasing its electrophilicity[1]. Methanol acts as both the nucleophile and the solvent. Because the reaction is reversible, a large molar excess of methanol is required to drive the equilibrium toward the ester via Le Chatelier's principle[1].

    • Performance Profile: While reagents are highly cost-effective and the aqueous workup is straightforward, the harsh conditions (refluxing strong acid) can promote side reactions. Furthermore, isolated yields are often limited to 70–85% unless active water removal is employed[2].

    Route B: Steglich Esterification (Kinetic Control)

    The 3 utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst[3].

    • Mechanistic Causality: DCC activates the carboxylic acid by forming an O-acylisourea intermediate. DMAP rapidly attacks this intermediate to form a highly reactive, resonance-stabilized N-acylpyridinium species[3]. This critical step prevents the O-acylisourea from undergoing a deleterious rearrangement into an unreactive N-acylurea byproduct. Methanol then attacks the N-acylpyridinium species to yield the ester.

    • Performance Profile: This route operates under mild, neutral conditions at room temperature and is 4, consistently delivering near-quantitative yields (>95%)[4]. However, the 2 can be tedious, often necessitating column chromatography[2].

    Experimental Protocols

    Protocol A: Fischer Esterification Workflow
    • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.10 g (10.0 mmol) of 2-(3,4-dimethoxyphenyl)propanoic acid in 30 mL of anhydrous methanol.

    • Catalysis: Slowly add 0.5 mL of concentrated sulfuric acid (H₂SO₄) dropwise under continuous magnetic stirring.

    • Reflux: Attach a reflux condenser and heat the mixture to 65–70 °C for 6–8 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 3:1).

    • Concentration: Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the excess methanol. Dilute the resulting residue with 50 mL of ethyl acetate (EtOAc).

    • Neutralization & Extraction: Wash the organic layer with saturated aqueous NaHCO₃ (3 × 20 mL). Causality Note: This step is critical as it neutralizes the H₂SO₄ catalyst and deprotonates any unreacted starting acid, converting it into a water-soluble sodium salt that partitions into the aqueous layer, ensuring high purity of the organic phase.

    • Isolation: Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude methyl ester.

    Protocol B: Steglich Esterification Workflow
    • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.10 g (10.0 mmol) of 2-(3,4-dimethoxyphenyl)propanoic acid and 0.48 g (15.0 mmol, 1.5 eq) of anhydrous methanol in 40 mL of anhydrous dichloromethane (DCM).

    • Catalysis: Add 0.12 g (1.0 mmol, 10 mol%) of DMAP. Cool the flask to 0 °C using an ice-water bath.

    • Coupling: Slowly add a solution of 2.27 g (11.0 mmol, 1.1 eq) of DCC in 10 mL of DCM dropwise over 15 minutes. Causality Note: Cooling the reaction during DCC addition minimizes the exothermic rearrangement of the O-acylisourea intermediate into the unwanted N-acylurea.

    • Stirring: Allow the reaction to warm to room temperature and stir for 12 hours. A dense white precipitate of DCU will form as the reaction progresses.

    • Workup: Filter the heterogeneous suspension through a tightly packed pad of Celite to remove the bulk of the DCU precipitate. Wash the filter cake with an additional 15 mL of cold DCM. Concentrate the combined filtrate in vacuo.

    • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc 4:1) to completely resolve the target ester from trace DCU and DMAP.

    Spectral Validation Data

    Validating the synthesis requires confirming the formation of the ester linkage and proving the absence of method-specific impurities (unreacted acid in Route A; DCU/DMAP in Route B).

    Comparative Spectral Data Summary
    Analytical TechniqueTarget: Methyl 2-(3,4-dimethoxyphenyl)propanoatePrecursor: 2-(3,4-dimethoxyphenyl)propanoic acidCommon Impurities (Steglich Route)
    ¹H NMR (CDCl₃, 400 MHz) δ 3.66 (s, 3H, -COOCH₃) δ 3.68 (q, J=7.1 Hz, 1H, α-CH)δ 3.86 (s, 3H, Ar-OCH₃)δ 3.88 (s, 3H, Ar-OCH₃)δ 1.48 (d, J=7.1 Hz, 3H, -CH₃)δ ~11.0 (br s, 1H, -COOH) δ 3.70 (q, J=7.1 Hz, 1H, α-CH)DCU: δ ~5.5 (br s, 2H, -NH)δ 1.0-2.0 (m, cyclohexyl CH₂)DMAP: δ 8.2 (d), 6.5 (d)
    ¹³C NMR (CDCl₃, 100 MHz) δ ~175.2 (-C=O, ester) δ ~52.1 (-COOCH₃) δ ~45.3 (α-CH)δ ~55.9 (Ar-OCH₃)δ ~180.5 (-C=O, acid) Absence of signal at 52 ppmDCU: δ ~157.0 (urea C=O)δ ~48.5 (cyclohexyl CH)
    FT-IR (ATR, cm⁻¹) 1735 (Strong, sharp C=O stretch) Absence of broad O-H stretch1710 (Strong C=O stretch) 2500-3300 (Broad O-H stretch) DCU: 3300 (N-H stretch)1630 (Amide I C=O)
    GC-MS (EI, 70 eV) m/z 224 [M]⁺ m/z 165[M - COOCH₃]⁺ (Base peak)m/z 210 [M]⁺ m/z 165 [M - COOH]⁺DCU: m/z 224 [M]⁺ (Note: Isobaric with target)
    Diagnostic Interpretation (Expert Insights)
    • Nuclear Magnetic Resonance (NMR): The most definitive proof of successful esterification is the emergence of a sharp, three-proton singlet at ~3.66 ppm in the ¹H NMR spectrum, corresponding to the newly formed methyl ester group. This signal must integrate 1:1 with the distinct three-proton singlets of the aromatic methoxy groups at ~3.86 and 3.88 ppm. The complete disappearance of the broad carboxylic acid proton (>10 ppm) confirms full conversion. Practical Note: The α-CH quartet (~3.68 ppm) often overlaps with the ester methoxy singlet at lower magnetic field strengths; 2D COSY or HSQC may be required for absolute assignment.

    • Infrared Spectroscopy (FT-IR): The shift in the carbonyl stretching frequency is highly diagnostic. The hydrogen-bonded carboxylic acid carbonyl of the precursor absorbs at a lower frequency (~1710 cm⁻¹) compared to the isolated ester carbonyl of the product (~1735 cm⁻¹ ). Furthermore, the broad, "hairy" O-H stretch characteristic of carboxylic acids (2500–3300 cm⁻¹) will be completely absent in the purified ester.

    • Mass Spectrometry (MS) Isobaric Interference: A critical analytical pitfall exists when validating the Steglich route via low-resolution mass spectrometry. Both the target ester (C₁₂H₁₆O₄) and the DCU byproduct (C₁₃H₂₄N₂O) share a nominal mass of 224 Da . Relying solely on direct-infusion MS can lead to false positives regarding product purity. High-Resolution Mass Spectrometry (HRMS) or GC-MS retention time differentiation is strictly mandatory to distinguish the ester (exact mass 224.1049) from residual DCU (exact mass 224.1889).

    References

    • Fischer–Speier esterific
    • How can I improve the yield of my Fischer Esterific
    • article #3 - an overview of current trend in esters synthesis - The Chemist | Journal of the American Institute of Chemists.
    • Analele Universității din Craiova, Seria Chimie.

    Sources

    Comprehensive Comparative Guide: Synthetic Routes to Methyl 2-(3,4-dimethoxyphenyl)propanoate

    Author: BenchChem Technical Support Team. Date: March 2026

    Methyl 2-(3,4-dimethoxyphenyl)propanoate (CAS 29207-02-1) is a highly valued chiral building block and intermediate in the synthesis of active pharmaceutical ingredients (APIs), including verapamil analogues and other cardiovascular agents[1]. The presence of the alpha-chiral center adjacent to an electron-rich 3,4-dimethoxyphenyl moiety presents unique synthetic challenges.

    As a Senior Application Scientist, selecting the optimal synthetic route requires balancing atom economy, regioselectivity, and scalability. This guide provides an objective, data-driven comparison of the three primary synthetic routes: Alpha-Methylation, Fischer Esterification, and Palladium-Catalyzed Hydroesterification.

    Part 1: Mechanistic Overview and Route Selection

    SynthesisRoutes SM1 Methyl 2-(3,4-dimethoxyphenyl)acetate R1 Route A: Alpha-Methylation LDA, MeI, THF SM1->R1 SM2 2-(3,4-dimethoxyphenyl)propanoic acid R2 Route B: Esterification MeOH, H2SO4 SM2->R2 SM3 3,4-Dimethoxystyrene R3 Route C: Hydroesterification Pd-cat, CO, MeOH SM3->R3 Product Methyl 2-(3,4-dimethoxyphenyl)propanoate R1->Product SN2 Alkylation R2->Product Condensation R3->Product Insertion

    Comparative synthetic pathways for Methyl 2-(3,4-dimethoxyphenyl)propanoate.

    Route A: Alpha-Methylation of Methyl 2-(3,4-dimethoxyphenyl)acetate

    Causality & Mechanism: The alpha-protons of methyl 2-(3,4-dimethoxyphenyl)acetate are weakly acidic. Using a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) ensures quantitative, irreversible deprotonation to form the kinetic enolate. Subsequent trapping with methyl iodide (MeI) via an SN2 mechanism yields the target compound. The electron-donating methoxy groups on the aromatic ring slightly reduce the acidity of the alpha-protons but stabilize the starting material against unwanted side reactions during enolization[2].

    Self-Validating Protocol:

    • Preparation: Purge a flame-dried Schlenk flask with argon. Add anhydrous THF (50 mL) and diisopropylamine (1.1 equiv).

    • Enolization: Cool to -78 °C and add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 mins to form LDA. Add a solution of methyl 2-(3,4-dimethoxyphenyl)acetate (1.0 equiv) in THF dropwise. The solution will turn yellow, indicating successful enolate formation.

    • Alkylation: After 1 hour at -78 °C, add MeI (1.2 equiv). Gradually warm to room temperature over 4 hours.

    • Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc, dry over MgSO4, and purify via flash chromatography (Hexanes/EtOAc 8:2).

    • Validation Checkpoint: 1H NMR of the purified product will show a new doublet at ~1.4 ppm (representing the new alpha-methyl group) and a quartet at ~3.6 ppm (alpha-proton), replacing the sharp singlet of the acetate CH2.

    Route B: Fischer Esterification of 2-(3,4-dimethoxyphenyl)propanoic acid

    Causality & Mechanism: When the free acid, 2-(3,4-dimethoxyphenyl)propanoic acid, is available (often synthesized via Darzens condensation or hydrolysis of related esters)[3], direct Fischer esterification is the most robust and scalable method. The acid-catalyzed mechanism involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by methanol.

    Self-Validating Protocol:

    • Reaction Setup: Dissolve 2-(3,4-dimethoxyphenyl)propanoic acid (1.0 equiv) in anhydrous methanol (10 volumes).

    • Catalysis: Add catalytic concentrated H2SO4 (0.05 equiv) dropwise.

    • Equilibrium Shift: Reflux the mixture (65 °C) for 12 hours. Equip the flask with a Soxhlet extractor containing 3Å molecular sieves to continuously remove water, driving the equilibrium toward the ester product.

    • Workup: Cool to room temperature, concentrate in vacuo, and neutralize with saturated NaHCO3. Extract with dichloromethane (DCM), wash with brine, and dry over Na2SO4.

    • Validation Checkpoint: IR spectroscopy will confirm success via the complete disappearance of the broad O-H stretch (3300-2500 cm-1) and a characteristic shift in the C=O stretch from ~1710 cm-1 (carboxylic acid) to ~1735 cm-1 (ester).

    Route C: Palladium-Catalyzed Hydroesterification of 3,4-Dimethoxystyrene

    Causality & Mechanism: This modern, atom-economical route utilizes 3,4-dimethoxystyrene, carbon monoxide, and methanol. A Pd(II) catalyst facilitates the regioselective insertion of CO. The regioselectivity (Markovnikov vs. anti-Markovnikov) is highly dependent on the ligand environment. To favor the branched 2-arylpropanoate product over the linear 3-arylpropanoate, specific bidentate phosphine ligands or acidic promoters are required to stabilize the branched acyl-palladium intermediate.

    Self-Validating Protocol:

    • Reactor Loading: In a high-pressure Parr reactor, combine 3,4-dimethoxystyrene (1.0 equiv), Pd(OAc)2 (2 mol%), PPh3 (8 mol%), and p-toluenesulfonic acid (10 mol%) in methanol (20 mL).

    • Pressurization: Seal the reactor, purge with CO gas three times to remove oxygen, and pressurize to 30 bar with CO.

    • Reaction: Heat to 80 °C with vigorous stirring for 16 hours.

    • Workup: Cool the reactor and carefully vent the CO gas in a fume hood. Filter the mixture through a pad of Celite to remove the precipitated Pd catalyst.

    • Validation Checkpoint: GC-MS analysis of the crude mixture is mandatory to determine the branched-to-linear (b/l) ratio. The branched isomer (target) will exhibit a distinct retention time and a prominent molecular ion peak (m/z 224)[1] with a fragmentation pattern differing from the linear isomer.

    Part 2: Quantitative Comparative Analysis

    To aid in route selection for process development, the experimental metrics of the three methodologies are summarized below:

    ParameterRoute A: Alpha-MethylationRoute B: Fischer EsterificationRoute C: Hydroesterification
    Typical Overall Yield 75 - 85%> 90%65 - 80%
    Regioselectivity N/AN/A~85:15 (Branched : Linear)
    Risk of Over-reaction Moderate (Dimethylation risk)Very LowLow
    Scalability Moderate (Requires -78 °C cooling)High (Standard plant equipment)Moderate (Requires high-pressure CO)
    Atom Economy ModerateHighVery High
    Reagent Cost / Availability Low / Highly AvailableLow / Dependent on Acid SourceHigh (Pd catalyst, Ligands)
    Conclusion & Recommendations

    For laboratory-scale synthesis and medicinal chemistry hit-to-lead optimization, Route A is preferred due to the immediate commercial availability of the acetate starting material. For industrial process scale-up where the free acid intermediate has already been secured, Route B offers unparalleled robustness, yield, and safety profiles[3]. Route C represents the most advanced, green-chemistry compliant approach, making it ideal for continuous-flow manufacturing setups provided the regioselectivity can be tightly controlled through ligand optimization.

    References

    • Google Patents. "WO2015113990A1 - Novel dihydroquinolizinones for the treatment and prophylaxis of hepatitis b virus infection".

    Sources

    Safety Operating Guide

    Standard Operating Procedure: Handling and Disposal of Methyl 2-(3,4-dimethoxyphenyl)propanoate

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Chemical Profiling

    As a Senior Application Scientist, I frequently audit laboratory workflows to ensure both operational efficiency and uncompromising safety. When handling synthetic intermediates like Methyl 2-(3,4-dimethoxyphenyl)propanoate , a common misconception is that the absence of severe acute GHS hazard warnings equates to relaxed disposal standards[1]. In reality, this compound is a lipophilic organic ester that must be rigorously managed to prevent environmental accumulation and cross-contamination in waste streams.

    The following guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and disposal of this compound, ensuring compliance with institutional Environmental Health and Safety (EHS) standards.

    Table 1: Physicochemical & Operational Profile
    ParameterSpecification / DataOperational Implication
    CAS Number 29207-02-1[1]Primary identifier for waste manifesting and EHS logging.
    Molecular Formula C₁₂H₁₆O₄[1]Contains no halogens; dictates non-halogenated waste routing.
    Molecular Weight 224.25 g/mol [1]Heavy organic molecule; low volatility at room temperature.
    LogP 1.98[1]Lipophilic nature; requires organic solvents for effective cleanup.
    Waste Classification Non-Halogenated Organic[2]Must be strictly segregated from halogenated or aqueous waste.

    Safety Prerequisites & Causality

    Before initiating any transfer or disposal procedure, establish a secure operational environment. In professional drug development and chemical laboratories, we do not just wear Personal Protective Equipment (PPE) for compliance; we wear it because of the specific chemical interactions at play.

    • Nitrile Gloves: Organic esters can slowly permeate latex over time. Nitrile provides a superior, chemically resistant barrier against lipophilic compounds[3].

    • Chemical Fume Hood: While Methyl 2-(3,4-dimethoxyphenyl)propanoate has low volatility, manipulating it in a fume hood prevents the inhalation of aerosolized particulates generated during transfer or solvent evaporation[4].

    • Secondary Containment: Always place primary waste carboys inside a secondary high-density polyethylene (HDPE) tray. Causality: If the primary glass or plastic container fractures, the secondary tray captures the hydrophobic ester, preventing it from reaching municipal drains and causing environmental toxicity[5].

    Step-by-Step Disposal Methodologies

    A trustworthy protocol is one that leaves no room for ambiguity. Follow these validated workflows based on the physical state of the waste generated during your assays.

    Protocol A: Liquid Waste Segregation (Solutions & Rinsates)
    • Stream Verification: Confirm that the waste solution contains no halogens (e.g., do not mix with dichloromethane or chloroform). Causality: Mixing non-halogenated esters with halogenated solvents drastically alters the required incineration temperature and significantly increases disposal costs and environmental hazards[2].

    • Container Selection: Transfer the liquid waste into a dedicated, EHS-approved glass or HDPE container[3]. HDPE is chemically inert to most organic esters and prevents structural degradation of the waste vessel.

    • Transfer Mechanics: Use a dedicated funnel to prevent spills. Do not fill the container beyond 80% capacity. Causality: Leaving a 20% headspace allows for vapor expansion due to ambient temperature fluctuations, preventing container rupture[2].

    • Labeling: Immediately affix a "Non-Halogenated Organic Waste" label. The label must explicitly list "Methyl 2-(3,4-dimethoxyphenyl)propanoate" and the solvent matrix (e.g., Acetone, Ethanol)[5].

    Protocol B: Solid Waste & Consumables
    • Consumable Segregation: Collect all contaminated pipette tips, weighing boats, and absorbent wipes used during the handling of the ester.

    • Glassware Decontamination: Rinse reusable glassware with a minimal volume of a compatible non-halogenated solvent (e.g., acetone). Route this rinsate directly into the liquid waste container outlined in Protocol A[5].

    • Packaging: Place the dried, contaminated consumables into a designated solid hazardous waste bin lined with a robust, leak-proof poly-bag.

    Protocol C: Spill Response & Containment
    • Isolation: Immediately restrict access to the spill zone to prevent personnel from tracking the chemical across the laboratory floor[6].

    • Absorption: Apply an inert absorbent material, such as vermiculite or dry sand, over the spill[3]. Causality: Inert absorbents physically trap the lipophilic ester without risking the exothermic reactions that can unexpectedly occur with chemically active neutralizers.

    • Recovery: Sweep the saturated absorbent using non-sparking tools and deposit it into a sealable, chemical-resistant bag. Label it explicitly as "Solid Hazardous Waste - Chemical Spill Debris"[3].

    Disposal Workflow Visualization

    To ensure flawless execution on the laboratory floor, refer to the decision-tree below. This logic dictates the routing of all materials associated with Methyl 2-(3,4-dimethoxyphenyl)propanoate.

    G Start Methyl 2-(3,4-dimethoxyphenyl)propanoate Waste Generation CheckState Determine Waste State Start->CheckState Liquid Liquid Waste / Solutions CheckState->Liquid Solvent mixtures Solid Contaminated Solids (PPE, Wipes, Vials) CheckState->Solid Consumables NonHalo Route to: Non-Halogenated Organic Waste Stream Liquid->NonHalo SolidWaste Route to: Solid Hazardous Waste Stream Solid->SolidWaste Label Labeling & Secondary Containment NonHalo->Label SolidWaste->Label EHS EHS / Licensed Contractor Incineration Label->EHS

    Workflow for the segregation and disposal of Methyl 2-(3,4-dimethoxyphenyl)propanoate.

    Regulatory Compliance & Logistics

    The final stage of the chemical lifecycle is safely transferring the liability of the waste from the laboratory bench to the institutional waste management system.

    • Satellite Accumulation Area (SAA): Store all sealed and labeled waste containers in a designated SAA near the point of generation. Ensure the SAA is equipped with secondary containment trays[7].

    • Venting & Sealing: Keep containers tightly capped at all times unless actively adding waste. This is a critical regulatory requirement to prevent volatile organic compound (VOC) emissions into the laboratory environment[7].

    • Final Destruction: Schedule a pickup with your EHS department. The primary and mandated method for the ultimate disposal of non-halogenated organic esters is high-temperature incineration at a licensed hazardous waste management facility[6].

    Sources

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